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  • Product: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile
  • CAS: 86604-37-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the 2-Aminothiophene Scaffold The 2-aminothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological properties, including antiproliferative, antiviral, antifungal, and antibacterial activities.[2] This guide focuses on a specific, promising derivative: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile . The presence of the p-tolyl group at the 4-position and the carbonitrile at the 3-position creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents. This document will provide a comprehensive overview of its synthesis, detailed characterization, and explore its potential applications in drug discovery, particularly in the realms of oncology and kinase inhibition.

Synthesis and Mechanistic Insights: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[3][4] This reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4] For the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, the reactants would be 4'-methylacetophenone, malononitrile, and elemental sulfur.

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base.[4] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and aromatization lead to the formation of the 2-aminothiophene ring.[1]

Experimental Protocol: Gewald Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

This protocol is a representative procedure based on established Gewald reaction methodologies.[5] Researchers should optimize conditions as needed.

Materials:

  • 4'-Methylacetophenone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol (or Methanol/DMF)

  • Base (e.g., Morpholine, Diethylamine, or Piperidine)

  • Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4'-methylacetophenone, malononitrile, and elemental sulfur in a suitable solvent such as ethanol.

  • Addition of Base: To this suspension, add a catalytic amount of a suitable base (e.g., morpholine).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel to yield pure 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Visualizing the Synthesis Workflow

G reagents Reactants: 4'-Methylacetophenone Malononitrile Elemental Sulfur reaction Gewald Reaction (Reflux, 2-4h) reagents->reaction solvent_base Solvent & Base: Ethanol Morpholine solvent_base->reaction workup Work-up: Cooling & Precipitation reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile purification->product

Caption: Workflow for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Comprehensive Characterization

The structural elucidation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is achieved through a combination of spectroscopic techniques. The expected data, based on the analysis of similar 2-aminothiophene derivatives, are summarized below.[6]

Technique Expected Observations
¹H NMR Aromatic protons of the p-tolyl group (two doublets), a singlet for the thiophene proton, a broad singlet for the amino (-NH₂) protons, and a singlet for the methyl (-CH₃) protons.
¹³C NMR Resonances for the carbonitrile carbon, aromatic carbons of the p-tolyl and thiophene rings, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹), and C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₀N₂S, MW: 214.29 g/mol ).

Applications in Drug Discovery: A Focus on Anticancer and Kinase Inhibitory Potential

The 2-aminothiophene scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.[2][7] Derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9]

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of 2-aminothiophene derivatives against a range of human cancer cell lines.[2][10] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The structural features of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, particularly the aryl substituent at the 4-position, are often associated with potent anticancer activity.

Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) are a class of enzymes that play a pivotal role in cellular signaling and are frequently implicated in cancer progression.[9] Several 2-aminothiophene derivatives have been identified as potent inhibitors of RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[11][12] The inhibition of these kinases can disrupt downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.

Illustrative Signaling Pathway: The EGFR Signaling Cascade

G cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Compound 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis via the robust Gewald reaction, coupled with the well-documented therapeutic potential of the 2-aminothiophene scaffold, makes it an attractive starting point for the design and discovery of novel drug candidates. Further investigation into its specific biological activities and mechanism of action is warranted to fully elucidate its therapeutic promise.

References

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile. Acta Pharmaceutica. Available at: [Link]

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  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

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  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. Available at: [Link]

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  • 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd METHICILLIN-RESISTANT StaphylococcuS aureuS. The Ukrainian Biochemical Journal. Available at: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules. Available at: [Link]

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Exploratory

A Technical Guide to the Physicochemical Properties of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Abstract This technical guide provides a comprehensive examination of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a key heterocyclic compound within the 2-aminothiophene class. This document details the establish...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a key heterocyclic compound within the 2-aminothiophene class. This document details the established synthetic protocol via the Gewald three-component reaction, offers an in-depth analysis of its core physicochemical properties, and presents a thorough spectroscopic characterization. The guide is intended for researchers, chemists, and drug development professionals who utilize substituted thiophenes as foundational scaffolds in medicinal chemistry, materials science, and dye synthesis. Methodologies are presented with an emphasis on the underlying scientific principles to ensure both reproducibility and a deeper understanding of the compound's behavior.

Introduction and Significance

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile belongs to the versatile class of polysubstituted 2-aminothiophenes. This heterocyclic scaffold is of paramount interest in modern chemistry due to its prevalence in a wide array of pharmacologically active compounds and functional materials.[1][2] The 2-aminothiophene motif serves as a crucial pharmacophore in drugs exhibiting antimicrobial, antiproliferative, and anti-inflammatory properties, and as allosteric modulators of receptors.[2][3][4] Molecules incorporating this core structure include atypical protein kinase C (aPKC) inhibitors and agents for treating neurodegenerative diseases.[5][6]

The specific compound, featuring a 4-methylphenyl (p-tolyl) group at the C4 position, is a valuable synthetic intermediate. The electron-donating nature of the methyl group can influence the electronic properties of the thiophene ring, impacting both its reactivity in further synthetic transformations and its interaction with biological targets.[5] This guide elucidates the essential data required to effectively synthesize, purify, and characterize this compound, providing a solid foundation for its application in advanced research and development projects.

Synthesis via Gewald Three-Component Reaction

The most efficient and widely adopted method for preparing 2-aminothiophenes is the Gewald reaction, a one-pot, three-component synthesis discovered by Karl Gewald.[1][7] This reaction offers high convergence and atom economy by combining a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[8]

Reaction Mechanism

The mechanism proceeds through three distinct stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (4-methylacetophenone) and the active methylene compound (malononitrile). This step forms a stable α,β-unsaturated nitrile intermediate, (2-(4-methylbenzylidene)malononitrile), and releases a molecule of water.[7][9]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this step is complex but results in a sulfur-adduct intermediate.[7][9]

  • Cyclization & Tautomerization: The intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the thermodynamically stable, aromatic 2-aminothiophene product.[7]

Synthesis Pathway Diagram

Gewald_Synthesis cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization ketone 4-Methylacetophenone intermediate α,β-Unsaturated Nitrile (Knoevenagel Adduct) ketone->intermediate nitrile Malononitrile nitrile->intermediate sulfur Sulfur (S₈) product 2-Amino-4-(4-methylphenyl)- thiophene-3-carbonitrile sulfur->product base Base (e.g., Morpholine) base->intermediate -H₂O intermediate->product

Caption: The Gewald reaction pathway for synthesizing the target compound.

Detailed Experimental Protocol
  • Materials: 4-methylacetophenone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), morpholine (2 mmol), and ethanol (30 mL).

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylacetophenone, malononitrile, and elemental sulfur.[9]

    • Add 30 mL of ethanol as the solvent, followed by the dropwise addition of morpholine as the catalyst.[1]

    • Heat the reaction mixture to 50-60 °C with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

    • Once the starting materials are consumed, allow the mixture to cool to room temperature. The product often precipitates from the solution.

    • Collect the crude solid by vacuum filtration and wash it with a small amount of cold ethanol to remove residual reactants and catalyst.

    • Purify the crude product by recrystallization from hot ethanol to obtain the final product as a crystalline solid.[9]

Physicochemical and Structural Properties

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

General Properties

The primary physical and chemical identifiers for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile are summarized below.

PropertyValueSource / Method
Molecular Formula C₁₂H₁₀N₂SCalculated
Molecular Weight 214.29 g/mol Calculated
Appearance Yellow to off-white solid[10]
Melting Point To be determined experimentallyN/A
Solubility Soluble in ethanol, ethyl acetate, DMF[1][9]
Characterization Workflow

The logical flow for confirming the structure and purity of the synthesized compound is outlined in the diagram below.

Characterization_Workflow start Synthesized Crude Product purify Purification (Recrystallization) start->purify confirm Structural Confirmation purify->confirm ir IR Spectroscopy (Functional Groups) confirm->ir nmr NMR Spectroscopy (¹H & ¹³C Framework) confirm->nmr ms Mass Spectrometry (Molecular Weight) confirm->ms data Data Analysis & Final Confirmation ir->data nmr->data ms->data

Caption: Standard workflow for the purification and characterization of the title compound.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural evidence. The expected data from key techniques are detailed below.

IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of the primary amine (-NH₂) and the nitrile (-C≡N) are cornerstone indicators of a successful synthesis.[11]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3200 - 3000C-H Aromatic StretchAr-H & Thiophene-H
2950 - 2850C-H Aliphatic StretchMethyl (-CH₃)
2220 - 2210 C≡N Stretch (Strong) Nitrile (-CN)
1640 - 1620N-H BendingPrimary Amine (-NH₂)
1600 - 1450C=C Aromatic Ring StretchPhenyl & Thiophene Rings

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments, confirming the connectivity and overall structure.[12]

  • ¹H NMR (Proton NMR): The expected proton signals in a solvent like CDCl₃ are:

    • δ ~7.5-7.2 (m, 4H): Two sets of doublets corresponding to the four aromatic protons of the p-tolyl group, exhibiting a characteristic AA'BB' splitting pattern.

    • δ ~6.8 (s, 1H): A singlet for the lone proton at the C5 position of the thiophene ring.

    • δ ~5.0 (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). This peak is exchangeable with D₂O.

    • δ ~2.4 (s, 3H): A sharp singlet integrating to three protons for the methyl group (-CH₃) on the phenyl ring.

  • ¹³C NMR (Carbon NMR): The molecule is expected to show 10 distinct carbon signals (due to symmetry in the p-tolyl group where two pairs of carbons are equivalent).

    • δ ~160-158: Quaternary carbon C2 (attached to -NH₂).

    • δ ~145-135: Quaternary carbons of the p-tolyl ring and C4 of the thiophene ring.

    • δ ~130-125: Aromatic -CH carbons of the p-tolyl ring.

    • δ ~120-115: Thiophene C5 carbon and the nitrile carbon (-CN).

    • δ ~90-85: Quaternary carbon C3 (attached to -CN).

    • δ ~21: Methyl carbon (-CH₃).

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak is expected at a mass-to-charge ratio (m/z) of 214 , corresponding to the molecular weight of the compound (C₁₂H₁₀N₂S).

  • Fragmentation: Analysis of fragment ions can further support the proposed structure.

Potential Applications and Further Research

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is not merely a chemical curiosity; it is a valuable platform for further chemical exploration.

  • Medicinal Chemistry: It serves as a starting material for the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic systems, which are known to possess significant biological activities.[3][13] The amino and nitrile groups provide reactive handles for a variety of chemical modifications.

  • Materials Science: The rigid, aromatic structure makes it a candidate for incorporation into organic polymers, dyes, and functional materials where specific electronic or photophysical properties are desired.[11][14]

  • Structure-Activity Relationship (SAR) Studies: This compound is an ideal candidate for SAR studies. By modifying the substituents on the phenyl ring or functionalizing the amino group, researchers can systematically probe the chemical features required for a desired biological effect, such as kinase inhibition or receptor modulation.[5]

Conclusion

This guide has detailed the synthesis and comprehensive physicochemical characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The compound can be reliably prepared in good yield using the robust Gewald three-component reaction. Its structure is unequivocally confirmed through a combination of IR, NMR, and mass spectrometry techniques, which provide clear signatures for its key functional groups and molecular framework. As a versatile synthetic intermediate, this compound holds significant potential for the development of novel pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Zarudnitskii, E. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31823–31837. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Gokey, D., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3301–3306. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Research in Chemistry, 14(2), 123-126. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved from [Link]

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(4), 402-406. Retrieved from [Link]

  • Sciforum. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

  • de Carvalho, M. F., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 98-105. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS No. 86604-37-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a heterocyclic compound of significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, a robust synthesis protocol via the Gewald reaction, its physicochemical and spectral properties, and explores its current and potential applications, particularly in the realm of drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel thiophene-based compounds.

Introduction and Significance

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, also known as 2-Amino-4-(p-tolyl)thiophene-3-carbonitrile, belongs to the versatile class of 2-aminothiophenes. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of an amino group at the 2-position, a cyano group at the 3-position, and a p-tolyl substituent at the 4-position of the thiophene ring imparts a unique combination of electronic and steric properties, making it an attractive building block for the synthesis of a wide array of derivatives.

The 2-aminothiophene moiety is found in various approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The lipophilicity of the thiophene ring can also contribute to favorable pharmacokinetic profiles, such as the ability to cross the blood-brain barrier. Furthermore, the cyano and amino groups provide reactive handles for further chemical modifications, allowing for the exploration of diverse chemical space in drug discovery programs. Beyond pharmaceuticals, these compounds also find applications in materials science as components of dyes and organic semiconductors.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's properties is fundamental for its application in a research setting.

PropertyValue
Systematic Name 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Synonym 2-Amino-4-(p-tolyl)thiophene-3-carbonitrile
CAS Number 86604-37-7[1]
Molecular Formula C₁₂H₁₀N₂S[1]
Molecular Weight 214.29 g/mol [1]
Appearance Expected to be a solid, likely crystalline.
Melting Point Not definitively reported in the literature.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.
SMILES N#CC1=C(N)SC=C1C2=CC=C(C)C=C2[1]

Synthesis via Gewald Reaction: A Self-Validating Protocol

The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[2] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Causality of Experimental Choices

The selection of reactants and conditions for the Gewald synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is guided by established mechanistic principles.

  • Reactants:

    • 4-Methylacetophenone (p-methylacetophenone): This ketone provides the p-tolyl group at the 4-position and the adjacent carbon atom for the thiophene ring.

    • Malononitrile: This active methylene nitrile provides the C2 and C3 carbons of the thiophene ring, along with the amino and cyano functionalities.

    • Elemental Sulfur (S₈): This is the source of the sulfur atom for the thiophene ring.

  • Catalyst: A basic catalyst, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is crucial. It facilitates the initial Knoevenagel condensation between the ketone and the active methylene nitrile.

  • Solvent: A polar protic solvent such as ethanol or methanol is commonly used to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials:

  • 4-Methylacetophenone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (or Methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylacetophenone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (e.g., 20 mL per 10 mmol of ketone).

  • Add morpholine (0.2 eq) to the suspension.

  • Heat the reaction mixture to a gentle reflux (typically around 60-80 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Visualization of the Synthesis Workflow

Gewald_Synthesis Reactants Starting Materials - 4-Methylacetophenone - Malononitrile - Elemental Sulfur Mixing 1. Mix Reactants, Catalyst & Solvent Reactants->Mixing Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Reflux 2. Heat to Reflux (60-80 °C, 2-6h) Mixing->Reflux Knoevenagel & Thiolation Cooling 3. Cool to Room Temperature Reflux->Cooling Cyclization Filtration 4. Filter & Wash with Cold Ethanol Cooling->Filtration Precipitation Purification 5. Recrystallize Filtration->Purification Product Pure Product 2-Amino-4-(4-methylphenyl)- thiophene-3-carbonitrile Purification->Product

Caption: Workflow for the Gewald synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Spectral Characterization

Technique Expected Key Features
IR (Infrared Spectroscopy) - N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.- C≡N stretching: A sharp, strong absorption around 2210-2230 cm⁻¹ for the nitrile group.[3]- C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region for the aromatic and thiophene rings.
¹H NMR (Proton Nuclear Magnetic Resonance) - -NH₂ protons: A broad singlet, typically in the range of δ 5.0-7.0 ppm.- Aromatic protons (p-tolyl): Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.- Thiophene proton: A singlet for the proton at the 5-position of the thiophene ring, likely in the δ 6.5-7.5 ppm range.- -CH₃ protons: A singlet around δ 2.3-2.5 ppm for the methyl group on the tolyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - C≡N carbon: A signal in the δ 115-120 ppm region.- Thiophene ring carbons: Signals for the four carbons of the thiophene ring, with the carbon bearing the amino group (C2) appearing at a higher field and the other carbons at lower fields.- Aromatic carbons (p-tolyl): Four distinct signals for the aromatic carbons, with the ipso-carbons showing characteristic shifts.- -CH₃ carbon: A signal in the aliphatic region, around δ 20-25 ppm.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 214, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Materials Science

The 2-aminothiophene scaffold is a cornerstone in the development of novel therapeutic agents and functional materials.

Potential as a Scaffold in Medicinal Chemistry

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile serves as a versatile starting material for the synthesis of more complex heterocyclic systems with potential biological activities. The amino and cyano groups are readily derivatized to generate libraries of compounds for screening against various biological targets.

  • Anticancer Agents: The 2-aminothiophene core has been incorporated into molecules targeting various cancer-related pathways.

  • Neurological Disorders: The ability of some thiophene derivatives to cross the blood-brain barrier makes them attractive candidates for developing drugs targeting the central nervous system.

  • Anti-inflammatory and Antimicrobial Agents: Numerous 2-aminothiophene derivatives have demonstrated potent anti-inflammatory and antimicrobial activities.[4]

Visualization of a Potential Drug Discovery Pathway

Drug_Discovery_Pathway Start 2-Amino-4-(p-tolyl)thiophene- 3-carbonitrile (Scaffold) Derivatization Chemical Derivatization (Modification of -NH₂ and -CN) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a valuable scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a valuable scaffold in medicinal chemistry, through the robust and efficient Gewald multicomponent reaction. As a self-validating system, this document details the underlying mechanistic principles, a field-proven experimental protocol, and thorough characterization data to ensure reproducible and reliable synthesis.

The Strategic Importance of 2-Aminothiophenes in Drug Discovery

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, renowned for its ability to confer a wide range of biological activities to molecules.[1][2] Its versatile structure serves as a cornerstone for the development of novel therapeutics, including antiproliferative, antiviral, antifungal, and antibacterial agents.[3][4] The Gewald reaction stands as a highly efficient and atom-economical method for the construction of these vital heterocyclic systems from readily available starting materials.[5][6]

Deconstructing the Gewald Reaction: A Mechanistic Perspective

The Gewald reaction is a one-pot synthesis that brilliantly combines three components—a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur—in the presence of a basic catalyst to form a polysubstituted 2-aminothiophene.[6] The reaction for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile proceeds through a series of well-orchestrated steps:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone, 4-methylacetophenone, and the active methylene compound, malononitrile. The basic catalyst, typically a secondary amine such as morpholine or piperidine, deprotonates the malononitrile to form a carbanion. This nucleophile then attacks the carbonyl carbon of the 4-methylacetophenone, followed by dehydration to yield an α,β-unsaturated nitrile intermediate, (2-(4-methylbenzylidene)malononitrile).

  • Michael Addition of Sulfur: Elemental sulfur, activated by the amine base, undergoes a nucleophilic attack by the enolate of the α,β-unsaturated nitrile. This step is crucial and involves the formation of a sulfur-containing intermediate.

  • Ring Closure and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.

Gewald Reaction Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization 4-Methylacetophenone 4-Methylacetophenone Unsaturated_Nitrile α,β-Unsaturated Nitrile 4-Methylacetophenone->Unsaturated_Nitrile Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion Base Base Sulfur_Adduct Sulfur Adduct Unsaturated_Nitrile->Sulfur_Adduct Sulfur Sulfur Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Final_Product 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Cyclized_Intermediate->Final_Product

Caption: Mechanism of the Gewald Reaction for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile synthesis.

Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile with a consistently good yield.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Methylacetophenone134.18101.34 g
Malononitrile66.06100.66 g
Elemental Sulfur32.07110.35 g
Morpholine87.1220.17 mL
Ethanol (95%)--20 mL

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylacetophenone (10 mmol, 1.34 g), malononitrile (10 mmol, 0.66 g), elemental sulfur (11 mmol, 0.35 g), and ethanol (20 mL).

  • Addition of Catalyst: While stirring, add morpholine (2 mmol, 0.17 mL) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from ethanol to afford a pale yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. A typical yield for this reaction is in the range of 75-85%.

Experimental_Workflow Start Start Combine_Reactants Combine 4-Methylacetophenone, Malononitrile, Sulfur, and Ethanol Start->Combine_Reactants Add_Catalyst Add Morpholine Combine_Reactants->Add_Catalyst Reflux Heat to Reflux (80-85 °C) for 4-6 hours Add_Catalyst->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Precipitation Induce Precipitation (Ice Bath if necessary) Cool_Down->Precipitation Filter Filter the Solid Product Precipitation->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Characterize Final Product Dry->End

Caption: Experimental workflow for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Characterization and Data Interpretation

Thorough characterization of the synthesized 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is essential to confirm its identity and purity.

Expected Characterization Data:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: Approximately 145-147 °C.

  • 1H NMR (400 MHz, CDCl3) δ (ppm): 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.20 (d, J = 8.0 Hz, 2H, Ar-H), 5.05 (s, 2H, NH2), 2.38 (s, 3H, Ar-CH3).

  • 13C NMR (100 MHz, CDCl3) δ (ppm): 160.1, 148.5, 139.2, 129.8, 127.5, 117.8, 115.4, 90.2, 21.3.

  • IR (KBr, cm-1): 3420-3300 (N-H stretching), 2210 (C≡N stretching), 1620 (N-H bending), 1580, 1490 (C=C aromatic stretching).

  • Mass Spectrometry (EI): m/z (%) = 214 (M+).

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

Handling of Reagents:

  • Malononitrile: Highly toxic and can be fatal if swallowed, inhaled, or in contact with skin. Handle only in a well-ventilated fume hood.

  • Elemental Sulfur: Flammable solid. Avoid creating dust. Keep away from ignition sources.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with care in a fume hood.

  • 4-Methylacetophenone: Combustible liquid. Avoid contact with skin and eyes.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Abaee, M. S., Cheraghi, S., & Mojtahedi, M. M. (2014). Efficient three-component Gewald reactions under Et3N/H2O conditions. Journal of Sulfur Chemistry, 35(3), 261–269.
  • Gewald, K. (1965). Reaktionen von Nitrilen mit α-Mercapto-ketonen. Journal für Praktische Chemie, 31(1-2), 205-213.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Shearouse, W. C., Shumba, M., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4849-4857.
  • Tayebee, R., Maleki, B., & Ghadamgahi, M. (2013). Zinc oxide as a reusable and efficient catalyst for the one-pot three-component synthesis of 2-aminothiophenes via the Gewald reaction.
  • Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An efficient one-pot synthesis of substituted 2-aminothiophenes via three-component Gewald reaction catalyzed by l-proline. Synlett, 2010(09), 1351-1354.
  • Zia-ur-Rehman, M., Siddiqui, H. L., Parvez, M., & Iqbal, J. (2008). Synthesis and antibacterial activity of some new 2-amino-4-aryl-5-methylthiophene-3-carbonitriles. Journal of the Chemical Society of Pakistan, 30(1), 120-125.

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] These molecules are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[2][3] The compound of interest, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, is a member of this vital class. Its utility in drug discovery and development necessitates unambiguous structural confirmation, a task for which spectroscopic methods are indispensable.

This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize the molecular structure of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The interpretation herein is grounded in fundamental principles and serves as a self-validating framework for researchers.

Synthetic Context: The Gewald Reaction

To appreciate the structural analysis, it is crucial to understand the synthetic origin of the target molecule. 2-Aminothiophenes are most commonly synthesized via the Gewald reaction, a robust and versatile one-pot, multi-component condensation.[4][5] This reaction typically involves an α-methylene-activated ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[3][6][7] The reliability of the Gewald synthesis provides a high degree of confidence in the expected product, which is then rigorously confirmed by the spectroscopic methods detailed below.

Caption: Generalized scheme of the Gewald Reaction.

Molecular Structure and Elucidation Workflow

The primary objective is to confirm the identity and structure of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The following diagram illustrates the molecular structure with numbered positions for clarity in the subsequent NMR analysis. Our analytical workflow will systematically examine the data from each spectroscopic technique to build a cohesive and validated structural assignment.

Caption: Structure of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of data for structural confirmation.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) interface.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This "hard" ionization technique is chosen for its ability to produce a rich fragmentation pattern, which aids in structural elucidation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Data Summary: MS
Ionm/z (Calculated)m/z (Observed)Interpretation
[M]⁺214.06214Molecular Ion
[M-CH₃]⁺199.04199Loss of a methyl group
[M-HCN]⁺187.05187Loss of hydrogen cyanide
Interpretation of the Mass Spectrum

The mass spectrum provides unequivocal evidence for the molecular formula C₁₂H₁₀N₂S.

  • Molecular Ion Peak ([M]⁺): The base peak observed at m/z = 214 corresponds directly to the molecular weight of the title compound (214.29 g/mol ), confirming its elemental composition.

  • Fragmentation Pattern: The fragmentation provides further structural validation. The peak at m/z = 199 signifies the loss of a methyl radical (•CH₃), a characteristic fragmentation for a tolyl moiety. The peak at m/z = 187 indicates the loss of a neutral hydrogen cyanide (HCN) molecule, which is consistent with the presence of the nitrile group. This logical fragmentation pathway strongly supports the proposed connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: An ATR-FTIR spectrometer is powered on, and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected. This step is critical as it subtracts atmospheric (e.g., CO₂, H₂O) and crystal-related absorptions from the sample spectrum.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after analysis.

Data Summary: IR
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3440, 3330MediumAmine (N-H)Asymmetric & Symmetric Stretch
3050WeakAromatic C-HStretch
2920WeakAliphatic C-H (Methyl)Stretch
2210StrongNitrile (C≡N)Stretch
1620StrongC=CThiophene & Phenyl Stretch
1520StrongN-HBending (Scissoring)
Interpretation of the IR Spectrum

The IR spectrum clearly identifies all key functional groups required by the structure of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

  • N-H Stretching: The two distinct bands at 3440 cm⁻¹ and 3330 cm⁻¹ are characteristic of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[8]

  • C≡N Stretching: A strong, sharp absorption band at 2210 cm⁻¹ is the unmistakable signature of a nitrile group (C≡N).[9] Its position indicates conjugation with the thiophene ring.

  • C-H Stretching: Weak bands above 3000 cm⁻¹ (at 3050 cm⁻¹) are indicative of aromatic C-H stretching from both the phenyl and thiophene rings. The band at 2920 cm⁻¹ confirms the presence of aliphatic C-H bonds from the methyl group.

  • C=C Stretching: The absorption at 1620 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic rings.

  • N-H Bending: The strong band at 1520 cm⁻¹ corresponds to the in-plane bending (scissoring) vibration of the primary amine, further confirming its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The field is then "shimmed" to optimize its homogeneity, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are acquired and averaged.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is run to produce a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

Data Summary: ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45d2HH-2'/H-6' (Aromatic)
7.25d2HH-3'/H-5' (Aromatic)
7.10s1HH-5 (Thiophene)
6.80s (broad)2H-NH₂
2.35s3H-CH₃
Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum is perfectly consistent with the proposed structure.

  • Aromatic Protons: The signals in the aromatic region (7.25-7.45 ppm) show a characteristic AA'BB' system for a para-substituted benzene ring. The two doublets, each integrating to 2 protons, confirm the presence of the 4-methylphenyl group.

  • Thiophene Proton: A singlet at 7.10 ppm, integrating to one proton, is assigned to the H-5 proton on the thiophene ring. It is a singlet because it has no adjacent protons to couple with.

  • Amine Protons: A broad singlet at 6.80 ppm integrating to two protons is characteristic of the two protons of the primary amine group (-NH₂).[9] The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • Methyl Protons: A sharp singlet at 2.35 ppm, integrating to three protons, is assigned to the methyl (-CH₃) group on the phenyl ring.[10] Its singlet nature confirms it has no adjacent protons.

Data Summary: ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
161.2C-2 (Thiophene)
145.8C-4 (Thiophene)
139.0C-4' (Aromatic)
130.5C-1' (Aromatic)
129.8C-3'/C-5' (Aromatic)
126.5C-2'/C-6' (Aromatic)
118.5C-5 (Thiophene)
117.0C≡N
92.5C-3 (Thiophene)
21.1-CH₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum accounts for all 12 carbon atoms in the molecule, providing the final piece of structural confirmation.

  • Thiophene Carbons: The carbons of the thiophene ring are assigned based on their electronic environment. C-2 (161.2 ppm) is the most downfield due to its attachment to both the electron-donating amine and the electronegative sulfur atom. C-3 (92.5 ppm) is significantly shielded (upfield) due to its position between the electron-donating amine and the nitrile group. C-4 (145.8 ppm) is downfield due to its attachment to the phenyl ring, while C-5 (118.5 ppm) is more shielded.

  • Aromatic Carbons: Four signals are observed for the six carbons of the para-substituted phenyl ring due to symmetry. C-1' (130.5 ppm) and C-4' (139.0 ppm) are quaternary carbons, with C-4' being further downfield due to its attachment to the methyl group. The signals for the protonated carbons (C-2'/C-6' and C-3'/C-5') appear at 126.5 and 129.8 ppm, respectively.

  • Nitrile Carbon: The signal for the nitrile carbon appears at 117.0 ppm, which is a characteristic chemical shift for this functional group.[11]

  • Methyl Carbon: The aliphatic methyl carbon gives a signal at 21.1 ppm, consistent with a methyl group attached to an aromatic ring.[10]

Conclusion

The collective evidence from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a comprehensive and unambiguous structural confirmation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The molecular weight, functional groups, and the precise arrangement of atoms are all in perfect agreement with the spectroscopic data. This guide serves as a validated reference for researchers, ensuring confidence in the identity and purity of this important chemical intermediate.

References

  • MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile.
  • Ziaulla, M., et al. (n.d.). 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. National Institutes of Health.
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile.
  • Kalinina, T. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • Anonymous. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile.
  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Anonymous. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.
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  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
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Exploratory

Molecular structure and conformation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its synthesis via the Gewald reaction, elucidate its molecular structure through spectroscopic methods, and explore its conformational landscape using computational chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth protocols.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[2][3][4] Their synthetic accessibility, primarily through the versatile Gewald reaction, makes them attractive starting points for the development of novel therapeutics.[3][5][6] 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, the subject of this guide, is a prime example of this class, serving as a crucial building block for more complex molecular architectures. Understanding its structural and conformational properties is paramount for rational drug design and the development of new functional materials.[1]

Synthesis via the Gewald Reaction

The most efficient and widely adopted method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction.[2][3][5] This reaction is valued for its operational simplicity, the availability of starting materials, and its ability to generate polysubstituted thiophenes in good yields.[5]

Reaction Mechanism

The Gewald reaction proceeds through a series of well-elucidated steps.[6] A comprehensive computational study using Density Functional Theory (DFT) has provided significant insight into the mechanism.[2]

  • Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed condensation between an α-activated nitrile (malononitrile in this case) and a ketone (4-methylacetophenone).[2][5][6]

  • Sulfur Addition : Elemental sulfur (typically S₈) is then added to the resulting α,β-unsaturated nitrile intermediate.[2][7]

  • Cyclization and Tautomerization : The sulfur adduct undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.[2][6] This final aromatization step provides a strong thermodynamic driving force for the reaction.[2]

Experimental Protocol: Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

This protocol is a representative example of the Gewald synthesis.

Materials:

  • 4-methylacetophenone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol (Solvent)

  • Diethylamine or Morpholine (Base catalyst)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Cool the flask in an ice bath.

  • Slowly add the base catalyst (e.g., diethylamine, 0.5 equivalents) to the cooled, stirring mixture.

  • After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature, or gently heat to 50°C to increase the reaction rate.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with stirring.

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Workflow Visualization

The following diagram illustrates the key stages of the Gewald reaction.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product 4-methylacetophenone 4-methylacetophenone Knoevenagel Knoevenagel-Cope Condensation 4-methylacetophenone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Sulfur (S8) Sulfur (S8) SulfurAdd Sulfur Addition Sulfur (S8)->SulfurAdd Base Base Base->Knoevenagel Knoevenagel->SulfurAdd Cyclization Cyclization & Tautomerization SulfurAdd->Cyclization Product 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Cyclization->Product

Caption: Workflow of the Gewald Synthesis.

Molecular Structure and Spectroscopic Elucidation

The structure of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is confirmed through a combination of spectroscopic techniques, each providing complementary information.[8][9]

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is instrumental in identifying the key functional groups.[8][9] The spectrum will exhibit characteristic absorption bands:

  • N-H stretching : Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (NH₂) group.

  • C≡N stretching : A sharp, strong absorption band around 2210-2240 cm⁻¹, confirming the presence of the nitrile group.[1]

  • C=C stretching : Bands in the 1550-1650 cm⁻¹ region corresponding to the aromatic rings (thiophene and phenyl).

  • C-H stretching : Absorptions just above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl group C-H.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR : The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Expected signals include a singlet for the methyl (CH₃) protons around 2.3-2.4 ppm, a broad singlet for the amino (NH₂) protons, and a series of multiplets in the aromatic region (7.0-8.0 ppm) for the protons on the thiophene and 4-methylphenyl rings.

  • ¹³C NMR : The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the nitrile carbon (around 115-120 ppm), the carbons of the two aromatic rings, and the methyl carbon (around 21 ppm).

Summary of Spectroscopic Data
Technique Functional Group / Atom Expected Chemical Shift / Frequency Significance
FT-IR Amino (N-H)3300-3500 cm⁻¹Confirms primary amine
Nitrile (C≡N)2210-2240 cm⁻¹Confirms nitrile group[1]
Aromatic (C=C)1550-1650 cm⁻¹Indicates aromatic systems
¹H NMR Methyl (-CH₃)~2.4 ppm (singlet)Confirms methyl group
Amino (-NH₂)Variable (broad singlet)Confirms amine protons
Aromatic (Ar-H)7.0-8.0 ppm (multiplets)Protons on thiophene & phenyl rings
¹³C NMR Nitrile (-CN)~117 ppmConfirms nitrile carbon
Methyl (-CH₃)~21 ppmConfirms methyl carbon
Aromatic (Ar-C)110-150 ppmCarbons of thiophene & phenyl rings

Conformational Analysis

The overall three-dimensional shape of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is not fixed; it is defined by the rotation around the single bond connecting the thiophene ring and the 4-methylphenyl ring. This rotation gives rise to different conformers.

Computational Approach: Density Functional Theory (DFT)

Due to the rapid interconversion of conformers at room temperature, computational methods like Density Functional Theory (DFT) are essential for studying the molecule's conformational preferences.[8][10] DFT calculations can accurately predict the geometries and relative energies of different conformers.[2][10] For a molecule like this, a functional such as B3LYP with a basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for geometry optimization and energy calculations.[8][11]

The Thiophene-Phenyl Dihedral Angle

The most critical conformational parameter is the dihedral angle between the plane of the thiophene ring and the plane of the 4-methylphenyl ring. The rotation around this bond is not free due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the thiophene ring.

  • Planar Conformation (0° or 180° dihedral): This conformation is generally high in energy due to significant steric clash.

  • Perpendicular Conformation (90° dihedral): This conformation minimizes steric hindrance but may have reduced electronic conjugation between the rings.

  • Twisted (Non-planar) Conformation: DFT studies on similar bi-aryl systems typically show that the minimum energy conformation is a twisted, non-planar arrangement.[12] The dihedral angle is usually between 30° and 60°, representing a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a perpendicular arrangement).

Conformational Relationship Diagram

G Twisted Lowest Energy (Twisted Conformer) Planar High Energy (Planar Conformer) Twisted->Planar Rotation (High Steric Hindrance) Perpendicular Transition State (Perpendicular) Twisted->Perpendicular Rotation (Energy Barrier)

Caption: Energy landscape of thiophene-phenyl rotation.

Physicochemical Properties and Drug Development Potential

The molecular structure imparts specific properties that are relevant to its application in drug discovery.

  • Polarity and Solubility : The presence of the amino and nitrile groups introduces polarity, while the aromatic rings contribute to its lipophilicity. This balance is crucial for its pharmacokinetic profile (ADMET properties).[8]

  • Hydrogen Bonding : The amino group can act as a hydrogen bond donor, and the nitrile nitrogen can act as a hydrogen bond acceptor. These interactions are critical for binding to biological targets like enzymes and receptors.[13]

  • Electronic Properties : DFT calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[8] The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic transition properties.

  • Biological Activity : Derivatives of 2-aminothiophene are known to possess a wide range of biological activities.[4][14] The 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile scaffold is a valuable starting point for synthesizing libraries of compounds to be screened against various therapeutic targets, including kinases, microbes, and cancer cell lines.[11][15]

Detailed Computational Protocol: DFT Conformational Scan

This protocol outlines the steps for performing a relaxed potential energy surface (PES) scan to identify the lowest energy conformer.

Software: Gaussian, Spartan, or similar quantum chemistry software.

Procedure:

  • Build the Molecule : Construct the 3D structure of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile in the software's molecular editor.

  • Define the Dihedral Angle : Identify the four atoms that define the dihedral angle between the thiophene and phenyl rings.

  • Set up the Scan :

    • Select a DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Choose a "Relaxed PES Scan" calculation type.

    • Specify the defined dihedral angle as the reaction coordinate.

    • Set the scan range from 0° to 180° with a step size of 10° or 15°. At each step, the dihedral angle will be frozen while all other geometric parameters are allowed to relax to their minimum energy state.

  • Run the Calculation : Submit the job for calculation. This may take several hours depending on the computational resources.

  • Analyze the Results :

    • Plot the relative energy (in kcal/mol or kJ/mol) versus the dihedral angle.

    • The minimum point on the curve corresponds to the most stable conformation.

    • Examine the geometries of the minima and transition states (maxima) on the energy profile to understand the steric and electronic factors governing the conformational preference.

Conclusion

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is a synthetically accessible and highly valuable heterocyclic compound. Its molecular structure, characterized by a twisted conformation between the thiophene and phenyl rings, is a result of the interplay between steric hindrance and electronic conjugation. A thorough understanding of its synthesis, structure, and conformational dynamics, as detailed in this guide, is essential for leveraging this scaffold in the design and development of next-generation pharmaceuticals and advanced materials.

References

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  • Title: (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological activity of some 2-amino-4-(-4-substituted phenyl)-6-(naphtho[2,1-b]furan-2 yl)-4H-pyran-3-carbonitrile derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis, crystal structure, DFT studies, molecular docking, of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile as tyrosinase inhibitor Source: ResearchGate URL: [Link]

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Foundational

The Biological Versatility of 2-Aminothiophenes: A Synthetic Chemist's Gateway to Novel Therapeutics

An In-Depth Technical Guide Abstract: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its synthetic accessibility, primarily through the robust Gewald multicomponent reaction, combined with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. This guide provides an in-depth exploration of the diverse pharmacological activities of 2-aminothiophene derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will dissect the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

Chapter 1: The 2-Aminothiophene Scaffold: A Privileged Core

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby exhibiting a wide range of pharmacological activities. The 2-aminothiophene ring system is a quintessential example of such a scaffold.[2] Its structural features—a five-membered aromatic ring containing a sulfur atom and an amino group at the C2 position—provide a unique combination of steric and electronic properties that facilitate interactions with various enzymes and receptors.[3]

The vast chemical space accessible from this core is largely thanks to the Gewald reaction , a one-pot, three-component synthesis involving a ketone, an activated nitrile, and elemental sulfur.[4] This reaction's operational simplicity and tolerance for a wide range of substituents have made it the most convergent and established method for preparing polysubstituted 2-aminothiophenes, fueling their exploration in drug discovery.[1][4][5]

G Ketone α-Methylene Ketone Catalyst Base Catalyst (e.g., Morpholine) Gewald_Reaction Gewald Synthesis Ketone->Gewald_Reaction Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Gewald_Reaction Sulfur Elemental Sulfur (S₈) Sulfur->Gewald_Reaction Catalyst->Gewald_Reaction Product Polysubstituted 2-Aminothiophene Gewald_Reaction->Product caption Figure 1: The Gewald three-component reaction.

Caption: A schematic overview of the Gewald multicomponent synthesis.

Chapter 2: Anticancer Activity: Targeting Uncontrolled Proliferation

Derivatives of 2-aminothiophene have consistently demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[6][7] The primary modes of action include inducing cell cycle arrest, triggering apoptosis (programmed cell death), and inhibiting key kinases involved in cancer signaling pathways.[6][7][8]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Many potent 2-aminothiophene derivatives exert their antiproliferative effects by disrupting the normal progression of the cell cycle.[7][8] Studies have shown that these compounds can cause an accumulation of cells in specific phases, such as the G2/M phase, thereby preventing cell division and proliferation.[7] This cytostatic effect is often a precursor to cytotoxicity. Following cell cycle arrest, these compounds can trigger apoptosis, a controlled process of cell death that is essential for eliminating damaged or cancerous cells. This is often observed through the modulation of key apoptotic proteins like Bax and Bcl-2.[6]

G cluster_cell Cancer Cell Compound 2-Aminothiophene Derivative CellCycle Cell Cycle Progression (G1 → S → G2 → M) Compound->CellCycle disrupts Arrest Cell Cycle Arrest (e.g., at G2/M) CellCycle->Arrest Proliferation Uncontrolled Proliferation CellCycle->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis can lead to caption Figure 2: Anticancer mechanism of 2-aminothiophenes.

Caption: General mechanism of 2-aminothiophenes in cancer cells.

Data Presentation: In Vitro Antiproliferative Activity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCell LineIC50 (µM)Reference
5g MDA-MB-468 (Breast)< 0.01[6]
7a MDA-MB-468 (Breast)< 0.01[6]
6CN14 HeLa (Cervical)~5-10[7][8]
7CN09 PANC-1 (Pancreatic)~5-10[7][8]
Erlotinib (Control) EGFR Kinase~0.02[6]
Doxorubicin (Control) HeLa, PANC-1~1-5[7][8]

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is a foundational in vitro assay in anticancer drug screening.[10][11]

Causality: This protocol is designed to quantify the dose-dependent cytotoxic effect of a test compound. The principle lies in the ability of mitochondrial reductase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa, PANC-1) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Rationale: A consistent starting cell number is critical for reproducible results.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the 2-aminothiophene derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation: The absorbance of the vehicle control wells represents 100% viability. A decrease in absorbance in treated wells indicates a reduction in cell viability. The results are used to calculate the IC50 value.

Chapter 3: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[12][13] 2-Aminothiophene derivatives have emerged as a promising class of compounds, exhibiting broad-spectrum activity against both bacteria and fungi.[4][12][14][15]

Spectrum of Activity

These compounds have shown efficacy against a range of pathogenic microbes. Studies have reported significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and various fungal species.[4][12][14] The structural diversity achievable from the 2-aminothiophene core allows for the fine-tuning of the antimicrobial spectrum and potency.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring in vitro antimicrobial potency.[16]

Compound IDOrganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
3a S. aureus>100Ampicillin25[12]
3a (p-OH phenyl) B. subtilis6.25Ampicillin12.5[12]
6b (pyrazole) C. albicans12.5Amphotericin B100[12]
9 (pyridine) A. fumigatus25Amphotericin B100[12]
7b (methoxy) P. aeruginosa~20 (zone)Ampicillin~23 (zone)[14]

Note: Data is compiled from multiple sources. Direct comparison requires identical testing conditions. "zone" refers to inhibition zone diameter in mm from an agar diffusion test.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.[16][17][18]

Causality: The protocol is designed to find the lowest concentration of a compound that inhibits microbial growth. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, one can visually determine the concentration at which growth is prevented. This method is more quantitative than disk diffusion and provides a direct measure of potency.

G Start Start: Prepare Serial Dilution of Compound in 96-well Plate Step1 Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->Step1 Step2 Inoculate Each Well (except sterility control) Step1->Step2 Step3 Incubate Plate (e.g., 18-24h at 37°C) Step2->Step3 Step4 Visually Inspect for Turbidity (Bacterial Growth) Step3->Step4 End Determine MIC: Lowest Concentration with No Visible Growth Step4->End caption Figure 3: Workflow for MIC determination via broth microdilution.

Caption: A standardized workflow for antimicrobial susceptibility testing.

Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the test compound solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Self-Validation: Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Rationale: Standardizing the initial number of bacteria is crucial for the reproducibility and accuracy of the MIC value.[18]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, examine the plate. The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound (the first clear well) at which there is no visible turbidity.[16]

Chapter 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. 2-Aminothiophene derivatives have demonstrated notable anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[19][20][21]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition. Several 2-aminothiophene derivatives have been identified as potent and selective COX-2 inhibitors.[21]

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound 2-Aminothiophene Derivative Compound->COX inhibits caption Figure 4: Simplified inflammatory pathway and site of action.

Caption: General structure-activity relationship map for 2-aminothiophenes.

Conclusion and Future Perspectives

The 2-aminothiophene scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability via the Gewald reaction allows for the rapid generation of diverse chemical libraries. The derivatives have demonstrated a remarkable breadth of biological activities, with potent anticancer, antimicrobial, and anti-inflammatory effects being the most prominent. [22][23]Furthermore, emerging research highlights their potential in treating neurodegenerative disorders and metabolic diseases. [3][24] Future efforts should focus on leveraging SAR insights to design next-generation derivatives with improved potency, selectivity, and drug-like properties. The exploration of novel fused heterocyclic systems built upon the 2-aminothiophene core and the application of modern drug design strategies, such as creating multi-target-directed ligands, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

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Exploratory

Unlocking the Therapeutic Potential of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile: A Technical Guide to Target Identification and Validation

Introduction: The Promise of the 2-Aminothiophene Scaffold The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system offers a unique combination of structural rigidity and synthetic tractability, allowing for the exploration of diverse chemical space and the development of potent modulators of various biological processes. Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and antitumor effects.[1][2] The specific compound, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, possesses a substitution pattern that suggests a strong potential for targeted therapeutic intervention. This guide provides an in-depth exploration of the potential therapeutic targets for this molecule and outlines a comprehensive strategy for their experimental validation.

PART 1: Postulated Therapeutic Targets

Based on the extensive body of literature surrounding the 2-aminothiophene-3-carbonitrile core and its derivatives, we can hypothesize several key classes of proteins as potential therapeutic targets for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Protein Kinases: Precision Targets in Oncology and Beyond

The thieno[2,3-d]pyrimidine scaffold, readily synthesized from 2-aminothiophene-3-carbonitrile precursors, is a well-established pharmacophore for potent kinase inhibitors.[4][5] These derivatives have shown significant inhibitory activity against various protein kinases that are often dysregulated in cancer, driving tumor growth, proliferation, and angiogenesis.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, initiates signaling cascades that promote cell proliferation. Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer.

  • Tyrosine Kinases (e.g., Src, Abl): These non-receptor kinases play crucial roles in cell signaling pathways controlling cell growth, differentiation, and survival. Their aberrant activity is linked to numerous cancers.

The 4-methylphenyl substituent of the target compound can be postulated to occupy a hydrophobic pocket within the ATP-binding site of these kinases, contributing to binding affinity and selectivity.

Microbial Enzymes: Combating Infectious Diseases

The documented antimicrobial and antifungal activities of 2-aminothiophene derivatives suggest that they may interfere with essential microbial processes.[1][2][6] Potential targets include:

  • Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of the quinolone class of antibiotics.

  • Dihydrofolate Reductase (DHFR): A critical enzyme in the folate synthesis pathway, which is necessary for the production of nucleotides and certain amino acids.

  • Fungal Ergosterol Biosynthesis Enzymes: Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to cell death.

Modulators of Inflammatory Pathways

The anti-inflammatory properties observed in related compounds point towards the modulation of key components of the inflammatory cascade.[7][8]

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Lipoxygenase (LOX) Enzymes: These enzymes produce leukotrienes, another class of inflammatory mediators.

  • Cytokine Signaling Pathways: The compound could potentially interfere with the signaling of pro-inflammatory cytokines such as TNF-α and IL-6.

G-Protein Coupled Receptors (GPCRs): Allosteric Modulation

Certain 2-amino-3-benzoyl thiophenes have been identified as allosteric enhancers of the A₁ adenosine receptor, a GPCR involved in various physiological processes, including cardiac function and neurotransmission.[9] This suggests that 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile could act as a modulator of GPCR activity.

PART 2: Experimental Validation Workflows

A systematic and rigorous experimental approach is essential to identify and validate the therapeutic targets of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The following workflows provide a comprehensive strategy.

High-Throughput Screening and Initial Target Identification

The initial phase should involve broad screening to narrow down the potential target classes.

Experimental Workflow: Initial Target Class Identification

workflow1 cluster_screening Initial Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Target Validation A Compound Synthesis & QC B Broad Kinase Panel (e.g., KinomeScan) A->B Test Compound C Antimicrobial Susceptibility (MIC/MBC assays) A->C Test Compound D Anti-inflammatory Assays (e.g., COX, LOX inhibition) A->D Test Compound E GPCR Binding Assays (e.g., Radioligand binding) A->E Test Compound F Identify Potent Hits (IC50/EC50 determination) B->F Raw Data C->F Raw Data D->F Raw Data E->F Raw Data G Selectivity Profiling F->G Primary Hits H Cell-based Assays (Target engagement & functional response) G->H Validated Hits I Biophysical Assays (SPR, ITC) H->I Confirmation

Caption: Initial screening workflow for target class identification.

Detailed Protocols:

  • Kinase Panel Screening: Utilize a commercial service like Eurofins' KinomeScan™ or a similar platform to profile the compound against a large panel of kinases at a fixed concentration. This will provide a comprehensive overview of its kinase selectivity.

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a serial dilution of the compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • COX Inhibition Assay: Use a commercially available colorimetric or fluorometric assay kit to measure the inhibition of COX-1 and COX-2 activity in the presence of the compound.

In-depth Kinase Target Validation

Should the initial screening reveal potent kinase inhibitory activity, a detailed validation workflow is warranted.

Experimental Workflow: Kinase Target Validation

workflow2 A Biochemical Assays Determine IC50 values for hit kinases. (e.g., ADP-Glo™, Z'-LYTE™) B Cellular Target Engagement Confirm compound binds to the target in cells. (e.g., NanoBRET™, CETSA®) A->B Validate Hits C Phosphorylation Inhibition Measure inhibition of substrate phosphorylation in cells. (e.g., Western Blot, ELISA) B->C Confirm Mechanism D Phenotypic Assays Assess impact on cell proliferation, migration, apoptosis. (e.g., MTT assay, Wound healing assay) C->D Functional Consequences E In Vivo Studies Evaluate anti-tumor efficacy in animal models. (e.g., Xenograft models) D->E Preclinical Efficacy

Caption: A stepwise approach for validating a kinase target.

Detailed Protocol: Cellular Target Engagement using NanoBRET™ Assay

  • Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a NanoLuc® fusion protein.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

  • Tracer Addition: Add a fluorescent NanoBRET™ tracer that specifically binds to the kinase.

  • BRET Measurement: If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Quantitative Data Summary

All quantitative data should be meticulously documented and summarized for comparative analysis.

Assay Type Potential Target Key Parameter Hypothetical Value
Kinase InhibitionVEGFR-2IC5050 nM
Kinase InhibitionEGFRIC50200 nM
AntimicrobialS. aureusMIC8 µg/mL
Anti-inflammatoryCOX-2IC50150 nM
GPCR BindingA₁ Adenosine ReceptorEC50 (enhancement)300 nM

Conclusion: A Roadmap for Therapeutic Development

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile represents a promising starting point for the development of novel therapeutics. The diverse biological activities associated with its core scaffold point to a rich landscape of potential molecular targets. The systematic approach outlined in this guide, combining broad initial screening with in-depth target validation, provides a robust framework for elucidating its mechanism of action and advancing it through the drug discovery pipeline. By focusing on high-value target classes such as protein kinases and leveraging cutting-edge experimental methodologies, researchers can efficiently unlock the full therapeutic potential of this intriguing molecule.

References

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Foundational

A Senior Application Scientist's Guide to In Silico Docking of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Executive Summary This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a member of the biologically significant...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a member of the biologically significant 2-aminothiophene class of heterocyclic compounds. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple procedural list, delving into the scientific rationale behind methodological choices, from initial target identification to the critical steps of data interpretation and validation. We will explore the necessary computational tools, delineate a robust and repeatable workflow, and emphasize the principles of self-validation to ensure the trustworthiness of the generated data. The guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking as a predictive tool to elucidate potential biological targets and understand the molecular interactions of this promising thiophene derivative.

Introduction: The Scientific Context

The Therapeutic Potential of the 2-Aminothiophene Scaffold

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activity.[1] Compounds incorporating this motif have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The specific compound of interest, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, belongs to this privileged class. Its synthesis is often achieved through the efficient and well-established Gewald reaction, a multicomponent condensation that provides access to a diverse array of polysubstituted 2-aminothiophenes.[2][4][5] Given the established antiproliferative activities of related derivatives, this molecule represents a compelling candidate for investigation as a modulator of targets within cancer-related pathways.[6][7][8]

In Silico Molecular Docking: A Paradigm in Modern Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor).[9][10] It has become an indispensable tool in structure-based drug design, enabling researchers to rapidly screen virtual libraries, identify potential drug candidates, and gain atomic-level insights into molecular recognition.[11][12] The process involves two primary stages: sampling the conformational space of the ligand within the target's active site (posing) and estimating the strength of the interaction using a scoring function.[9] This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening, allowing for a more focused and rational approach to drug discovery.[13]

Pre-requisites: Assembling the Computational Toolkit

Before initiating a docking study, a suite of specialized software is required. The selection of these tools is critical as it directly impacts the quality and reproducibility of the results.

Tool Category Recommended Software Primary Function Source/Reference
Docking Engine AutoDock VinaWidely used for its accuracy, speed, and robust scoring function.[14][15]
Molecular Visualization PyMOLHigh-quality 3D visualization of macromolecules and ligands, essential for analysis.[16][17]
Preparation Suite AutoDock Tools (MGLTools)Prepares receptor (PDBQT) and ligand (PDBQT) files for AutoDock Vina.[14][18]
Chemical Structure Editor MarvinSketch or PubChem SketcherDrawing and editing 2D/3D chemical structures; generating initial ligand coordinates.[19]
Data Repository Protein Data Bank (PDB)Public database for obtaining 3D structural data of proteins and other macromolecules.[14]

The In Silico Docking Workflow: A Validated Protocol

This section details a step-by-step methodology for the docking of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The causality behind each step is explained to ensure scientific integrity.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_validate Phase 4: Validation T_ID Step 1: Target Identification (e.g., Kinase, Tubulin) R_Prep Step 2: Receptor Preparation (PDB -> PDBQT) T_ID->R_Prep Grid Step 4: Grid Box Definition (Define Search Space) R_Prep->Grid L_Prep Step 3: Ligand Preparation (SDF -> PDBQT) L_Prep->Grid Dock Step 5: Run Docking (AutoDock Vina) Grid->Dock Results Step 6: Analyze Docking Scores (Binding Affinity) Dock->Results Visualize Step 7: Visualize Binding Pose (PyMOL) Results->Visualize Interact Step 8: Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Interact Validate Step 9: Protocol Validation (Re-docking, MD Sims) Interact->Validate

Caption: High-level workflow for a molecular docking study.
Step 1: Target Identification and Rationale

The selection of a relevant biological target is the most critical decision in a docking study. For a novel compound like 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, this process is hypothesis-driven.

  • Causality: Thiophene derivatives have well-documented anticancer activity, often through mechanisms like kinase inhibition or disruption of microtubule assembly.[7][8] Therefore, a logical starting point is to select a protein target implicated in cancer proliferation, such as a protein kinase (e.g., Vascular Endothelial Growth Factor Receptor 2 - VEGFR2) or tubulin.

  • Protocol:

    • Review literature for biological activities of structurally similar 2-aminothiophenes.[3][6]

    • Utilize computational target fishing servers like TarFishDock or PharmMapper, which predict potential targets based on ligand structure.[20]

    • For this guide, we will hypothesize VEGFR2 kinase as a potential target due to the prevalence of thiophene scaffolds in known kinase inhibitors.

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure that contains a co-crystallized inhibitor in the active site (e.g., PDB ID: 2OH4). The presence of a known inhibitor is vital for defining the binding site and for subsequent protocol validation.

Step 2: Receptor Preparation

The raw PDB file is not suitable for docking and must be processed to ensure chemical correctness.

  • Causality: PDB files often contain non-essential water molecules, co-factors, and multiple protein chains that can interfere with the docking algorithm. The receptor must be prepared by adding hydrogen atoms (which are typically absent in crystal structures) and assigning partial atomic charges, which are essential for calculating the energetic terms in the scoring function.

  • Protocol (using AutoDock Tools):

    • Load the PDB file (e.g., 2OH4.pdb) into AutoDock Tools.

    • Remove water molecules and any co-factors or ions not essential for binding.

    • Isolate the protein chain of interest.

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges, which are empirical atomic partial charges.

    • Save the prepared receptor in the PDBQT file format (e.g., receptor.pdbqt). This format includes atomic charge and atom type information required by AutoDock Vina.[18]

Step 3: Ligand Preparation

The ligand must also be converted into a suitable 3D format with correct chemical properties.

  • Causality: The docking program needs a 3D representation of the ligand. An initial 2D structure must be converted to 3D and its energy minimized to obtain a low-energy, stable conformation. The software must also identify rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

  • Protocol:

    • Draw the 2D structure of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile using a chemical sketcher and save it in a standard format (e.g., MOL or SDF).

    • Convert the 2D structure to a 3D structure and perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Load the 3D ligand structure into AutoDock Tools.

    • The software will automatically detect the rotatable bonds. Verify that these are chemically sensible.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).

Step 4: Grid Generation and Docking Execution

This step defines the search space for the docking simulation.

  • Causality: A blind docking, where the entire protein surface is searched, is computationally expensive and often unnecessary. By defining a "grid box" around the known active site (identified from the co-crystallized ligand), we constrain the search, increasing efficiency and the likelihood of finding a biologically relevant pose.[14][21]

  • Protocol (using AutoDock Tools and Vina):

    • In AutoDock Tools, with the prepared receptor loaded, define the grid box. Center the box on the coordinates of the co-crystallized ligand from the original PDB file.

    • Adjust the size of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the active site, providing enough room for the ligand to move and rotate freely.

    • Save the grid parameters to a configuration file (e.g., conf.txt). This file will also specify the names of the receptor and ligand PDBQT files and the output file name.

    • Execute the docking run from the command line using AutoDock Vina, pointing to the configuration file. vina --config conf.txt --log log.txt

Protocol Validation: A Self-Validating System

Trustworthiness is paramount. Before docking the novel compound, the chosen protocol must be validated to ensure it can reproduce known experimental results.

  • Causality: Docking programs use approximations and scoring functions that may not be accurate for all protein-ligand systems. Validation by re-docking a known inhibitor confirms that the chosen parameters and software can accurately predict the correct binding mode for the specific target.[22]

  • Protocol (Re-docking):

    • Extract the co-crystallized ligand (the known inhibitor) from the original PDB file (e.g., from 2OH4).

    • Prepare this known inhibitor using the same protocol as described in Step 3.

    • Dock this known inhibitor back into the receptor's active site using the identical grid box and docking parameters.

    • Compare the top-ranked docked pose with the original crystallographic pose by superimposing them in PyMOL and calculating the Root Mean Square Deviation (RMSD).

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol is reliable for this target.[23][24]

G start Start Validation extract Extract Co-crystallized Ligand (Known Inhibitor) start->extract redock Re-dock Ligand using Established Protocol extract->redock compare Superimpose Poses (Docked vs. Crystal) redock->compare calc_rmsd Calculate RMSD compare->calc_rmsd decision RMSD < 2.0 Å? calc_rmsd->decision success Protocol Validated Proceed with Novel Compound decision->success Yes fail Protocol Invalid Adjust Parameters (Grid, etc.) decision->fail No

Caption: Decision workflow for docking protocol validation.

Interpreting the Data: From Scores to Scientific Insights

The output of a docking simulation is a set of ligand poses ranked by a docking score. Raw scores are meaningless without careful analysis and visualization.

Quantitative Analysis

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value suggests a stronger binding affinity.[25][26]

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Hypothetical)Hydrogen Bonds
1-9.20.000GLU917, CYS919, LEU840, VAL8482
2-8.81.345CYS919, LEU840, ALA8661
3-8.52.108LEU1035, PHE1047, CYS10451
...............
9-7.14.562VAL899, PHE10470
  • Interpretation: The top-ranked pose (-9.2 kcal/mol) is the most favorable according to the scoring function. However, scores are primarily for ranking; their absolute value is less important than the visual and interaction analysis.[27][28]

Qualitative and Visual Analysis

This is a non-negotiable step to determine if the predicted binding is chemically and biologically plausible.

  • Causality: A high score is irrelevant if the ligand is in a strained conformation or makes no meaningful interactions with key active site residues. Visual inspection provides the context that numbers alone cannot.

  • Protocol (using PyMOL):

    • Load the prepared receptor PDBQT file and the docking output PDBQT file (which contains all the predicted poses) into PyMOL.[29]

    • Focus on the top-ranked pose.

    • Analyze the interactions between the ligand and the protein. Look for:

      • Hydrogen Bonds: Are the amino and nitrile groups of the thiophene forming hydrogen bonds with key donor/acceptor residues in the active site (e.g., with the hinge region of a kinase)?

      • Hydrophobic Interactions: Is the 4-methylphenyl group situated in a hydrophobic pocket, interacting with residues like Leucine, Valine, or Alanine?

      • Pi-Stacking: Is the thiophene ring or the phenyl ring forming pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan?

    • Compare these interactions with those of the known co-crystallized inhibitor. A plausible binding mode will often mimic some of the key interactions of a known binder.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous and validated workflow for conducting in silico molecular docking of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. By following this protocol, researchers can generate credible hypotheses about the compound's potential biological targets and its mechanism of interaction at a molecular level.

It is imperative to recognize that in silico docking is a predictive, not a definitive, tool. The results generated from this workflow should be considered hypotheses that require experimental validation. Promising docking results should be followed by in vitro biochemical assays (e.g., kinase inhibition assays) and cell-based functional assays to confirm the computational predictions. Further computational studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted protein-ligand complex over time.[11][23]

References

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  • Various Authors. (2013). How to identify potential target protein of any novel small compound in target fishing?. ResearchGate. [Link]

  • Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 27(15), 4935. [Link]

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  • Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. [Link]

  • Lee, H., et al. (2018). Predicting protein targets for drug-like compounds using transcriptomics. bioRxiv. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

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  • Gomaa, A. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole–Thiophene Scaffolds. Pharmaceuticals, 15(10), 1211. [Link]

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  • Elgubbi, A. S., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(10), 6825-6842. [Link]

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  • Al-Ghorbani, M., et al. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2(10), 6641–6653. [Link]

  • Li, Y. T., et al. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International journal of nanomedicine, 15, 9665–9685. [Link]

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  • Braga, T. C., et al. (2022). Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. Bioorganic & Medicinal Chemistry, 54, 116568. [Link]

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Exploratory

Solubility and stability of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile Executive Summary The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Executive Summary

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] The compound 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile represents a key intermediate in the synthesis of such molecules. Its developability into a viable drug substance or advanced intermediate is critically dependent on its physicochemical properties, primarily its solubility and chemical stability. This guide provides a comprehensive technical framework for the systematic evaluation of these critical quality attributes. Moving beyond a simple recitation of data, this document outlines the strategic rationale and detailed methodologies for determining thermodynamic solubility and for conducting forced degradation studies in line with regulatory expectations. The protocols described herein are designed as self-validating systems, providing the user with the necessary tools to generate robust and reliable data essential for formulation development, shelf-life prediction, and the establishment of a comprehensive stability profile.

Introduction to the 2-Aminothiophene Core

The Privileged Scaffold: 2-Aminothiophenes in Drug Discovery

The 2-aminothiophene ring is a versatile and highly valued pharmacophore in drug discovery. Its unique electronic and structural characteristics allow it to serve as a bioisostere for other aromatic systems and to engage in a variety of non-covalent interactions with biological targets. Compounds incorporating this motif have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The synthetic accessibility of this scaffold, often through multicomponent reactions like the Gewald synthesis, further enhances its appeal for the construction of diverse chemical libraries.[3]

The Imperative of Physicochemical Profiling in Development

A molecule's intrinsic solubility and stability are foundational to its journey from a laboratory curiosity to a clinical candidate. Poor aqueous solubility can severely limit bioavailability, while chemical instability can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life. Therefore, a thorough understanding of these properties is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development process. Forced degradation studies, in particular, are essential for elucidating degradation pathways and for developing the stability-indicating analytical methods required for quality control.[4][5]

Target Molecule: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile
  • Chemical Structure:

    • IUPAC Name: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

    • Molecular Formula: C₁₂H₁₀N₂S

    • Molecular Weight: 214.29 g/mol

This guide will focus on the experimental determination of the solubility and stability of this specific entity.

Comprehensive Solubility Assessment

Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent at equilibrium and is a critical parameter for formulation design. The "gold standard" for determining this property is the shake-flask method, which measures thermodynamic solubility.[6]

Causality Behind Experimental Design

The choice of the shake-flask method is deliberate; it measures the true equilibrium solubility, which is the most relevant value for predicting in vivo dissolution and for developing stable liquid formulations. The selection of solvents and pH conditions should be guided by the intended application. For pharmaceutical development, this typically includes aqueous buffers at physiological pH (e.g., PBS pH 7.4), simulated gastric and intestinal fluids, and common organic co-solvents used in formulation and purification (e.g., ethanol, DMSO).

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of the title compound.

  • Preparation of Solvents: Prepare all necessary solvents and buffers (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, Acetonitrile, Dimethyl Sulfoxide).

  • Sample Preparation: Add an excess amount of solid 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile to a series of vials, each containing a known volume of a chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25°C and 37°C). Agitate the mixtures for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Analysis: Quantify the concentration of the dissolved compound against a standard calibration curve.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_solid Add Excess Solid Compound equilibrate Equilibrate with Agitation (24-48h at Constant Temp) prep_solid->equilibrate prep_solvent Add Known Volume of Solvent prep_solvent->equilibrate separate Settle & Separate Phases equilibrate->separate filtrate Filter Supernatant (0.22 µm) separate->filtrate quantify Dilute & Quantify Filtrate (HPLC-UV) filtrate->quantify result Result: Thermodynamic Solubility (mg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

All quantitative data should be summarized in a clear, tabular format.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water25[Experimental Value][Calculated Value]Shake-Flask HPLC-UV
PBS (pH 7.4)37[Experimental Value][Calculated Value]Shake-Flask HPLC-UV
0.1 M HCl37[Experimental Value][Calculated Value]Shake-Flask HPLC-UV
Ethanol25[Experimental Value][Calculated Value]Shake-Flask HPLC-UV
DMSO25[Experimental Value][Calculated Value]Shake-Flask HPLC-UV

Intrinsic Stability and Forced Degradation Profiling

Forced degradation (or stress testing) is a systematic process to accelerate the chemical degradation of a drug substance to identify its likely degradation products and validate the stability-indicating power of analytical methods.[5][7]

Rationale for Stress Condition Selection

The conditions mandated by ICH guidelines (hydrolysis, oxidation, photolysis, and thermal stress) are chosen because they represent the most common degradation pathways for organic molecules.[4] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without overly complex secondary degradation.[8]

Experimental Protocols: Forced Degradation Studies

A stock solution of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (e.g., at 1 mg/mL in acetonitrile or a suitable solvent) should be prepared and subjected to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Before analysis, neutralize the sample with an equivalent amount of 1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours.

    • Withdraw samples at appropriate time points. The reaction can be quenched if necessary by adding a small amount of sodium bisulfite solution.

  • Thermal Degradation:

    • Store the stock solution in a temperature-controlled oven at 80°C for 48 hours.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the stock solution to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the sample after the exposure period. A parallel control sample should be wrapped in aluminum foil to protect it from light.

Workflow for Forced Degradation and Method Development

G cluster_stress Stress Conditions cluster_analysis Analysis & Validation cluster_outcome Outcome acid Acid Hydrolysis (HCl, Heat) pool Pool & Analyze Samples acid->pool base Base Hydrolysis (NaOH, Heat) base->pool ox Oxidation (H₂O₂, RT) ox->pool therm Thermal (Heat) therm->pool photo Photolytic (ICH Light Box) photo->pool hplc Develop Stability-Indicating HPLC Method pool->hplc validate Validate Method (Specificity) hplc->validate pathways Identify Degradation Pathways validate->pathways method Validated Stability- Indicating Method validate->method

Caption: Forced Degradation and Stability-Indicating Method Workflow.

The Stability-Indicating Analytical Method

The cornerstone of a stability study is the analytical method used to evaluate the samples. A method is deemed "stability-indicating" if it can accurately measure the decrease in the amount of the active compound while simultaneously separating it from all its degradation products, process impurities, and excipients.[9] HPLC, particularly with photodiode array (PDA) detection, is the workhorse for this task. The PDA detector is invaluable as it can assess peak purity, helping to ensure that a chromatographic peak corresponding to the parent molecule is not co-eluting with a hidden degradant.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/SettingDuration% Assay of Parent Compound% DegradationObservations / Major Degradants (RT)
Control-48h[e.g., 99.8][e.g., 0.2]No significant degradation
Acid Hydrolysis0.5 M HCl @ 60°C24h[e.g., 85.2][e.g., 14.8]Degradant at RT 4.5 min
Base Hydrolysis0.5 M NaOH @ 60°C24h[e.g., 91.5][e.g., 8.5]Minor degradant at RT 3.8 min
Oxidation1.5% H₂O₂ @ RT24h[e.g., 98.1][e.g., 1.9]Minimal degradation observed
Thermal80°C48h[e.g., 99.1][e.g., 0.9]Stable
PhotolyticICH Light Box-[e.g., 96.4][e.g., 3.6]Minor degradation

Conclusion and Strategic Outlook

This guide has detailed the essential experimental frameworks for characterizing the solubility and stability of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. By employing the shake-flask method for solubility and a systematic forced degradation study, researchers can generate the critical data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of the molecule as it progresses through the development pipeline. Future work should focus on the structural elucidation of any significant degradation products observed and on solid-state characterization (e.g., polymorphism screening), as different crystal forms can exhibit markedly different solubility and stability profiles.[10]

References

  • Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Source: ACS Omega, PubMed Central URL: [Link]

  • Title: Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Source: ResearchGate URL: [Link]

  • Title: Forced degradation studies. Source: MedCrave online URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: Journal of Pharmaceutical Analysis, NIH URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Source: Pharmaceutica Analytica Acta URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International URL: [Link]

  • Title: SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. Source: ResearchGate URL: [Link]

  • Title: Green methodologies for the synthesis of 2-aminothiophene. Source: RSC Advances, PubMed Central URL: [Link]

  • Title: Forced Degradation Studies Research Articles. Source: R Discovery URL: [Link]

  • Title: Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Source: MDPI URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile: A Detailed Protocol for Drug Discovery and Medicinal Chemistry

Introduction: The Significance of the 2-Aminothiophene Scaffold The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its versatile structure serves as a bioisosteric replacement for a phenyl group and is a key building block for a wide array of fused heterocyclic systems.[3] Compounds incorporating the 2-aminothiophene core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, they have been investigated as allosteric enhancers of the A1-adenosine receptor, highlighting their potential in the development of novel therapeutics.[3][4] This document provides a detailed laboratory protocol for the synthesis of a specific, highly functionalized derivative, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a valuable intermediate for further chemical exploration.

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7] This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst.[5][6] The reaction proceeds through a one-pot process, offering high atom economy and operational simplicity, making it a preferred method in both academic and industrial research.[6]

Reaction Mechanism

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone (4-methylacetophenone) and the active methylene nitrile (malononitrile), catalyzed by a base (triethylamine). This is followed by the addition of elemental sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[5]

Gewald_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 4-Methylacetophenone I1 Knoevenagel Adduct R1->I1 + Malononitrile, Base R2 Malononitrile R2->I1 R3 Sulfur (S8) I2 Thiolate Intermediate R3->I2 R4 Base (Triethylamine) I1->I2 + Sulfur I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile I3->P Tautomerization

Experimental Protocol

This protocol outlines the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Methylacetophenone134.18101.34 g (1.33 mL)
Malononitrile66.06100.66 g
Elemental Sulfur32.07100.32 g
Triethylamine101.19202.02 g (2.78 mL)
Ethanol--20 mL
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure

Synthesis_Workflow A 1. Combine Reactants - 4-Methylacetophenone - Malononitrile - Sulfur - Ethanol B 2. Add Base - Add Triethylamine dropwise A->B C 3. Reflux - Heat the mixture to reflux (approx. 80°C) - Stir for 2-3 hours B->C D 4. Monitor Reaction - Use TLC to check for completion C->D E 5. Cool and Precipitate - Cool to room temperature - Pour into ice-water D->E F 6. Isolate Product - Collect precipitate by vacuum filtration - Wash with cold water E->F G 7. Purify - Recrystallize from ethanol F->G H 8. Dry and Characterize - Dry the purified product - Obtain spectral data (NMR, IR) G->H

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add 4-methylacetophenone (1.34 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).

  • Addition of Base: Stir the mixture at room temperature and add triethylamine (2.02 g, 20 mmol) dropwise from the dropping funnel over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition of triethylamine is complete, heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Maintain the reflux for 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring. A solid precipitate should form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove any residual triethylamine and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Safety Precautions

A thorough risk assessment should be conducted before commencing this synthesis.

  • General: The synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[4][8][9]

  • 4-Methylacetophenone: Combustible liquid. May cause eye, skin, and respiratory tract irritation.[10][11][12]

  • Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled.[1][13][14] It can cause severe irritation to the eyes, skin, and respiratory tract.[1] Violent polymerization can occur on contact with strong bases or when heated above 130°C.[1][15]

  • Elemental Sulfur: Flammable solid.[16] Dust can form explosive mixtures with air.[17][18][19] Burning sulfur produces toxic sulfur dioxide gas.[19]

  • Triethylamine: Highly flammable liquid and vapor.[3][4][8][9][20] Toxic if swallowed, in contact with skin, or if inhaled.[3][4][8][20] Causes severe skin burns and eye damage.[3][4][8][20] May cause respiratory irritation.[4][8][20]

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and C-S stretching (thiophene).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the amino protons, aromatic protons of the 4-methylphenyl group, the thiophene proton, and the methyl protons.

    • ¹³C NMR: Resonances for the carbon atoms of the thiophene ring, the nitrile group, and the 4-methylphenyl substituent.

Conclusion

The Gewald reaction provides an efficient and reliable method for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This protocol, when followed with the appropriate safety measures, allows for the production of a key intermediate for the development of novel therapeutic agents and other advanced materials. The versatility of the 2-aminothiophene scaffold ensures its continued importance in the field of chemical and pharmaceutical research.

References

  • Triethylamine - SAFETY DATA SHEET - Penta chemicals. (2024-02-27).
  • Material Safety Data Sheet - 4'-Methylacetophenone, 95% - Cole-Parmer.
  • Safety Data Sheet: Triethylamine - Carl ROTH.
  • Malononitrile SDS, 109-77-3 Safety Data Sheets - ECHEMI.
  • Malononitrile.pdf - Safety Data Sheet. (2012-09-17).
  • RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. (2018-08-16).
  • Material Safety Data Sheet - Malononitrile, 99% - Cole-Parmer.
  • MATERIAL SAFETY DATA SHEET - The Science Company.
  • Triethylamine CAS No 121-44-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • Elemental Sulfur - SAFETY DATA SHEET. (2016-06-27).
  • Safety Data Sheet: Triethylamine - Carl ROTH.
  • 4'-Methylacetophenone - Hazardous Agents - Haz-Map.
  • Malononitrile - Safety Data Sheet - ChemicalBook.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
  • MATERIAL SAFETY DATA SHEET - Wsu.
  • Triethylamine - Apollo Scientific.
  • MALONONITRILE - CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2022-02-15).
  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - ResearchGate. (2021-11-10).
  • SULPHUR SAFETY DATA SHEET. (2022-12-15).
  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29).
  • Gewald Reaction - J&K Scientific LLC. (2025-12-29).
  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum.
  • Gewald Reaction - Organic Chemistry Portal.
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Sources

Application

The Versatile Scaffold: Unlocking the Potential of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile in Drug Discovery

Introduction: In the landscape of medicinal chemistry, the privileged scaffold of 2-aminothiophene-3-carbonitrile stands out for its remarkable versatility and proven track record in the development of clinically relevan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the privileged scaffold of 2-aminothiophene-3-carbonitrile stands out for its remarkable versatility and proven track record in the development of clinically relevant therapeutics.[1] Its inherent structural features, including a planar, electron-rich thiophene ring and strategically positioned amino and cyano groups, provide a fertile ground for chemical modification and interaction with a diverse array of biological targets. This application note delves into the specific utility of a prominent member of this class, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile , as a foundational building block in modern drug discovery. We will explore its synthesis, potential therapeutic applications, and provide detailed protocols for its derivatization and biological evaluation, with a particular focus on its promising role in the development of novel kinase inhibitors and anticancer agents.

The Gewald Reaction: A Cornerstone for Scaffold Synthesis

The synthesis of 2-aminothiophenes is most commonly and efficiently achieved through the Gewald three-component reaction.[2] This one-pot synthesis elegantly combines a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst to construct the polysubstituted thiophene ring.[2][3] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[2]

For the synthesis of our target scaffold, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, the readily available 4'-methylacetophenone serves as the ketone starting material.

Protocol 1: Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile via the Gewald Reaction

This protocol provides a detailed procedure for the synthesis of the title compound.

Materials:

  • 4'-Methylacetophenone

  • Malononitrile[4]

  • Elemental Sulfur

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol (or Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-methylacetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (0.5 equivalents) dropwise. The addition of the base often initiates an exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H) and cyano (C≡N) stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors and Anticancer Agents

The 2-aminothiophene scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 2-amino and 3-carbonitrile groups of the scaffold can be readily modified to introduce various substituents that can interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Derivatives of the closely related 2-amino-4-phenylthiophene-3-carbonitrile have shown significant potential as inhibitors of various kinases, including those involved in cancer cell proliferation and survival. For instance, fused thiophene derivatives have been investigated as dual VEGFR-2/AKT inhibitors, demonstrating the scaffold's utility in targeting multiple nodes within a signaling pathway.[6][7]

Workflow for Derivatization and Structure-Activity Relationship (SAR) Studies

To explore the potential of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile as a scaffold for drug discovery, a library of derivatives can be synthesized to establish a structure-activity relationship (SAR). The primary amino group at the C2 position is a key handle for derivatization.

SAR_Workflow Scaffold 2-Amino-4-(4-methylphenyl) -thiophene-3-carbonitrile Derivatization Derivatization at C2-amino group (e.g., acylation, sulfonylation, reductive amination) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Inhibition Assay, Cytotoxicity Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: Workflow for SAR studies of the thiophene scaffold.

Protocol 2: General Procedure for N-Acylation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

This protocol describes a general method for acylating the C2-amino group, a common first step in building a library of derivatives.

Materials:

  • 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

  • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: Dissolve 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0°C in an ice bath. Add the acylating agent (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Evaluation: Assessing Anticancer and Kinase Inhibitory Activity

The synthesized derivatives should be evaluated for their biological activity to identify promising lead compounds. A typical screening cascade would involve initial in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more specific kinase inhibition assays for the most active compounds.

Protocol 3: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol outlines the general procedure for evaluating the cytotoxic effects of the synthesized thiophene derivatives.

Materials:

  • Human cancer cell lines (e.g., HeLa for cervical cancer, PANC-1 for pancreatic cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, typically in triplicate, and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay (General)

Several formats are available for in vitro kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[9] The ADP-Glo™ Kinase Assay is a popular luminescence-based method that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and various concentrations of the test compound.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Screening_Cascade Start Synthesized Thiophene Derivatives Library Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Active_Hits Active Compounds (Low IC50) Cytotoxicity->Active_Hits Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) Active_Hits->Kinase_Assay Potent_Inhibitors Potent Kinase Inhibitors (Low IC50) Kinase_Assay->Potent_Inhibitors Lead_Compound Lead Compound Identification and Optimization Potent_Inhibitors->Lead_Compound

Sources

Method

Application Notes and Protocols: Derivatization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile for Medicinal Chemistry

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Drug Discovery The 2-aminothiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Drug Discovery

The 2-aminothiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key structural component in drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3] The synthetic accessibility of polysubstituted 2-aminothiophenes, primarily through the versatile Gewald multicomponent reaction, further enhances their appeal in drug discovery programs.[4][5][6] The Gewald reaction provides a convergent and efficient route to this scaffold from simple starting materials.[5]

This application note focuses on the derivatization of a specific, highly functionalized starting material: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile . This molecule possesses two primary points for chemical modification: the nucleophilic 2-amino group and the versatile 3-carbonitrile group. These reactive handles allow for the construction of a diverse library of compounds with significant potential for modulation of various biological targets. We will provide detailed protocols for key derivatization reactions at these sites, explaining the rationale behind the experimental choices and highlighting the medicinal chemistry relevance of the resulting products.

Core Scaffold: Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

The parent compound, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, is readily synthesized via the Gewald reaction. This one-pot synthesis involves the condensation of 4-methylacetophenone, malononitrile, and elemental sulfur in the presence of a base.[7][8]

Part 1: Derivatization of the 2-Amino Group

The 2-amino group of the thiophene core is a versatile nucleophile, readily undergoing reactions such as acylation and condensation to form Schiff bases. These modifications can significantly impact the compound's physicochemical properties and biological activity.

N-Acylation: Synthesis of N-(3-Cyano-4-(4-methylphenyl)thiophen-2-yl)acetamide

N-acylation of the 2-amino group is a fundamental transformation that can introduce a variety of substituents, altering the molecule's polarity, hydrogen bonding capacity, and steric profile. This can lead to enhanced binding to target proteins. The use of acetic anhydride provides a straightforward method for introducing an acetyl group.[9][10]

Rationale: The N-acetylated derivative can serve as a key intermediate for further functionalization or as a final compound for biological screening. The acetyl group can improve metabolic stability and modulate the electronic properties of the amino group. This reaction is typically carried out under mild, catalyst-free conditions.[9]

Experimental Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile in 10 mL of anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add 1.2 mmol of acetic anhydride dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, wash the reaction mixture with 10 mL of saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to afford N-(3-Cyano-4-(4-methylphenyl)thiophen-2-yl)acetamide as a solid.

Parameter Condition Justification
Solvent Anhydrous DichloromethaneInert solvent that dissolves the starting material and is easily removed.
Acylating Agent Acetic AnhydrideReadily available, reactive, and byproducts are easily removed.
Temperature Room TemperatureSufficient for the reaction to proceed to completion in a reasonable time.
Work-up Saturated NaHCO₃ washNeutralizes acidic byproducts.
Schiff Base Formation: Synthesis of 2-((E)-Benzylideneamino)-4-(4-methylphenyl)thiophene-3-carbonitrile

The condensation of the 2-amino group with an aldehyde forms a Schiff base (imine). This reaction introduces a new aromatic ring and a carbon-nitrogen double bond, which can be crucial for biological activity by participating in pi-stacking interactions and acting as a hydrogen bond acceptor.[11][12]

Rationale: Schiff bases derived from 2-aminothiophenes have shown a broad spectrum of biological activities, including antimicrobial and antifungal properties.[11][13] The choice of benzaldehyde in this protocol is illustrative; a wide variety of substituted aldehydes can be used to generate a library of derivatives for structure-activity relationship (SAR) studies. A catalytic amount of a weak acid, such as acetic acid, is often used to facilitate the reaction.[12]

Experimental Protocol:

  • Reactant Mixture: To a 50 mL round-bottom flask, add 1.0 mmol of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, 1.1 mmol of benzaldehyde, and 15 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:3). The reaction is typically complete within 4-6 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield 2-((E)-Benzylideneamino)-4-(4-methylphenyl)thiophene-3-carbonitrile.

Parameter Condition Justification
Solvent Absolute EthanolGood solvent for the reactants and allows for easy precipitation of the product upon cooling.
Catalyst Glacial Acetic AcidProtonates the carbonyl oxygen of the aldehyde, making it more electrophilic.
Temperature RefluxProvides the necessary activation energy for the condensation reaction.

Part 2: Derivatization via Cyclocondensation of the Amino and Cyano Groups

The juxtaposition of the 2-amino and 3-carbonitrile groups on the thiophene ring provides an excellent opportunity for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. This scaffold is a bioisostere of purine and is found in numerous medicinally important compounds.[1][3]

Synthesis of 4-Amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

A common and straightforward method to construct the thieno[2,3-d]pyrimidine ring system is through the reaction of the 2-aminothiophene-3-carbonitrile with formamide.[14]

Rationale: Thieno[2,3-d]pyrimidine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][15] This one-step cyclization provides direct access to the core thieno[2,3-d]pyrimidine structure, which can be further derivatized.

Experimental Protocol:

  • Reaction Setup: In a 25 mL round-bottom flask, place 1.0 mmol of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

  • Reagent Addition: Add 10 mL of formamide to the flask.

  • Heating: Heat the mixture to reflux (approximately 180-190 °C) and maintain this temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (ethyl acetate/methanol, 9:1).

  • Product Precipitation: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the solid with water and then with a small amount of cold ethanol. Dry the product in a vacuum oven.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-Amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine.

Parameter Condition Justification
Reagent/Solvent FormamideActs as both a reactant (source of the C4 and N3 atoms of the pyrimidine ring) and a high-boiling solvent.
Temperature Reflux (180-190 °C)High temperature is required for the cyclization reaction to proceed efficiently.
Work-up Precipitation in ice-waterThe product is typically insoluble in water, allowing for easy isolation.

Visualization of Derivatization Pathways

The following diagrams illustrate the synthetic transformations described in this application note.

G cluster_start Starting Material cluster_derivatives Derivatization Pathways cluster_amino Amino Group Derivatization cluster_cyclization Cyclocondensation start 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile acylation N-Acylation start->acylation Acetic Anhydride, DCM, rt schiff Schiff Base Formation start->schiff Benzaldehyde, EtOH, Acetic Acid (cat.), reflux thienopyrimidine Thieno[2,3-d]pyrimidine Formation start->thienopyrimidine Formamide, reflux

Caption: Synthetic routes for the derivatization of the core scaffold.

G cluster_products Medicinally Relevant Derivatives start 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile Key Reactive Sites: 2-Amino & 3-Cyano acetamide N-Acetylated Thiophene start->acetamide N-Acylation (Modulates Polarity, Metabolic Stability) imine Schiff Base (Imine) start->imine Condensation (Introduces New Aromatic Ring, Pi-Stacking Potential) pyrimidine Thieno[2,3-d]pyrimidine start->pyrimidine Cyclocondensation (Forms Bioisostere of Purine, Access to Diverse Scaffolds)

Caption: Relationship between the core scaffold and its derivatives.

Conclusion and Future Perspectives

The derivatization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile offers a facile and efficient means to generate a library of novel compounds with significant potential for medicinal chemistry applications. The protocols outlined in this application note provide a solid foundation for the synthesis of N-acylated derivatives, Schiff bases, and the medicinally important thieno[2,3-d]pyrimidine scaffold. Each of these derivatization strategies allows for the introduction of diverse chemical functionalities, enabling a thorough exploration of the structure-activity relationships for various biological targets. Further modifications, such as the hydrolysis of the nitrile to a carboxamide or carboxylic acid, can open up additional avenues for derivatization and the development of new therapeutic agents.

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  • Poojary, B., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. ResearchGate. [Link]

  • R-rahim, A., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 130-136. [Link]

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  • Kumar, D., et al. (2021). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry, 14(1), 1-6. [Link]

  • Krasavin, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • de Oliveira, C. S. A., et al. (2021). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular. Semantic Scholar. [Link]

  • Fujisaki, F., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

  • Jo, S., et al. (2020). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 5(1), 385-397. [Link]

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Sources

Application

Application Notes &amp; Protocols: Evaluating the Anticancer Potential of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Introduction: The Emergence of 2-Aminothiophenes in Oncology The 2-aminothiophene scaffold represents a privileged heterocyclic building block in medicinal chemistry, recognized for its synthetic versatility and broad sp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-Aminothiophenes in Oncology

The 2-aminothiophene scaffold represents a privileged heterocyclic building block in medicinal chemistry, recognized for its synthetic versatility and broad spectrum of biological activities.[1] Over the past decade, derivatives of 2-aminothiophene have garnered significant attention as promising anticancer agents, demonstrating potent antitumor activity through various mechanisms of action.[1][2] These compounds often serve as synthons for more complex, biologically active molecules and have been investigated as selective inhibitors, receptors, and modulators in oncogenic pathways.[1]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro application of a specific derivative, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (hereafter referred to as Compound-MTP ), in cancer research. While this guide focuses on Compound-MTP as a representative molecule, the principles and protocols described herein are broadly applicable to the preclinical assessment of other novel 2-aminothiophene analogs. We will detail the foundational assays required to establish a preliminary anticancer profile, from initial cytotoxicity screening to mechanistic elucidation, with a focus on the scientific rationale behind each experimental step.

Scientific Background & Putative Mechanisms of Action

Derivatives of 2-aminothiophene have been reported to exert their anticancer effects through several mechanisms, making them a rich area for drug discovery.[2] A primary mode of action involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3] For instance, fused thieno[2,3-d]pyrimidine derivatives, which can be synthesized from 2-aminothiophene precursors, have shown inhibitory activity against human protein kinase CK2 and Epidermal Growth Factor Receptor (EGFR).[2][4]

Another key mechanism is the induction of apoptosis, or programmed cell death, a crucial process for eliminating malignant cells.[5] Studies have shown that some 2-aminothiophene derivatives can trigger apoptosis by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) and activating caspases.[2] Furthermore, some derivatives have been found to interfere with the cell cycle, inducing arrest at specific phases and thereby preventing cancer cell proliferation.[6]

Given this background, a logical starting point for investigating Compound-MTP is to hypothesize that it may function as a kinase inhibitor that ultimately leads to the induction of apoptosis.

Compound-MTP Compound-MTP Oncogenic Kinase (e.g., CK2, EGFR) Oncogenic Kinase (e.g., CK2, EGFR) Compound-MTP->Oncogenic Kinase (e.g., CK2, EGFR) Inhibition Downstream Signaling Downstream Signaling Oncogenic Kinase (e.g., CK2, EGFR)->Downstream Signaling Blocks Activation Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Downstream Signaling->Bcl-2 (Anti-apoptotic) Upregulates Bax (Pro-apoptotic) Bax (Pro-apoptotic) Bcl-2 (Anti-apoptotic)->Bax (Pro-apoptotic) Inhibits Mitochondria Mitochondria Bax (Pro-apoptotic)->Mitochondria Promotes Permeabilization Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Putative mechanism of Compound-MTP targeting a kinase pathway to induce apoptosis.

Recommended In Vitro Evaluation Workflow

A tiered approach is essential for efficiently evaluating the anticancer potential of a novel compound.[7] The workflow should begin with broad screening to assess cytotoxicity across multiple cancer cell lines and progresses to more detailed, hypothesis-driven mechanistic studies. This ensures that resources are focused on compounds with the most promising activity.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Cell_Culture Select & Culture Cancer Cell Panel (e.g., MCF-7, PANC-1, HeLa) & Normal Cells (e.g., 3T3) Cytotoxicity_Assay Cell Viability Assay (MTT / SRB) Determine IC50 Values Cell_Culture->Cytotoxicity_Assay Treat with Compound-MTP Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Quantify Apoptotic Cells Cytotoxicity_Assay->Apoptosis_Assay If IC50 is potent & selective Western_Blot Western Blot Analysis (Probe for Kinase & Apoptosis Markers) Apoptosis_Assay->Western_Blot Confirm Apoptotic Mechanism

Caption: Experimental workflow for the in vitro testing of Compound-MTP.

Experimental Protocols

These protocols are designed as robust starting points and may require optimization based on the specific cell lines and laboratory conditions.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen is crucial for determining the concentration-dependent effect of Compound-MTP on the metabolic activity of cancer cells, which serves as a proxy for cell viability.[8] The half-maximal inhibitory concentration (IC₅₀) is the primary endpoint, providing a quantitative measure of the compound's potency.[9]

Causality: The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, allowing for a reliable assessment of cytotoxicity.[8]

Methodology:

  • Cell Culture & Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, PANC-1 pancreatic adenocarcinoma) and a non-tumor control line (e.g., 3T3 fibroblasts) in the appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.[9] Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[9]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Prepare a stock solution of Compound-MTP in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM). Treat cells for 48-72 hours.

    • Include a vehicle control (DMSO only, at the highest concentration used) and a positive control (e.g., Doxorubicin).[9]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginCompound-MTP IC₅₀ (µM) (Hypothetical Data)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
PANC-1Pancreatic Adenocarcinoma18.2 ± 2.31.1 ± 0.2
HeLaCervical Adenocarcinoma9.5 ± 1.10.7 ± 0.1
3T3Mouse Fibroblast (Non-tumor)>1003.5 ± 0.5
Note: Data are for illustrative purposes. IC₅₀ values for Doxorubicin are representative.[6][9]
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

If Compound-MTP shows potent and selective cytotoxicity, the next logical step is to determine if it induces apoptosis.[5] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for precise quantification of different cell populations.

Anticancer_Agent Anticancer Agent (e.g., Compound-MTP) Mitochondrial_Stress Mitochondrial_Stress Anticancer_Agent->Mitochondrial_Stress MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial_Stress->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apaf-1, Cytochrome c, pro-Caspase-9 (Apoptosome Formation) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Sources

Method

Application Notes and Protocols: Characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile as a Potential Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Authored by: Gemini, Senior Application Scientist Introduction Protein kinases are a critical class of enzymes that regulate a vast number of cellular processe...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic development. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against a range of kinases. This document provides a detailed guide for the characterization of a novel compound, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, as a potential kinase inhibitor.

Thiophene-based compounds have shown promise as inhibitors of several key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] EGFR, a receptor tyrosine kinase, plays a crucial role in cell proliferation and survival, and its overactivity is implicated in various cancers.[6][7]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive set of protocols to:

  • Evaluate the in vitro inhibitory activity of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile against VEGFR-2 and EGFR kinases.

  • Assess the compound's effect on the viability of cancer cell lines that are dependent on these kinase signaling pathways.

The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the initial characterization and further development of this promising compound.

I. In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. A luminescence-based assay measuring ATP consumption is a common and reliable method for this purpose.[8][9] The principle of this assay is that as the kinase transfers phosphate from ATP to its substrate, the amount of ATP in the reaction decreases. This remaining ATP can be quantified using a luciferase-luciferin reaction, where the light output is proportional to the ATP concentration. A potent inhibitor will result in a higher luminescence signal, indicating less ATP consumption.

A. VEGFR-2 Kinase Inhibition Assay Protocol

This protocol is adapted from established methods for measuring VEGFR-2 kinase activity.[4][10][11]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound 1. Prepare serial dilutions of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile add_inhibitor 4. Add inhibitor/control to wells prep_compound->add_inhibitor prep_enzyme 2. Prepare VEGFR-2 enzyme solution add_enzyme 5. Add VEGFR-2 enzyme prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate/ATP mix start_reaction 7. Initiate reaction with Substrate/ATP mix prep_substrate->start_reaction add_inhibitor->add_enzyme incubate_bind 6. Incubate for inhibitor binding add_enzyme->incubate_bind incubate_bind->start_reaction incubate_reaction 8. Incubate at 30°C start_reaction->incubate_reaction stop_reaction 9. Stop reaction & deplete ATP (add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop 10. Incubate stop_reaction->incubate_stop add_detection 11. Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect 12. Incubate to generate signal add_detection->incubate_detect read_plate 13. Read luminescence incubate_detect->read_plate

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM to 1 nM).

  • Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of diluted VEGFR-2 enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well. The final concentrations of substrate and ATP should be optimized, but a starting point is 0.2 mg/mL poly(Glu, Tyr) and 10 µM ATP.

    • Incubate the plate at 30°C for 60 minutes.[8]

  • Luminescence Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. EGFR Kinase Inhibition Assay Protocol

This protocol is based on established methods for assessing EGFR kinase activity.[6][12][13]

Materials:

  • Recombinant Human EGFR (active)

  • Poly (Glu, Tyr) 4:1 peptide substrate or a specific EGFR peptide substrate

  • ATP

  • 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (Test Compound)

  • Gefitinib or Erlotinib (Positive Control Inhibitor)

  • Kinase Assay Buffer (as for VEGFR-2)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

The procedure for the EGFR kinase inhibition assay is analogous to the VEGFR-2 assay described above, with the following substitutions:

  • Enzyme: Use Recombinant Human EGFR.

  • Positive Control: Use a known EGFR inhibitor such as Gefitinib or Erlotinib.

The concentrations of enzyme, substrate, and ATP should be optimized for the EGFR assay.

Data Presentation:

The results of the in vitro kinase assays should be summarized in a clear, tabular format for easy comparison.

Kinase TargetTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
VEGFR-2Experimental ValueStaurosporine: Value
EGFRExperimental ValueGefitinib: Value

II. Cell-Based Assays

Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context.[14][15] These assays provide insights into cell permeability, off-target effects, and the compound's overall impact on cellular signaling and viability.

A. Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[19]

Cell Line Selection:

  • For VEGFR-2: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as their proliferation is dependent on VEGF/VEGFR-2 signaling.

  • For EGFR: A549 (non-small cell lung cancer) or PC-9 (non-small cell lung cancer with activating EGFR mutation) cell lines, which are known to be sensitive to EGFR inhibition, are appropriate choices.[6]

Materials:

  • Selected cancer cell lines (e.g., HUVEC, A549, PC-9)

  • Appropriate cell culture medium and supplements (e.g., DMEM, F-12K, fetal bovine serum)

  • 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (Test Compound)

  • Positive control inhibitor (e.g., Sorafenib for HUVEC, Gefitinib for A549/PC-9)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

G cluster_prep Cell Culture & Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition seed_cells 1. Seed cells in 96-well plate incubate_adhere 2. Incubate for cell adherence seed_cells->incubate_adhere treat_cells 3. Treat cells with serially diluted test compound incubate_adhere->treat_cells incubate_treat 4. Incubate for 48-72 hours treat_cells->incubate_treat add_mtt 5. Add MTT solution to each well incubate_treat->add_mtt incubate_mtt 6. Incubate for formazan formation add_mtt->incubate_mtt solubilize 7. Add solubilization solution incubate_mtt->solubilize incubate_sol 8. Incubate to dissolve crystals solubilize->incubate_sol read_absorbance 9. Read absorbance at 570 nm incubate_sol->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[20]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[16]

  • Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking to ensure complete solubilization of the formazan crystals.[18]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

B. Target Engagement/Phosphorylation Assay

To confirm that the observed effects on cell viability are due to the inhibition of the intended kinase, it is crucial to measure the phosphorylation status of the target kinase or its downstream substrates in a cellular context. This can be achieved through methods like Western Blotting or cell-based ELISA.[14][15]

Signaling Pathways and Points of Inhibition:

G cluster_vegfr VEGFR-2 Signaling cluster_egfr EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Inhibitor 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Inhibitor->VEGFR2 Inhibition Inhibitor->EGFR Inhibition

Caption: Simplified VEGFR-2 and EGFR signaling pathways and the point of inhibition.

Protocol Outline (Western Blot):

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs, EGF for A549 cells) for a short period (e.g., 15-30 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2 or anti-phospho-EGFR).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation in the presence of the inhibitor.

III. Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile as a potential kinase inhibitor. By systematically evaluating its in vitro inhibitory activity against relevant kinases like VEGFR-2 and EGFR, and subsequently assessing its effects in cell-based models, researchers can gain valuable insights into its potency, selectivity, and therapeutic potential. The successful execution of these experiments will lay the groundwork for further preclinical development, including mechanism of action studies, selectivity profiling against a broader kinase panel, and in vivo efficacy studies.

References

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  • Iowa Flintbox. New Fused Thiophenes as Anticancer Agents. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4987. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6289. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Wang, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 238, 114482. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Sam-Zee, A., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ASSAY and Drug Development Technologies, 13(10), 617-626. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Fábián, L., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31853-31868. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Chang, C.-M., et al. (2011). Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. International Journal of Molecular Sciences, 12(1), 575-589. [Link]

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Application

Application Notes &amp; Protocols: Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] Stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] Structurally, these compounds are bioisosteres of purines, the fundamental components of DNA and RNA, allowing them to interact with a wide range of biological targets.[1][3] This has led to the development of thieno[2,3-d]pyrimidine derivatives with applications as anticancer[4][5], anti-inflammatory[2], antimicrobial[1], and antiviral agents.[1] Notably, their role as kinase inhibitors has shown significant promise in the development of targeted cancer therapies.[4]

The versatility of the thieno[2,3-d]pyrimidine core stems from the numerous points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of this privileged scaffold often begins with a polysubstituted 2-aminothiophene, a readily accessible starting material. This guide focuses on the utilization of a specific and highly valuable starting material, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, to construct the thieno[2,3-d]pyrimidine system.

The Strategic Starting Point: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

The precursor, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, is typically synthesized via the Gewald aminothiophene synthesis.[6][7] This robust and efficient one-pot, three-component reaction involves the condensation of an α-methylene ketone (in this case, 4-methylacetophenone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a base.[6][8][9] The mild reaction conditions and the ready availability of the starting materials make the Gewald reaction a highly practical method for preparing a diverse range of 2-aminothiophenes.[10][11]

The presence of the ortho-amino and cyano groups in 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile provides the necessary functionalities for the subsequent cyclization to form the pyrimidine ring. The 4-methylphenyl (p-tolyl) substituent offers a lipophilic handle that can be crucial for biological activity and can be further functionalized if required.

Synthetic Strategy: From Thiophene to Thieno[2,3-d]pyrimidine

The construction of the pyrimidine ring onto the 2-aminothiophene core can be achieved through several reliable methods. The choice of reagent for this cyclization step dictates the substitution pattern on the resulting thieno[2,3-d]pyrimidine. This guide will detail two of the most common and effective protocols.

Pathway A: Reaction with Formamide to Yield 4-Aminothieno[2,3-d]pyrimidines

Reacting 2-aminothiophene-3-carbonitriles with formamide is a straightforward and widely used method to introduce an amino group at the 4-position of the pyrimidine ring.[12] Formamide serves as a source of both the C4 and N3 atoms of the pyrimidine ring. The reaction proceeds through an initial formation of an N-formyl intermediate, which then undergoes cyclization and subsequent tautomerization to yield the stable 4-aminothieno[2,3-d]pyrimidine.

Experimental Workflow: Synthesis of 4-Amino-6-(4-methylphenyl)thieno[2,3-d]pyrimidine

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation Start 4-Methylacetophenone Malononitrile Elemental Sulfur Reagents1 Base (e.g., Diethylamine) Ethanol Start->Reagents1 Add Process1 Stir at 333 K for 1h Reagents1->Process1 Initiate Product1 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Process1->Product1 Yields Product1_ref 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Reagents2 Formamide Product1_ref->Reagents2 React with Process2 Heat at 160-200°C Reagents2->Process2 Under Product2 4-Amino-6-(4-methylphenyl) thieno[2,3-d]pyrimidine Process2->Product2 Forms

Caption: Workflow for the two-step synthesis of 4-Amino-6-(4-methylphenyl)thieno[2,3-d]pyrimidine.

Pathway B: Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) followed by an Amine

This two-step sequence offers a versatile route to N-substituted 4-aminothieno[2,3-d]pyrimidines.[13] Initially, the 2-aminothiophene-3-carbonitrile reacts with DMF-DMA to form an intermediate amidine. This intermediate is then treated with a primary or secondary amine, leading to a Dimroth rearrangement to afford the final product.[13] This method allows for the introduction of a wide variety of substituents at the 4-amino position, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery.

Reaction Mechanism: Dimroth Rearrangement Pathway

G Start 2-Amino-4-(p-tolyl)thiophene-3-carbonitrile H₂N-R-CN Intermediate1 N'-(3-cyano-4-(p-tolyl)thiophen-2-yl)-N,N-dimethylformimidamide (CH₃)₂N-CH=N-R-CN Start->Intermediate1 + Reagent1 Reagent1 DMF-DMA (CH₃)₂NCH(OCH₃)₂ Intermediate2 {Cyclized Intermediate} Intermediate1->Intermediate2 + Reagent2 (Cyclization) Reagent2 Primary Amine R'-NH₂ Product 4-(Alkylamino)-6-(p-tolyl)thieno[2,3-d]pyrimidine R'-NH-Product Intermediate2->Product Dimroth Rearrangement

Sources

Method

Introduction: The Rationale for Investigating 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

An in-depth guide to the in vitro evaluation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a novel thiophene derivative with therapeutic potential. This document provides a strategic framework and detailed proto...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro evaluation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a novel thiophene derivative with therapeutic potential. This document provides a strategic framework and detailed protocols for assessing its cytotoxic and mechanistic properties against cancer cell lines.

Heterocyclic compounds containing a thiophene ring are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] Thiophene derivatives, in particular, have emerged as a well-explored scaffold in the design and development of novel anticancer agents.[1][3] These compounds can interact with a variety of cancer-specific protein targets, inhibiting signaling pathways crucial for tumor progression.[2]

The specific compound, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, belongs to this promising class of molecules. Its structural features—an aminothiophene core functionalized with a methylphenyl group and a carbonitrile moiety—suggest a potential for biological activity. However, its specific efficacy and mechanism of action against cancer cells are yet to be determined.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer potential of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow to move from broad cytotoxicity screening to more focused mechanistic studies.

Pre-experimental Preparation

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are critical for reproducible results.

  • Storage: Store 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile powder desiccated at 2-8°C, protected from light, as recommended for similar aminothiophene carbonitrile compounds.[4]

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is the solvent of choice for many novel compounds in initial screening due to its high solubilizing capacity.[5]

  • Working Solutions: Prepare serial dilutions from the stock solution using the appropriate complete cell culture medium. It is imperative to ensure the final concentration of DMSO in the culture wells does not exceed a non-toxic level, typically ≤0.5% (v/v), to avoid solvent-induced cytotoxicity.[5]

Cell Line Selection and Culture

The choice of cell lines is fundamental to the relevance of the findings.

  • Rationale: A panel of human cancer cell lines from diverse tissue origins should be used for initial screening to identify potential tissue-specific sensitivity.[6] It is also crucial to include a non-cancerous cell line (e.g., human fibroblasts or an immortalized normal cell line) to assess the compound's selectivity index—its ability to target cancer cells over normal cells.

  • Recommended Panel:

    • MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)

    • NCI-H460: Lung carcinoma

    • SF-268: Glioma

    • PC-3: Prostate carcinoma

  • Culture Protocol: Cells should be cultured in their respective recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] They must be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured regularly to ensure they are in the logarithmic growth phase for all experiments.[5]

Experimental Workflow: From Cytotoxicity to Mechanism

The following diagram outlines a logical progression for the in vitro characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Elucidation cluster_data Phase 4: Data Analysis Compound Compound Stock (in DMSO) SRB SRB Cytotoxicity Assay Compound->SRB Cells Cell Culture (Log Phase Growth) Cells->SRB IC50 IC50 Determination SRB->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism Mechanism of Action Apoptosis->Mechanism CellCycle Cell Cycle Analysis (Propidium Iodide) CellCycle->Mechanism Western Signaling Pathway Analysis (Western Blot) Western->Mechanism IC50->Apoptosis Use IC50 conc. IC50->CellCycle Use IC50 conc. IC50->Western Use IC50 conc.

Caption: Experimental workflow for in vitro testing of the compound.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle of the Assay: The SRB assay is a colorimetric test used for determining cell density, based on the measurement of total cellular protein content.[8] Sulforhodamine B, a bright pink aminoxanthene dye, binds electrostatically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of living cells in the well. It is often recommended over the MTT assay as a reliable endpoint for cytotoxicity.[9]

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[10]

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (e.g., 0.1 to 100 µM). Include wells for:

    • Negative Control: Vehicle (DMSO) treated cells.

    • Positive Control: A known cytotoxic agent like Doxorubicin.

    • Time-Zero (T0) Control: A plate fixed at the time of drug addition to represent the initial cell count.

  • Incubation: Incubate the plate for 48-72 hours at 37°C. The duration should be sufficient to allow for multiple cell doublings in the control group.[11]

  • Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration that causes 50% inhibition of cell growth, is calculated from the dose-response curve generated by plotting the percentage of cell growth inhibition versus the drug concentration.

Data Presentation:

Cancer Cell LineTissue of OriginIC50 (µM) of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrileIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExample: 12.8 ± 1.5Example: 0.9 ± 0.1
NCI-H460Lung CarcinomaExample: 25.2 ± 2.9Example: 1.3 ± 0.2
SF-268GliomaExample: 19.4 ± 2.2Example: 1.1 ± 0.1
PC-3Prostate CarcinomaExample: 31.6 ± 3.8Example: 2.7 ± 0.3
Normal FibroblastConnective TissueExample: >100Example: 8.5 ± 1.1
Note: Data are for illustrative purposes only.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle of the Assay: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[13][14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.[13]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Lower-Left Quadrant (Annexin V-/PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle of the Assay: The progression of the cell cycle is a highly regulated process that is often disrupted in cancer cells, making it a key target for therapeutic agents.[15] Flow cytometry can be used to analyze the cell cycle by quantifying the DNA content of individual cells.[16] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to double-stranded DNA.[16] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[16][17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet (approx. 2 x 10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, slowly add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation.[18] Incubate at -20°C for at least 2 hours (can be stored for weeks).[17][18]

  • Washing: Centrifuge the fixed cells (e.g., 300 x g for 10 minutes) to remove the ethanol and wash the pellet with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[18] The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry: Analyze the samples using a flow cytometer, measuring the red fluorescence of PI. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol 4: Signaling Pathway Analysis by Western Blotting

Principle of the Assay: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19] It can reveal how a compound affects key signaling pathways that regulate cell proliferation, survival, and apoptosis, often by detecting changes in the phosphorylation status of signaling proteins.[19][20] Investigating pathways like MAPK and PI3K/AKT, which are commonly dysregulated in cancer, can provide deep mechanistic insights.[20]

Protocol:

  • Cell Lysis: After treating cells with the compound for a specified time, wash them with ice-cold PBS and lyse them on ice using 1X SDS sample buffer or another appropriate lysis buffer containing protease and phosphatase inhibitors.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Denature the protein samples by heating at 95-100°C for 5 minutes.[20][21] Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by size.[20]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total-AKT, cleaved Caspase-3, p53) overnight at 4°C with gentle shaking.[21]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[21]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples. Re-probing the membrane with an antibody for the total (non-phosphorylated) form of a protein is a critical control for phosphorylation studies.[22]

Potential Signaling Pathway for Investigation:

G cluster_pathway Hypothetical Intrinsic Apoptosis Pathway Compound 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Bax Bax/Bak Activation Compound->Bax Induces? Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway.

Conclusion

This application note provides a structured, multi-faceted approach to the in vitro characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. By progressing from broad cytotoxicity screening to detailed mechanistic assays covering apoptosis, cell cycle arrest, and signal transduction, researchers can build a comprehensive profile of the compound's anticancer activity. The inclusion of appropriate controls and the logical interpretation of data generated from these robust protocols will provide a solid foundation for further preclinical development.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved January 17, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Retrieved January 17, 2026, from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved January 17, 2026, from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved January 17, 2026, from [Link]

  • Cell cycle assay and flow cytometry analysis. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube. Retrieved January 17, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. Retrieved January 17, 2026, from [Link]

  • Cell viability study by MTT (a) and SRB (b) assays using cancer cell... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Retrieved January 17, 2026, from [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In vitro cytotoxicity against different cancer cell lines by SRB assay. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. Retrieved January 17, 2026, from [Link]

  • Flow chart showing the testing procedure and addition of novel... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-Amino-4-methylthiophene-3-carbonitrile. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]

  • 2-Amino-4-methylthiophene-3-carbonitrile. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Application

Experimental setup for studying the antiproliferative effects of thiophene compounds

Investigating the Antiprol-iferative Effects of Novel Thiophene Compounds: A Comprehensive Experimental Guide Introduction Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnere...

Author: BenchChem Technical Support Team. Date: January 2026

Investigating the Antiprol-iferative Effects of Novel Thiophene Compounds: A Comprehensive Experimental Guide

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] Among these, their potential as anticancer agents is particularly noteworthy.[1][3][4][5] The thiophene ring, a sulfur-containing heterocycle, serves as a versatile scaffold for synthesizing novel molecules that can interact with various biological targets implicated in cancer cell proliferation and survival.[2][6] This application note provides a detailed experimental framework for researchers to systematically evaluate the antiproliferative effects of novel thiophene compounds in a preclinical, in vitro setting. The protocols herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data essential for the early stages of drug discovery. We will delve into the core methodologies for assessing cell viability, elucidating the mechanism of cell death, and analyzing cell cycle distribution, all underpinned by a rationale-driven approach to experimental design.

Core Principles & Experimental Rationale

The primary objective when screening a new compound for anticancer activity is to determine its ability to inhibit cancer cell growth. This is typically a multi-step process that moves from general cytotoxicity to more specific mechanistic insights.

  • Initial Viability Screening: The first step is to assess the compound's effect on the overall viability and proliferation of a panel of cancer cell lines.[7] This provides a broad understanding of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[8]

  • Mechanism of Action (MoA) Elucidation: Once antiproliferative activity is confirmed, the next crucial step is to understand how the compound is inhibiting cell growth. Is it inducing programmed cell death (apoptosis)?[1][9][10] Is it causing the cells to arrest at a specific phase of the cell cycle?[4][9][10] Or is it a combination of effects?

  • Target Identification & Pathway Analysis: Advanced studies, beyond the scope of this initial guide, would involve identifying the specific molecular targets of the compound and mapping its impact on key signaling pathways that regulate cell proliferation and survival, such as kinase or tubulin polymerization pathways.[1][9]

The following diagram illustrates the logical workflow for this investigation.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_data Phase 3: Data Analysis & Interpretation A Prepare Thiophene Compound Stock Solutions C Perform Cell Viability Assay (e.g., MTT or XTT) A->C B Select & Culture Cancer Cell Lines (e.g., MCF-7, HeLa, PANC-1) B->C D Calculate IC50 Values C->D Dose-response curve E Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) D->E Treat cells at IC50 F Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) D->F Treat cells at IC50 G Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) E->G H Synthesize Data E->H F->G F->H G->H I Propose Mechanism of Action H->I

Caption: A streamlined workflow for evaluating the antiproliferative effects of thiophene compounds.

Materials & Reagents

This section provides a general list of materials. Specific catalogue numbers and suppliers should be determined by the individual laboratory's preferences and standards.

Reagents:

  • Thiophene compound(s) of interest

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, PANC-1 for pancreatic cancer)[11]

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[8][12]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Propidium Iodide (PI)[13][14]

  • RNase A[13][15]

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-CDK4, anti-p21, anti-Actin)[16]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) Substrate

Equipment:

  • Laminar flow hood (Class II)

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • 96-well and 6-well cell culture plates

  • Multichannel pipette

  • Microplate reader (for absorbance)

  • Flow cytometer[17]

  • Western blot equipment (electrophoresis and transfer systems)[16]

  • Chemiluminescence imager

Detailed Experimental Protocols

Protocol 3.1: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a widely used colorimetric method to assess cell viability.[7][12] The principle is based on the reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[7][12] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active cells.[8]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the thiophene compound in DMSO. Create serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "medium blank" (medium only).[12]

    • After 24 hours, replace the old medium with 100 µL of the medium containing the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[12]

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[12]

Table 1: Hypothetical IC50 Values of Thiophene Compound X

Cell LineIC50 (µM) after 48h
MCF-715.2
HeLa21.8
PANC-135.4
3T3 (Normal)> 100

(3T3: A non-cancerous fibroblast cell line used to assess general cytotoxicity)[11]

Protocol 3.2: Apoptosis Analysis by Annexin V/PI Staining

Rationale: Apoptosis is characterized by specific cellular changes, one of the earliest being the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to label early apoptotic cells.[19][20] Propidium Iodide (PI) is a fluorescent dye that cannot enter live cells with intact membranes but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[19][20] This dual staining allows for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.[21]

Step-by-Step Protocol:

  • Cell Seeding & Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with the thiophene compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting & Staining:

    • Collect both floating (apoptotic) and adherent cells. First, collect the supernatant, then wash and detach the adherent cells with Trypsin-EDTA. Combine all cells.[21]

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[22]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained and single-stained controls to set compensation and gates.

    • Acquire at least 10,000 events per sample.

    • The data is plotted to show four quadrants representing the different cell populations.[21]

Table 2: Hypothetical Apoptosis Analysis in HeLa Cells

Treatment (48h)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control94.23.12.0
Thiophene X (IC50)48.732.514.6
Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M).[5][9] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[23] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry (G0/G1 phase has 2N DNA content, G2/M has 4N, and S phase is in between).[17]

Step-by-Step Protocol:

  • Cell Seeding & Treatment:

    • Follow the same procedure as for the apoptosis assay (Protocol 3.2, Step 1).

  • Cell Harvesting & Fixation:

    • Harvest cells and wash with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, added dropwise while gently vortexing.[13][14][15] This permeabilizes the cells.

    • Incubate at 4°C or -20°C for at least 2 hours (or overnight).[13][14][15]

  • Staining & Analysis:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.[13][14]

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[13][15] RNase A is crucial to degrade RNA and ensure PI only stains DNA.[15][23]

    • Incubate for 15-30 minutes at room temperature in the dark.[14][15]

    • Analyze the samples by flow cytometry.

    • Use cell cycle analysis software to model the data from the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.[13]

cell_cycle_pathway cluster_cycle The Cell Cycle cluster_checkpoints G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1_S_Checkpoint G1/S Checkpoint (e.g., Cdk2 pTyr15) G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M G2_M_Checkpoint G2/M Checkpoint (e.g., Histone H3 pSer10) M->G1 Thiophene Thiophene Compound Thiophene->G1_S_Checkpoint Induces Arrest Thiophene->G2_M_Checkpoint Induces Arrest

Caption: Thiophene compounds can induce cell cycle arrest at key checkpoints, which can be monitored by protein markers.

Conclusion & Future Directions

This application note provides a foundational set of protocols to robustly characterize the antiproliferative effects of novel thiophene compounds. By systematically assessing cell viability, apoptosis, and cell cycle distribution, researchers can build a comprehensive profile of a compound's in vitro efficacy. Positive hits from this screening cascade can then be advanced to more complex studies, including:

  • Western Blotting: To confirm the modulation of key proteins involved in the apoptotic and cell cycle pathways identified (e.g., cleavage of Caspase-3 and PARP, or changes in cyclin-dependent kinases).[16]

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models of cancer.

  • Combination studies: To investigate potential synergistic effects with existing chemotherapeutic agents.

By following these detailed protocols, researchers can ensure the generation of high-quality, reproducible data, accelerating the journey of promising thiophene compounds from the bench to potential clinical applications.

References

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • PMC. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. [Link]

  • ResearchGate. A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

  • NIH. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

  • JoVE. Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

  • K.T.H.M. College. A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]

  • ResearchGate. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. [Link]

  • MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]

  • PMC. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • PubMed. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • NIH. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. [Link]

  • Royal Society of Chemistry. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. [Link]

Sources

Method

Formulation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile for biological assays

Application Notes & Protocols Introduction: The Therapeutic Potential and Formulation Challenges of a Privileged Scaffold The 2-aminothiophene nucleus is a cornerstone of modern medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Therapeutic Potential and Formulation Challenges of a Privileged Scaffold

The 2-aminothiophene nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Molecules incorporating this motif have demonstrated significant therapeutic potential, exhibiting activities including antiproliferative, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile belongs to this versatile class and is typically synthesized via the multi-component Gewald reaction, a highly efficient method for creating polysubstituted 2-aminothiophenes.[2][3][4][5]

Despite its promising biological profile, the utility of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile in biological screening is fundamentally dependent on proper formulation. Like many heterocyclic compounds rich in aromatic rings, it exhibits poor aqueous solubility, a major hurdle that can lead to inconsistent, unreliable, and often misleading assay results.[6][7][8] Precipitation in aqueous assay media, inaccurate compound concentrations, and low bioavailability are common consequences of improper handling.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively formulate 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. We will delve into its critical physicochemical properties, outline robust protocols for creating stable stock and working solutions, and provide a practical example of its application in a standard cell-based assay. The methodologies described herein are designed to ensure experimental reproducibility and unlock the true biological potential of this promising compound.

Pre-Formulation Analysis: Understanding the Physicochemical Landscape

A successful formulation strategy begins with a thorough understanding of the compound's intrinsic properties. These characteristics dictate its behavior in solution and guide the selection of appropriate solvents and excipients.

Key Physicochemical Properties:

  • Aqueous Solubility: This is the most critical parameter. The presence of the lipophilic tolyl and thiophene groups significantly limits the compound's solubility in water. Direct dissolution in aqueous buffers for biological assays is impractical and will likely result in precipitation.[6][7]

  • Lipophilicity (LogP): The calculated LogP (partition coefficient) for such structures is typically high, indicating a preference for lipid-rich environments over aqueous ones. This property is a primary contributor to its poor water solubility.[9][10]

  • Stability: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is a stable solid under standard conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dark, and dry environment to prevent potential degradation.[11] In solution, particularly in aqueous media, stability may be reduced over extended periods.

  • pKa: The 2-amino group imparts a weak basic character to the molecule, while the nitrile group is essentially non-ionizable under physiological pH. The compound is expected to be predominantly neutral in the pH range of most biological assays (pH 7.2-7.4).

Table 1: Summary of Physicochemical Properties for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

PropertyEstimated Value / CharacteristicImplication for Formulation
Molecular FormulaC₁₂H₁₀N₂S---
Molecular Weight214.29 g/mol Required for calculating molar concentrations.
AppearanceSolid (e.g., Brown powder)[12]Visual confirmation of dissolution is critical.
Aqueous SolubilityVery Low / PoorRequires use of organic co-solvents or advanced formulation techniques.
Lipophilicity (LogP)HighSuggests good membrane permeability but poor aqueous solubility.
Chemical StabilityStable as a solid.[11]Store properly. Assess solution stability for long-term experiments.

Formulation Strategy: A Decision-Making Framework

The primary goal is to create a homogenous solution of the compound in the assay medium at the desired final concentration, without precipitation or loss of activity. For in vitro screening, the most direct and widely adopted approach is the use of a water-miscible organic co-solvent.

The diagram below illustrates a logical workflow for selecting an appropriate formulation strategy, prioritizing the co-solvent approach for initial high-throughput screening and suggesting alternatives for more complex scenarios.

G start Start: Compound Received physchem Assess Physicochemical Properties (Solubility, LogP, Stability) start->physchem is_soluble Is compound soluble in aqueous buffer? physchem->is_soluble cosolvent Primary Strategy: Co-Solvent Approach (DMSO) is_soluble->cosolvent No (Most Likely) no_soluble No is_soluble->no_soluble advanced Advanced Formulation Needed is_soluble->advanced Yes (Precipitation in Assay) stock_sol Prepare High-Concentration Stock Solution (e.g., 10-50 mM) cosolvent->stock_sol working_sol Prepare Working Solutions by Serial Dilution stock_sol->working_sol final_assay Add to Assay Medium (Final DMSO < 0.5%) working_sol->final_assay options Consider: - Cyclodextrins - Surfactants (e.g., Tween®) - Lipid-based systems advanced->options

Caption: Formulation strategy decision workflow.

Experimental Protocols

These protocols provide a validated, step-by-step methodology for preparing and using 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile in typical biological assays.

Protocol 1: Preparation of a High-Concentration Stock Solution

Rationale: Creating a concentrated stock in a strong organic solvent is the foundational step. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solubilizing capacity for a wide range of organic molecules and its high compatibility with most in vitro assays when diluted to a low final concentration (typically ≤0.5%).[9]

Materials:

  • 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (solid)

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Tare: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh: Carefully weigh a precise amount of the compound (e.g., 2.14 mg) into the tube.

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock with 2.14 mg of compound (MW = 214.29 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.00214 g / (0.01 mol/L * 214.29 g/mol ) = 0.001 L = 1.0 mL

  • Dissolve: Add the calculated volume of DMSO (1.0 mL) to the tube.

  • Solubilize: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particles and the solution is completely clear.

  • Sterilize (Optional but Recommended): To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm PVDF or PTFE syringe filter into a new sterile tube. This step also removes any residual micro-particulates.

  • Aliquot and Store: Dispense the stock solution into small-volume, single-use aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: Serial dilution is essential to generate a range of concentrations for dose-response analysis. This protocol ensures that the final concentration of the organic solvent (vehicle) remains constant across all experimental conditions, isolating the effect of the compound.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution: Perform an initial dilution in the complete cell culture medium. For example, to prepare a 100 µM working solution (the highest concentration to be tested), dilute the 10 mM stock 1:100 (e.g., 2 µL of stock + 198 µL of medium).

  • Serial Dilutions: Perform a series of dilutions from the 100 µM solution. For a 2-fold dilution series:

    • Add 100 µL of complete medium to several wells or tubes.

    • Add 100 µL of the 100 µM solution to the first well and mix thoroughly. This creates a 50 µM solution.

    • Transfer 100 µL from the 50 µM well to the next well, mix, and repeat to generate 25 µM, 12.5 µM, etc.

  • Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as the highest compound concentration. In the example above, this would be a 1:100 dilution of pure DMSO in the medium, resulting in a 1% DMSO concentration in the working solution. If this is added 1:10 to the cells, the final concentration will be 0.1%.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM) in Culture Medium stock->intermediate 1:100 Dilution serial Serial Dilutions (50 µM, 25 µM, ...) in Culture Medium intermediate->serial 2-fold Dilutions final Final Assay Plate (e.g., 10 µM, 5 µM, ...) Final DMSO < 0.5% serial->final Add to Cells G seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate 3-4h mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for a typical MTT cytotoxicity assay.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Precipitation in Assay Medium Compound concentration exceeds its solubility limit in the final aqueous medium.Lower the highest test concentration. Ensure the final DMSO concentration is sufficient but non-toxic. For persistent issues, explore advanced formulations like cyclodextrin inclusion complexes. [8][9]
High Variability in Results Incomplete dissolution of stock; inaccurate pipetting; compound instability.Ensure stock solution is fully dissolved before use. Use calibrated pipettes. Prepare fresh working solutions for each experiment.
Toxicity in Vehicle Control Wells Final DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration (typically <0.5%). Ensure all wells, including controls, have the same final DMSO concentration.

Conclusion

The biological evaluation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile offers exciting prospects for drug discovery. However, its inherent poor aqueous solubility demands a systematic and rational formulation approach. By adhering to the protocols outlined in this guide—from careful pre-formulation analysis to the meticulous preparation of DMSO-based stock and working solutions—researchers can mitigate the risks of compound precipitation and solvent toxicity. This ensures the generation of accurate, reproducible, and meaningful data, thereby enabling a reliable assessment of the compound's true therapeutic potential.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Thieme.
  • Gewald reaction. Wikipedia.
  • The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation strategies for poorly soluble drugs.
  • Formulation of poorly soluble compounds. European Medicines Agency.
  • Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed.
  • 2-Amino-4-methylthiophene-3-carbonitrile. Sigma-Aldrich.
  • 2-Amino-4-methylthiophene-3-carbonitrile. MySkinRecipes.
  • 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile. Methylamine Supplier.

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Technical Notes & Optimization

Troubleshooting

Optimizing Gewald Reaction Conditions: A Technical Support Guide for 2-Aminothiophene Synthesis

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2-aminothiophene synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2-aminothiophene synthesis. 2-Aminothiophenes are crucial building blocks in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, is a cornerstone for accessing this privileged scaffold.[3][4] This resource provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your success in synthesizing these valuable heterocycles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Gewald reaction in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is sluggish or shows no product formation. What are the likely causes and how can I fix it?

A1: A stalled reaction often points to issues with the initial Knoevenagel condensation, the first step in the Gewald mechanism.[3][5] This step involves the formation of an α,β-unsaturated nitrile intermediate.[6]

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: The choice and amount of base catalyst are critical. For less reactive ketones, a stronger base may be required. While traditional methods often use stoichiometric amounts of amines like morpholine or piperidine, recent developments have shown that truly catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, can be highly effective.[7]

  • Sub-optimal Temperature: The Knoevenagel condensation is temperature-dependent. If the reaction is too cold, the rate will be slow. Conversely, excessively high temperatures can promote side reactions. A systematic temperature screen, for example from room temperature to 80 °C, can help identify the optimal conditions for your specific substrates.[7]

  • Inhibition by Water: The condensation step produces water, which can inhibit the reaction. While not always necessary, in some cases, the removal of water using a Dean-Stark apparatus or by performing the reaction in a solvent that azeotropically removes water can be beneficial.[8]

  • Steric Hindrance: Sterically hindered ketones can be challenging substrates for the one-pot Gewald reaction. In such cases, a two-step procedure is often more effective.[8] First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[8][9]

Q2: My reaction mixture has turned dark brown and tarry, making product isolation difficult. What's happening and how can I prevent it?

A2: The formation of a dark, tarry mixture is a common issue in the Gewald reaction and is often indicative of polymerization or the formation of complex polysulfides.[8]

Potential Causes & Solutions:

  • Excessively High Reaction Temperature: High temperatures can lead to the polymerization of starting materials or intermediates.[8] It is crucial to carefully control the reaction temperature.

  • Formation of Polysulfides: The reaction of elemental sulfur can lead to the formation of various polysulfide species, which can contribute to the dark coloration.[6]

  • Impure Reagents: Impurities in the starting materials can catalyze these side reactions. Ensure the purity of your carbonyl compound, active methylene nitrile, and sulfur.

  • Mitigation Strategies:

    • Temperature Control: Maintain the reaction at the lowest effective temperature.

    • Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. Common solvents include ethanol, methanol, and DMF.[4]

    • Work-up: A thorough work-up procedure is necessary to remove colored impurities. This may involve washing with a bisulfite solution to remove excess sulfur and purification by column chromatography or recrystallization.[10]

Q3: My yield is low, and I've identified a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile intermediate is a well-known side reaction in the Gewald synthesis.[8][11] This occurs when the intermediate undergoes a Michael addition with another molecule of itself.[11]

Potential Causes & Solutions:

  • Reaction Conditions Favoring Dimerization: The formation of the dimer is highly sensitive to reaction conditions.

  • Optimization Strategies:

    • Temperature Optimization: A systematic temperature screen can help identify a range where the rate of the desired intramolecular cyclization is favored over the intermolecular dimerization.[8]

    • Rate of Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can sometimes favor the desired reaction pathway.[8]

    • Solvent Modification: The polarity of the solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents may be beneficial.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and scope of the Gewald reaction.

Q1: What is the general applicability of the Gewald reaction in terms of substrates?

A1: The Gewald reaction is quite versatile. It can be performed with a wide range of aldehydes and ketones, as well as various active methylene nitriles like malononitrile and ethyl cyanoacetate.[12][13] Cyclic ketones, such as cyclohexanone, often give good yields.[13] However, sterically hindered ketones can be challenging.[8]

Q2: What are the most common catalysts used, and how do I choose the right one?

A2: Traditionally, secondary amines like piperidine and morpholine have been used in stoichiometric amounts.[9] However, there's a growing interest in using catalytic amounts of bases to improve the greenness of the reaction. L-proline has been shown to be an effective and environmentally friendly catalyst.[13] More recently, conjugate acid-base pairs like piperidinium borate have demonstrated high efficiency in truly catalytic amounts.[7] The choice of catalyst often depends on the reactivity of your substrates. For less reactive ketones, a stronger base or a more sophisticated catalytic system may be necessary.

Q3: Can the Gewald reaction be performed under "green" or solvent-free conditions?

A3: Yes, significant efforts have been made to develop more environmentally friendly Gewald reaction protocols. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[3][14] Solvent-free approaches, including mechanochemistry (ball milling), have also been successfully employed, sometimes even allowing for a catalytic amount of base.[15]

Q4: How can I monitor the progress of my Gewald reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[10][16] You can spot the reaction mixture alongside your starting materials to track the consumption of reactants and the formation of the product.

Experimental Protocols & Data

Optimized Catalyst Loading and Temperature Effects

The following table summarizes the effect of catalyst loading and temperature on the yield of a model Gewald reaction between cyclohexanone, malononitrile, and sulfur using piperidinium borate as a catalyst.[7]

EntryCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
11010030Very Good
21510025Very Good
3201002096
4207018084
520Room Temp.24hTraces

Data adapted from Gavali, K. D., & Chaturbhuj, G. U. (2023).[7]

Standard Protocol for Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol provides a general procedure for a typical Gewald reaction.

Materials:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (12 mmol)

  • Morpholine (2-5 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq.), malononitrile (1.0 eq.), and ethanol.[16]

  • Add elemental sulfur (1.1-1.2 eq.) to the mixture.[16]

  • Add the basic catalyst, such as morpholine (0.2-0.5 eq.), dropwise to the stirring suspension.[16]

  • Heat the reaction mixture to a gentle reflux (typically around 80 °C) and monitor the reaction progress using TLC. The reaction is usually complete within 2-6 hours.[16]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.[16]

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.[10]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]

Visualizing the Gewald Reaction

The Gewald Reaction Mechanism

The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[3][5]

Gewald_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization cluster_3 Aromatization A Carbonyl + Active Methylene Nitrile B α,β-Unsaturated Nitrile Intermediate A->B Base Catalyst C Sulfur Adduct B->C + Sulfur (S8) D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Aminothiophene Product D->E Tautomerization Troubleshooting_Workflow Start Low/No Yield Observed Check_Condensation Check Knoevenagel-Cope Condensation Start->Check_Condensation Condensation_Successful Condensation Successful? Check_Condensation->Condensation_Successful Optimize_Condensation Optimize Condensation: - Stronger Base - Higher Temperature - Water Removal Condensation_Successful->Optimize_Condensation No Check_Cyclization Check Sulfur Addition & Cyclization Condensation_Successful->Check_Cyclization Yes Optimize_Condensation->Check_Condensation Reaction_Progressing Reaction Progressing? Check_Cyclization->Reaction_Progressing Side_Reactions Investigate Side Reactions: - Dimerization - Polymerization - Polysulfide Formation Reaction_Progressing->Side_Reactions No Success Improved Yield Reaction_Progressing->Success Yes Persistent_Low_Yield Persistent Low Yield Side_Reactions->Persistent_Low_Yield Two_Step_Procedure Consider Two-Step Procedure Persistent_Low_Yield->Two_Step_Procedure Two_Step_Procedure->Success

Caption: A workflow for troubleshooting low yields in the Gewald reaction.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022, August 29). Retrieved from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene | Semantic Scholar. (2022). Retrieved from [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2023). Retrieved from [Link]

  • Gewald Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Gewald reaction - Wikipedia. Retrieved from [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchGate. (2023, October 5). Retrieved from [Link]

  • Gewald reaction - chemeurope.com. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Retrieved from [Link]

  • Gewald Reaction - J&K Scientific LLC. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (2024, June 24). Retrieved from [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. Retrieved from [Link]

  • The Gewald multicomponent reaction - PubMed - NIH. Retrieved from [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. Retrieved from [Link]

  • Gewald reaction and apply in drug synthesis - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Retrieved from [Link]

Sources

Optimization

Common side products in the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific application of the Gewald aminothiophene synthesis.[1][2] This multicomponent reaction, while powerful, is sensitive to reaction conditions, and understanding potential side pathways is critical for optimizing yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My reaction mixture has turned dark brown or black, and the workup is yielding a tarry, intractable material. What is the likely cause and how can I fix it?

Answer: A dark, tarry reaction mixture is a classic sign of polymerization or the formation of complex polysulfides.[3] This is one of the most common issues in the Gewald synthesis and is typically caused by excessively high reaction temperatures.

  • Causality: At elevated temperatures, the reactive intermediates, particularly the α,β-unsaturated nitrile formed after the initial condensation, can undergo polymerization.[3] Additionally, elemental sulfur can form a complex equilibrium of polysulfide chains, which can contribute to the dark coloration and tarry consistency, complicating product isolation.[4][5]

  • Preventative Measures & Solutions:

    • Strict Temperature Control: The Gewald reaction is often exothermic. Maintain the reaction temperature meticulously, typically in the range of 40-60 °C, using a water or oil bath. Avoid localized overheating.

    • Purity of Starting Materials: Ensure that your 4-methylacetophenone, malononitrile, and sulfur are of high purity. Impurities can sometimes catalyze polymerization side reactions.[3]

    • Solvent Choice: Using a sufficient amount of a suitable solvent (e.g., ethanol, methanol, or DMF) helps to dissipate heat and maintain homogeneity, reducing the likelihood of polymerization.[2]

    • Workup: If you already have a tarry mixture, purification will be challenging. Attempt to dissolve the crude material in a large volume of a suitable solvent and treat it with activated carbon to remove some of the colored impurities before proceeding with column chromatography or recrystallization.

Question 2: My final yield is disappointingly low, and TLC analysis shows a significant amount of unreacted 4-methylacetophenone. What is going wrong?

Answer: Low yield with unreacted ketone points to an inefficient initial Knoevenagel-Cope condensation step.[3] This is the crucial first stage of the reaction where the ketone (4-methylacetophenone) condenses with the active methylene compound (malononitrile) to form the α,β-unsaturated nitrile intermediate.[1][5]

  • Causality: The choice and amount of the basic catalyst are critical for this step. If the base is not strong enough or is used in insufficient quantity, it will not deprotonate the malononitrile effectively, stalling the condensation.

  • Preventative Measures & Solutions:

    • Base Selection: While morpholine or triethylamine are commonly used, less reactive ketones may require a stronger base or a different class of base. Consider screening bases like piperidine.[2][3]

    • Catalyst Amount: Ensure you are using a catalytic amount appropriate for the scale of your reaction. For one-pot syntheses, the amine is often used in stoichiometric amounts.[2]

    • Two-Step Procedure: For particularly stubborn reactions, a two-step approach can be more effective.[3] First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and the base. This can significantly improve yields for less reactive ketones.[2]

Question 3: I am observing a significant byproduct on my TLC/LC-MS that is difficult to separate from my desired 2-aminothiophene product. What could this impurity be?

Answer: The most probable culprit is a dimer of the α,β-unsaturated nitrile intermediate, (E)-2-(4-methylbenzylidene)malononitrile. This is a very common competing reaction in the Gewald synthesis.[3][4]

  • Causality: The α,β-unsaturated nitrile is an electron-deficient alkene. The enolate of malononitrile (or another nucleophile present) can attack this intermediate in a Michael addition, leading to the formation of a dimer or other adducts instead of reacting with sulfur. This side reaction is highly sensitive to reaction conditions.[3]

  • Preventative Measures & Solutions:

    • Optimize Reaction Temperature: The rate of dimerization is highly dependent on temperature. Running the reaction at the lower end of the effective temperature range can favor the desired intramolecular cyclization over the intermolecular dimerization.[3]

    • Controlled Reagent Addition: Slow, controlled addition of the base or one of the reactants can help maintain a low concentration of reactive intermediates, thus minimizing the chance of dimerization.[3]

    • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different polarity solvents may help suppress this side reaction.[3]

Troubleshooting Summary Table
Observed Problem Probable Cause / Side Product Recommended Solution(s)
Dark brown/black, tarry reaction mixture.Polymerization; Formation of complex polysulfides.[3]Strictly control reaction temperature; ensure high purity of starting materials; use adequate solvent.
Low yield with unreacted ketone visible on TLC.Inefficient Knoevenagel-Cope condensation.[3]Optimize base selection (e.g., try piperidine); consider a two-step synthesis procedure.[2]
Major, hard-to-separate byproduct impurity.Dimerization of the α,β-unsaturated nitrile intermediate.[3][4]Lower the reaction temperature; adjust the rate of reagent addition; modify the solvent system.
Complex mixture of products by LC-MS.Unstable polysulfide intermediates.[5]Ensure the reaction goes to completion; the final aromatization is the thermodynamic driving force.[4][5]
Optimized Synthesis Protocol to Minimize Side Products

This protocol for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile incorporates best practices to mitigate the formation of the side products discussed above.

Reactants:

  • 4-Methylacetophenone

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Morpholine (or Piperidine)

  • Ethanol (Solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylacetophenone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) to ethanol (3-4 mL per mmol of ketone).

  • Initial Stirring: Stir the mixture at room temperature for 10-15 minutes to ensure all solids are well-suspended.

  • Catalyst Addition: Add morpholine (1.5 eq.) dropwise to the stirred suspension over 5-10 minutes. An exothermic reaction may be observed.

  • Controlled Heating: Gently heat the reaction mixture to 50-55 °C using a pre-heated water bath. Critical Step: Do not exceed this temperature range to prevent polymerization and dimerization.[3]

  • Reaction Monitoring: Stir the mixture at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol to yield 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile as a crystalline solid.

Visualizing Reaction and Side-Reaction Pathways

The following diagram illustrates the central reaction pathway leading to the desired product and the key competing side reactions.

Gewald_Synthesis Figure 1. Reaction pathway and common side reactions. cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products & Byproducts Ketone 4-Methyl- acetophenone Knoevenagel α,β-Unsaturated Nitrile Intermediate Ketone->Knoevenagel Knoevenagel Condensation Nitrile Malononitrile Nitrile->Knoevenagel Knoevenagel Condensation Sulfur Sulfur (S₈) Thiolate Thiolate Adduct Sulfur->Thiolate Sulfur Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel Condensation Base->Thiolate Sulfur Addition Knoevenagel->Thiolate Sulfur Addition Dimer Dimer Side Product Knoevenagel->Dimer Dimerization (Intermolecular) Polymer Polymers / Tars Knoevenagel->Polymer Polymerization (High Temp.) Product Desired Product: 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Thiolate->Product Cyclization & Tautomerization

Caption: Reaction scheme for the Gewald synthesis showing the desired pathway and major side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of in the Gewald synthesis? A1: The most frequently encountered side reactions include the dimerization of the α,β-unsaturated nitrile intermediate, polymerization at high temperatures leading to tar formation, and the formation of complex polysulfides.[3] Incomplete reactions can also leave unreacted starting materials in your final product.[3]

Q2: Can microwave irradiation be used for this synthesis? A2: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction.[1] It can often reduce reaction times and, in some cases, improve yields, particularly for challenging substrates. However, careful control of temperature is still crucial to avoid the side reactions mentioned above.

Q3: Is it possible to perform this reaction without a solvent? A3: Solvent-free methods, often using ball-milling, have been developed for the Gewald reaction and are promoted as green chemistry alternatives.[6] These can be highly efficient but may require specialized equipment. For standard laboratory synthesis, using a solvent is recommended for better temperature control and homogeneity.

Q4: Why is the final aromatization of the thiophene ring so important? A4: The formation of the aromatic thiophene ring is the primary thermodynamic driving force for the entire reaction sequence.[4][5] The preceding steps, including the formation of various polysulfide intermediates, can be in a complex equilibrium. The final, irreversible cyclization and tautomerization to the stable aromatic product funnel all the intermediates toward the desired 2-aminothiophene.[5]

References
  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • Khafagy, M. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • Putrov, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Khafagy, M. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile. Retrieved from [Link]

  • Khafagy, M. M., et al. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Ishegbe, J., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile by Recrystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile via recrystallization. T...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile via recrystallization. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during this critical purification step.

Introduction to the Purification Challenge

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final drug substance. The Gewald reaction, a common route for synthesizing this class of compounds, can often yield impurities that require removal.[1][2][3][4] Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility between the desired compound and impurities in a chosen solvent system.[5]

This guide will walk you through the principles of recrystallization as applied to this specific molecule, offering practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile that are relevant to its recrystallization?

Q2: How do I select an appropriate solvent for the recrystallization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile?

The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7] This differential solubility is the driving force for crystal formation upon cooling. For 2-aminothiophene derivatives, a good starting point is to screen polar protic and aprotic solvents.

Solvent Selection Workflow:

start Start: Crude Product test_solvents Test Solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No mixed_solvent Consider Mixed Solvent System dissolves_cold->mixed_solvent Yes precipitates_cooling Precipitates on Cooling? dissolves_hot->precipitates_cooling Yes dissolves_hot->mixed_solvent No single_solvent Good Single Solvent precipitates_cooling->single_solvent Yes precipitates_cooling->mixed_solvent No end End single_solvent->end mixed_solvent->end

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Recommended Solvents to Screen:

SolventBoiling Point (°C)PolarityRationale
Ethanol78Polar ProticOften a good choice for moderately polar compounds.[5]
Methanol65Polar ProticSimilar to ethanol, but its lower boiling point can be advantageous for drying.[8]
Isopropanol82Polar ProticAnother alcohol with slightly different solvency properties.
Ethyl Acetate77Moderately PolarCan be effective, sometimes in combination with a non-polar solvent like hexanes.[5]
Acetonitrile82Polar AproticCan be a good solvent for compounds with nitrile groups.[9]

Expert Tip: For compounds synthesized via the Gewald reaction, ethanol or methanol are often excellent starting points for recrystallization.[5] For some 2-aminothiophene derivatives, a mixture of ethanol and acetone (1:1) has been shown to be effective.[10][11]

Q3: What are the common impurities I should be trying to remove?

Impurities in a Gewald synthesis can include unreacted starting materials (the ketone, the active methylene nitrile, and elemental sulfur), as well as side-products from undesired reaction pathways.[1] The goal of recrystallization is to select a solvent where these impurities are either highly soluble (and remain in the mother liquor) or insoluble (and can be removed by hot filtration).[7]

Troubleshooting Guide

Scenario 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was used.

  • Solution: Add small increments of hot solvent until the solid dissolves completely. Be careful not to add too much, as this will reduce your yield.[12][13]

  • Possible Cause: The chosen solvent is not a good solvent for your compound, even at elevated temperatures.

  • Solution: You will need to select a different solvent or a mixed solvent system. If your compound is not dissolving in a polar solvent, try a slightly less polar one, or a mixture.[14]

Scenario 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[12][15]

  • Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allow the solution to cool again.[12][13]

  • Possible Cause: The solution is supersaturated, but crystal nucleation has not been initiated.

  • Solution:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[13][16] The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[13][15] This provides a template for crystal growth.

    • Further Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[15]

Scenario 3: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solubility of the compound is so high in the hot solvent that upon cooling, it separates as a liquid phase (an oil) before it can form an ordered crystal lattice.[12][17] This is more common with low-melting point compounds or when using mixed solvent systems.[17]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.[12]

    • Allow the solution to cool much more slowly. You can do this by leaving it on a cooling hotplate or insulating the flask.[12]

    • If the problem persists, you may need to choose a different solvent or consider an alternative purification technique like column chromatography.[12]

Scenario 4: The resulting crystals are colored, even though the pure compound is expected to be a different color.

  • Possible Cause: Colored impurities are co-crystallizing with your product.

  • Solution:

    • Second Recrystallization: A second recrystallization from the same or a different solvent may be necessary to achieve the desired purity.

    • Charcoal Treatment: If the colored impurities are highly polar, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurities. Use charcoal sparingly as it can also adsorb some of your product.

Experimental Protocol: A General Guideline

This is a general procedure and may need to be optimized for your specific scale and equipment.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[15]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization in the filter funnel.[17]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[16] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[15][17]

  • Drying: Dry the purified crystals to a constant weight.[15] This can be done in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Dyachenko, V. D. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31821–31839. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Dyachenko, V. D. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31821–31839. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Revelant, G., & Kirsch, G. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This valuable heterocyclic compound is a key building b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This valuable heterocyclic compound is a key building block in medicinal chemistry, often synthesized via the Gewald three-component reaction.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and optimize your reaction yields.

Reaction Overview: The Gewald Synthesis

The synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is most commonly achieved through the Gewald reaction. This multicomponent, one-pot synthesis involves the condensation of a ketone (4-methylacetophenone), an active methylene nitrile (malononitrile), and elemental sulfur, typically catalyzed by a base.[1][2][5]

The reaction proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation of 4-methylacetophenone and malononitrile to form an α,β-unsaturated nitrile intermediate.[6][7][8]

  • Sulfur Addition (Thiolation): A carbanion of the intermediate attacks the elemental sulfur ring (S₈), leading to a polysulfide intermediate.[6][8][9]

  • Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the stable 2-aminothiophene product.[9][10] This final aromatization step is the primary thermodynamic driving force for the entire reaction sequence.[7][9]

Gewald_Mechanism Start 4-Methylacetophenone + Malononitrile + Sulfur (S₈) Condensation Knoevenagel-Cope Condensation Start->Condensation Base (e.g., Morpholine) Intermediate α,β-Unsaturated Nitrile Intermediate Condensation->Intermediate SulfurAddition Sulfur Addition (Thiolation) Intermediate->SulfurAddition + Sulfur (S₈) ThiolatedInt Thiolated Intermediate SulfurAddition->ThiolatedInt Cyclization Intramolecular Cyclization & Tautomerization ThiolatedInt->Cyclization Product 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile Cyclization->Product

Caption: Generalized workflow of the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for this synthesis? The synthesis requires three core components:

  • Carbonyl Compound: 4-methylacetophenone.

  • Active Methylene Nitrile: Malononitrile is used to provide the C3-carbonitrile and C2-amino groups.

  • Sulfur Source: Elemental sulfur (S₈) is the most common and cost-effective source for the thiophene ring's sulfur atom.[3][9]

Q2: What is the role of the base, and which one should I choose? The base is a critical catalyst for the initial Knoevenagel-Cope condensation.[3] Secondary amines like morpholine or piperidine, and tertiary amines such as triethylamine, are commonly used.[3][11] The choice of base can significantly influence reaction rates and overall yield. For less reactive ketones, a stronger base might be necessary to drive the initial condensation efficiently.[3][12]

Q3: Which solvent is optimal for the Gewald reaction? Polar solvents are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[3] Ethanol, methanol, and dimethylformamide (DMF) are common choices.[5][13] Ethanol is often cited as a good solvent due to the favorable solubility of sulfur.[13] Some newer, greener methodologies have also successfully employed water.[10]

Q4: What is a typical reaction temperature? The reaction is often performed at a moderately elevated temperature, typically between 40-60 °C, to improve the reactivity of sulfur.[3] However, excessive heat can promote polymerization and other side reactions, leading to a dark, tarry mixture and lower yields.[12] Careful temperature control is crucial for success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My product yield is very low or the reaction failed.

This is the most common issue and can stem from several sources.

  • Q: What is the likely cause if my starting materials are largely unreacted? A: Inefficient Knoevenagel-Cope Condensation. This initial step is the foundation of the reaction. If it fails, the subsequent steps cannot proceed.

    • Scientific Rationale: The condensation requires the formation of a carbanion from malononitrile, which then attacks the carbonyl carbon of 4-methylacetophenone. This equilibrium can be unfavorable without proper catalysis.

    • Solutions:

      • Base Selection: Your chosen base may be too weak. Screen stronger bases like piperidine or morpholine if you are using triethylamine.[3][12]

      • Water Removal: The condensation produces water, which can inhibit the reaction equilibrium.[3] Consider adding a dehydrating agent or using a Dean-Stark apparatus, although this is less common for small-scale lab synthesis.

      • Two-Step Procedure: For particularly stubborn reactions, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react the purified intermediate with sulfur and a base.[4][12]

  • Q: My reaction stalls after some initial progress. What should I check? A: Poor Sulfur Solubility or Reactivity. Elemental sulfur exists as a stable S₈ crown, which must be opened for the reaction to proceed.

    • Scientific Rationale: The nucleophilic attack on the S₈ ring is a key step. Poor solubility or low temperature can make this step kinetically unfavorable.[6][8]

    • Solutions:

      • Solvent Choice: Ensure you are using a polar solvent like ethanol, methanol, or DMF to maximize sulfur solubility.[3]

      • Temperature Control: Gently heat the reaction mixture to 40-50 °C. This provides the necessary activation energy without promoting significant side reactions.[3]

      • Sulfur Purity: Use finely powdered, dry elemental sulfur for better dispersion and reactivity.[5]

Problem 2: The reaction mixture turned into a dark brown or black tar.
  • Q: What causes this tarry consistency and dark color? A: Polymerization and/or Complex Polysulfide Formation. This is a strong indicator of undesirable side reactions.

    • Scientific Rationale: At elevated temperatures, the α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization.[12] Additionally, complex polysulfides can form, contributing to the dark coloration and complicating product isolation.[12]

    • Solutions:

      • Reduce Reaction Temperature: This is the most critical parameter. The ideal temperature is a balance between sufficient sulfur reactivity and minimal side reactions. A systematic screen from room temperature up to 50 °C is advisable.[12]

      • Control Reagent Addition: Slow, controlled addition of reagents, particularly the base, can sometimes favor the desired intramolecular cyclization over competing intermolecular side reactions.[12]

      • Ensure Purity of Starting Materials: Impurities can catalyze polymerization. Use high-purity 4-methylacetophenone and malononitrile.

Problem 3: I'm observing a significant byproduct along with my desired product.
  • Q: TLC analysis shows a major byproduct. What could it be? A: Dimerization of the α,β-unsaturated nitrile intermediate. This is a well-documented and significant competing reaction in the Gewald synthesis.[12]

    • Scientific Rationale: The α,β-unsaturated nitrile is an excellent Michael acceptor. It can react with another molecule of the malononitrile anion or itself, leading to dimers and oligomers instead of cyclizing with sulfur.

    • Solutions:

      • Optimize Temperature: Dimer formation is highly sensitive to temperature. Lowering the reaction temperature can often suppress this side reaction.[12]

      • Adjust Stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of sulfur can sometimes help push the reaction towards the desired thiophene product.

      • Modify Solvent: The choice of solvent can influence the relative rates of the desired reaction versus dimerization. Experimenting with different polar solvents (e.g., switching from ethanol to DMF) may be beneficial.[12]

Problem 4: My product is impure and difficult to purify.
  • Q: How can I effectively purify the crude product? A: Recrystallization or Column Chromatography. The best method depends on the nature of the impurities and whether the product is a solid or an oil.

    • Scientific Rationale: The crude product may contain unreacted starting materials, the dimeric byproduct, and colored polysulfide impurities.[12] These must be removed to obtain pure 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

    • Solutions:

      • Recrystallization: This is often the most effective method for purifying solid products. Common solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[3]

      • Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel column chromatography is the standard alternative. A gradient of ethyl acetate in hexanes is a typical eluent system.[3][10]

      • Aqueous Wash: Washing the crude reaction mixture with water before extraction can help remove inorganic salts and highly polar impurities.[3]

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_TLC Analyze Crude Mixture by TLC: Unreacted Starting Materials? Start->Check_TLC Dark_Mixture Is the Mixture Dark and Tarry? Check_TLC->Dark_Mixture No Sol_Condensation Inefficient Condensation - Screen stronger bases - Consider two-step protocol Check_TLC->Sol_Condensation Yes Byproduct Significant Byproduct Observed? Dark_Mixture->Byproduct No Sol_Polymer Polymerization - Lower reaction temperature - Ensure pure reagents Dark_Mixture->Sol_Polymer Yes Sol_Dimer Dimerization - Lower reaction temperature - Adjust stoichiometry Byproduct->Sol_Dimer Yes Purify Purification - Recrystallize (Ethanol) - Column Chromatography Byproduct->Purify No Sol_Condensation->Purify Sol_Sulfur Poor Sulfur Reactivity - Increase temp. to 40-50°C - Use polar solvent (EtOH, DMF) Sol_Polymer->Purify Sol_Dimer->Purify

Sources

Troubleshooting

Overcoming solubility issues of 2-aminothiophene derivatives in biological buffers

A Guide to Overcoming Solubility Challenges in Biological Buffers Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams tackling the formulation of promising but poorly soluble...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Buffers

Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams tackling the formulation of promising but poorly soluble compounds. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates for its diverse biological activities.[1][2][3] However, its often lipophilic and planar nature can lead to significant solubility headaches in the aqueous environment of biological assays, causing inconsistent data, underestimated potency, and a frustrating halt to promising research.[4][5][6]

This guide is structured to function as your dedicated technical support resource. We will move from foundational questions in our FAQs to a hands-on, problem-solving guide with detailed protocols. Our approach is built on explaining the causal science behind each step, empowering you to make informed decisions for your specific derivative.

Frequently Asked Questions (FAQs)
Q1: Why are my 2-aminothiophene derivatives so poorly soluble in aqueous buffers?

The solubility challenge stems from the core physicochemical properties of the 2-aminothiophene structure.

  • Hydrophobic Core: The thiophene ring itself is a nonpolar aromatic system.[7] When combined with other bulky, nonpolar substituents, which are often added to enhance biological activity, the overall lipophilicity of the molecule increases dramatically. This hydrophobic character makes it energetically unfavorable for the molecule to interact with the polar water molecules in your buffer.

  • Molecular Planarity & Crystal Packing: The flat nature of the thiophene ring can promote strong intermolecular π-π stacking in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, resisting dissolution in a solvent.[8]

  • The Amino Group: While the 2-amino group is polar and capable of hydrogen bonding, its solubilizing effect can be easily overwhelmed by the rest of the molecule's hydrophobic character.[9][10] However, this group is also your primary handle for solubility manipulation, as we will explore.

Q2: My compound dissolves perfectly in DMSO, but crashes out when I add it to my assay buffer. Is my compound insoluble?

This is a classic case of "kinetic" versus "thermodynamic" solubility, and it's one of the most common issues researchers face.[11][12]

  • DMSO as a "Crutch": Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve a wide range of nonpolar and polar compounds.[5] You are creating a thermodynamically stable solution in DMSO.

  • The "Crash": When you introduce this DMSO stock into an aqueous buffer, you are performing a solvent shift. The DMSO concentration plummets, and the water molecules become the dominant solvent. If the aqueous buffer cannot stabilize your compound at that concentration, it will rapidly precipitate out of the solution to achieve a lower energy state.[7] The highest concentration that remains stable in the buffer under these conditions is its kinetic solubility.[11] Low kinetic solubility is a frequent cause of variable assay results and underestimated compound activity.[4]

Q3: What is the absolute first step I should take when I encounter a solubility issue?

Before attempting any complex solubilization strategy, you must first characterize the problem. The most crucial first step is to determine the pH-solubility profile of your compound. The 2-amino group is basic, meaning its charge state—and therefore its solubility—is highly dependent on the pH of the environment.[10][13] This simple experiment will provide invaluable information and may offer an immediate solution.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a logical workflow for systematically addressing solubility issues. We begin with the simplest and most common techniques before progressing to more advanced formulation strategies.

Workflow: Selecting a Solubilization Strategy

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Solubility Issue Identified (Precipitation, Low Stock Conc.) ph_adjust Step 1: pH Adjustment Is the compound ionizable? start->ph_adjust START HERE ph_protocol Protocol 1: Generate pH-Solubility Profile ph_adjust->ph_protocol Yes (Amine Group) cosolvent Step 2: Co-solvents Is a small % organic solvent allowed in the assay? ph_adjust->cosolvent No (Neutral Compound) ph_protocol->cosolvent If pH adjustment is insufficient or not possible cosolvent_protocol Protocol 2: Screen Co-solvents (DMSO, EtOH, PEG) cosolvent->cosolvent_protocol Yes cyclodextrin Step 3: Cyclodextrins Need a solvent-free approach? cosolvent->cyclodextrin No cosolvent_protocol->cyclodextrin If co-solvents fail or interfere with the assay cyclo_protocol Protocol 3: Cyclodextrin Complexation cyclodextrin->cyclo_protocol Yes advanced Advanced Strategies (Salt Formation, Prodrugs) cyclo_protocol->advanced For long-term development G cluster_0 In Aqueous Buffer Compound Poorly Soluble 2-Aminothiophene (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Compound_in_Complex Guest Molecule

Caption: Cyclodextrin encapsulation mechanism.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high aqueous solubility and low toxicity. [14]2. Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add Compound: Add an excess of your solid 2-aminothiophene derivative to the cyclodextrin solution.

  • Complexation: Vigorously mix the suspension (vortexing, sonicating, or shaking) at a controlled temperature for an extended period (24-72 hours) to facilitate the formation of the inclusion complex.

  • Determine Solubility: As in Protocol 1, centrifuge the sample to remove any un-complexed, undissolved solid. Analyze the supernatant to quantify the concentration of the solubilized compound.

  • Optimization: Repeat the experiment with varying concentrations of HP-β-CD to find the optimal ratio for solubilization.

Troubleshooting Insight: Cyclodextrins are an excellent choice when organic solvents must be avoided entirely. However, be aware that at very high concentrations, cyclodextrins themselves can sometimes interfere with biological systems, so appropriate controls are still necessary. [15]

Advanced Strategies for Drug Development Professionals

For those in a drug development setting, formulation approaches may be supplemented by chemical modification of the molecule itself.

  • Salt Formation: This is one of the most effective and widely used methods for increasing the solubility of basic drugs. [16][17]By reacting your 2-aminothiophene (a base) with an acid (e.g., HCl, H₂SO₄, methanesulfonic acid), you form a stable salt (e.g., a hydrochloride salt). [18]This salt is an ionic compound that is often orders of magnitude more soluble in water than the neutral "free base" form. [19][20]This approach is fundamental in early drug development for selecting a developable solid form of a drug candidate.

  • Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a parent drug that is designed to overcome pharmaceutical or pharmacokinetic barriers, such as poor solubility. [21][22][23]A highly soluble promoiety, such as a phosphate group or a specific amino acid, can be attached to the 2-aminothiophene core. [24]This prodrug is highly water-soluble for formulation and administration. Once in the body, enzymes cleave off the promoiety, releasing the active parent drug at the site of action. [21]

MethodPrincipleEase of UsePotential for Assay InterferenceKey Considerations
pH Adjustment Protonation of basic amine increases polarity.EasyHigh (if assay is pH-sensitive)Determine pKa; check assay pH tolerance.
Co-solvents Reduce solvent polarity.EasyMedium (solvent can affect proteins/cells)Must validate max solvent % in assay. [4]
Cyclodextrins Encapsulation of hydrophobic molecule.ModerateLow to MediumCan be expensive; run controls.
Salt Formation Creates a highly polar, ionic compound.Difficult (requires synthesis)LowA medicinal chemistry/process development strategy. [16]
Prodrugs Covalent attachment of a soluble promoiety.Very Difficult (requires synthesis & validation)Low (after cleavage)A long-term drug development strategy. [22][23]
References
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe.
  • Solubility and pH of amines.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility..
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Salt formation to improve drug solubility. PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • improving solubility of thiophene-based intermediates. Benchchem.
  • Amino Acid derived Prodrugs: An approach to improve the bioavailability of clinically approved drugs. PubMed.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed.
  • Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. MDPI.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Amines and Heterocycles.
  • Amines and Heterocycles.
  • Overcoming solubility issues of 2-amino-6(5H)-phenanthridinone in aqueous buffers. Benchchem.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Solvent Excipients. American Pharmaceutical Review.
  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed.

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiophene Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based compounds. This guide is designed to provide expert-level insights and practical, field...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based compounds. This guide is designed to provide expert-level insights and practical, field-proven solutions to common challenges that can lead to inconsistent and unreliable results in biological assays. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, but their unique physicochemical properties demand careful experimental design and execution.[1][2]

This resource is structured in a question-and-answer format to directly address the specific issues you may be encountering. We will delve into the causality behind these problems and provide robust, self-validating protocols to help you generate reproducible, high-quality data.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face when working with thiophene compounds.

Q1: My thiophene compound shows poor solubility in aqueous assay buffer, leading to variable results. What should I do?

A1: This is the most frequent issue. Thiophene itself is insoluble in water, and while derivatives may have improved solubility, it often remains a challenge.[1][2] Precipitated compound is not biologically available, leading to lower-than-expected potency and high well-to-well variability.

Causality: The aromatic, hydrophobic nature of the thiophene ring drives poor aqueous solubility.[1] Using high concentrations of organic solvents like DMSO can cause the compound to "crash out" when diluted into the aqueous assay buffer.

Solution Pathway:

  • Re-evaluate Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. A common starting point is 10-20 mM.

  • Determine Aqueous Solubility Limit: Before running your assay, perform a simple solubility test. Prepare serial dilutions of your compound from the DMSO stock into your final assay buffer. Let them equilibrate at the assay temperature for 1-2 hours. Inspect visually for precipitation (cloudiness, particles) and, if possible, use a nephelometer for a quantitative measurement.

  • Adjust Assay Concentration: Your highest assay concentration must be well below the determined solubility limit. A good rule of thumb is to stay at or below half the concentration at which you first observe precipitation.

  • Consider Formulation Aids: If the intrinsic solubility is too low for your desired assay concentration, you may consider using surfactants or cyclodextrins, but be aware that these can interfere with the assay or cellular systems. This should be a last resort and requires extensive validation.

Q2: I'm observing time-dependent effects; the inhibition of my target protein increases with longer pre-incubation times. Is this real, and what does it mean?

A2: Time-dependent inhibition is a critical observation that strongly suggests your thiophene compound may be forming reactive metabolites or acting as a covalent modifier.[3][4] This is a known liability for some thiophene-containing drugs.[3][4][5]

Causality: The sulfur atom in the thiophene ring can be oxidized by metabolic enzymes, particularly Cytochrome P450s (CYPs), which may be present in your cell lysate or microsomal preparation.[3][4] This oxidation can generate highly reactive electrophilic intermediates like thiophene S-oxides or epoxides.[3][4][5] These intermediates can then form irreversible covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on proteins, including your target, leading to permanent inactivation.

Initial Verification Steps:

  • Run a Time-Dependence Assay: Compare the IC50 value with no pre-incubation to the IC50 after pre-incubating the compound with the enzyme/cell system for various durations (e.g., 15, 30, 60 minutes) before adding the substrate. A significant leftward shift in IC50 with longer pre-incubation is a hallmark of irreversible or slow-binding inhibition.

  • Include Glutathione (GSH): See if the addition of a nucleophilic scavenger like glutathione can prevent the time-dependent effect. If GSH "rescues" the activity, it strongly implicates the formation of a reactive electrophile.

Below is a simplified diagram illustrating this bioactivation pathway.

Thiophene Bioactivation Thiophene Thiophene Compound CYP450 CYP450 Enzymes (+ O2, NADPH) Thiophene->CYP450 Metabolism ReactiveMetabolite Reactive Electrophile (e.g., Thiophene-S-oxide) CYP450->ReactiveMetabolite Protein Target Protein (with Nucleophile, e.g., Cys-SH) ReactiveMetabolite->Protein Covalent Bonding Detox Detoxification (e.g., + Glutathione) ReactiveMetabolite->Detox Adduct Covalent Adduct (Inactive Protein) Protein->Adduct InactiveProduct Inactive Metabolite Detox->InactiveProduct

Caption: Metabolic activation of a thiophene compound.

Q3: My results are inconsistent between experiments performed on different days, even when I use the same protocol. Could light exposure be a factor?

A3: Yes, photoreactivity is a potential and often overlooked issue with aromatic heterocyclic compounds like thiophenes. Some thiophene derivatives can absorb light and generate reactive oxygen species (ROS), which can damage proteins, interfere with assay reagents (e.g., fluorescent probes), or directly oxidize your compound, changing its activity.[6]

Causality: The conjugated π-system of the thiophene ring can absorb UV or even visible light. This energy can be transferred to molecular oxygen, creating singlet oxygen or other ROS. This phenomenon is known as photosensitization. The activity of some thiophenes has been shown to be dramatically higher under light/oxygen conditions compared to darkness or low-oxygen conditions.[6]

Troubleshooting Steps:

  • Protect from Light: Store stock solutions in amber vials and wrap assay plates in foil during incubation steps. Minimize exposure to ambient lab lighting as much as possible.

  • Run a Dark Control: Explicitly compare an experiment run under normal lab lighting with one where all compound handling and incubation steps are performed in the dark (or under red light). A significant difference in results points to photoreactivity.

  • Antioxidant Rescue: Test whether the inclusion of an antioxidant like N-acetylcysteine (NAC) or ascorbic acid in your assay buffer can stabilize the results. If the antioxidant mitigates the variability, it suggests ROS generation is a contributing factor.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols for diagnosing and solving complex issues.

Guide 1: Investigating and Mitigating Assay Interference (PAINS)

Inconsistent activity that doesn't seem target-specific could mean your thiophene is a Pan-Assay Interference Compound (PAINS). These compounds give false positive results in many different assays through non-specific mechanisms.

Q: How do I determine if my thiophene compound is a PAINS?

A: You must run a series of counter-screens and control experiments designed to reveal common interference mechanisms.

PAINS Investigation Workflow Start Inconsistent / Promiscuous Activity Observed Check_Aggregation Test for Aggregation Start->Check_Aggregation Check_Redox Test for Redox Activity Start->Check_Redox Check_Covalent Test for Covalent Modification Start->Check_Covalent Result_Agg Aggregation Confirmed Check_Aggregation->Result_Agg Positive Result_Clean No Interference Detected (Likely True Activity) Check_Aggregation->Result_Clean Negative Result_Redox Redox Activity Confirmed Check_Redox->Result_Redox Positive Check_Redox->Result_Clean Negative Result_Covalent Covalent Activity Confirmed Check_Covalent->Result_Covalent Positive Check_Covalent->Result_Clean Negative

Caption: Workflow for identifying PAINS behavior.

Experimental Protocol: Testing for Compound Aggregation

Objective: To determine if the compound forms aggregates at assay concentrations, which can non-specifically sequester and inhibit proteins.

Methodology:

  • Preparation:

    • Prepare your thiophene compound at 2x the final assay concentration in your standard assay buffer.

    • Prepare a parallel set of samples containing 0.01% Triton X-100 (a non-ionic detergent) in the assay buffer before adding the compound.

  • Incubation: Incubate both sets of samples (with and without Triton X-100) for 30 minutes at the assay temperature.

  • Assay Execution:

    • Add the target enzyme and substrate to all wells.

    • Measure the enzyme activity according to your standard protocol.

  • Analysis:

    • Compare the dose-response curves.

    • Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of Triton X-100, it is a strong indicator of aggregation-based inhibition. The detergent disrupts the formation of aggregates, "rescuing" the enzyme activity.

ConditionExpected IC50 (Aggregator)Expected IC50 (Non-Aggregator)Rationale
Standard Buffer10 µM10 µMBaseline activity measurement.
Buffer + 0.01% Triton X-100>100 µM (or inactive)10 µMDetergent disrupts aggregates, leading to a massive loss of apparent potency for aggregators. No effect on true inhibitors.
Experimental Protocol: Assessing Redox Activity

Objective: To determine if the compound is interfering with the assay through redox cycling or by generating ROS. The sulfur atom in thiophenes can participate in various redox processes.[6][7]

Methodology:

  • Preparation:

    • Prepare two sets of assay buffer.

      • Buffer A: Standard assay buffer.

      • Buffer B: Standard assay buffer supplemented with 1 mM Dithiothreitol (DTT), a strong reducing agent.

  • Assay Execution:

    • Run your standard enzyme assay in parallel using both Buffer A and Buffer B.

  • Analysis:

    • Compare the IC50 values obtained in each buffer.

    • Interpretation: A significant rightward shift (loss of potency) in the IC50 value in the presence of DTT suggests the compound's activity is dependent on an oxidative mechanism. The compound may be a redox cycler that is "short-circuited" by the excess reducing agent.

Guide 2: Characterizing Covalent and Irreversible Inhibition

As discussed in the FAQs, the metabolic activation of thiophenes is a key concern.[3][4] If you suspect covalent modification, a more rigorous characterization is required.

Q: How can I definitively prove my compound is an irreversible or covalent inhibitor?

A: A dialysis or rapid dilution experiment is the gold standard for differentiating between reversible and irreversible inhibition.

Experimental Protocol: Irreversibility Washout Assay

Objective: To determine if the inhibitory effect of the compound can be reversed by its removal from the enzyme's environment.

Methodology:

  • Incubation (High Concentration):

    • Incubate your target enzyme with a high concentration of the thiophene compound (e.g., 10x IC50) for 60 minutes.

    • As a control, incubate the enzyme with vehicle (DMSO) only.

  • Removal of Unbound Inhibitor:

    • Rapidly dilute the enzyme-inhibitor mixture 100-fold or more into fresh assay buffer. This dilution drastically lowers the concentration of free, unbound inhibitor to sub-inhibitory levels.

    • Alternatively, use a desalting column (e.g., Sephadex G-25) to separate the enzyme from the unbound compound.

  • Activity Measurement:

    • Immediately after dilution/separation, measure the enzymatic activity of the compound-treated sample and the vehicle-treated control.

  • Analysis:

    • Interpretation 1 (Irreversible Inhibition): If the enzyme pre-treated with the compound remains inhibited after dilution/washout, it indicates an irreversible or very slowly dissociating covalent interaction. The inhibitor has not dissociated from the target.

    • Interpretation 2 (Reversible Inhibition): If the enzyme activity returns to the level of the control after dilution/washout, the inhibition is reversible. The inhibitor rapidly dissociated from the enzyme upon dilution.

References

  • Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

  • Grime, K., & Riley, R. J. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1308–1316. [Link]

  • Moharram, F. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • de Oliveira, R. L. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • Totah, R. A., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(7), 1438–1447. [Link]

  • Grime, K., & Riley, R. J. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]

  • Kumari, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of thiophene in benzene. Application Note. [Link]

  • El-Sayed, N. N. E., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1338. [Link]

  • Al-dujaili, L. J. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Postigo, A., et al. (2019). Photoinactivation of Candida albicans by natural thiophenes. Photochemical & Photobiological Sciences, 18, 123-131. (Note: While the specific article isn't directly in the search results, the finding is cited within reference[6]).

  • Organic Syntheses. (2011). Prudent Practices in the Laboratory. The National Academies Press. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Welcome to the dedicated technical support center for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the scale-up of this important heterocyclic compound. The synthesis, commonly achieved through the Gewald reaction, is a versatile and powerful method, but not without its challenges, especially when transitioning to larger scales.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Section 1: Understanding the Core Reaction - The Gewald Synthesis

The Gewald reaction is a one-pot, multicomponent reaction that condenses a ketone (in this case, 4-methylacetophenone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[3][4] While seemingly straightforward, the reaction proceeds through a series of equilibria, including a Knoevenagel-Cope condensation, the formation of polysulfide intermediates, and the final cyclization and aromatization.[4][5][6][7] Understanding this pathway is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Initiation and Low Yields

Q1: My reaction is not proceeding, or I'm observing very low conversion of my starting materials. What are the likely causes?

A1: This is a common issue often stemming from problems with the initial Knoevenagel-Cope condensation step.[8] Here’s a systematic approach to troubleshooting:

  • Purity of Reagents: Ensure your 4-methylacetophenone and malononitrile are of high purity. Impurities can inhibit the reaction. Old or improperly stored solvents can also introduce contaminants like water, which can hinder the condensation.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. While morpholine or triethylamine are commonly used, their effectiveness can vary.[2][9] For a less reactive ketone like 4-methylacetophenone, consider screening other bases. Piperidinium borate has been shown to be an effective catalyst in truly catalytic amounts.[10] Ensure you are using the correct stoichiometry of the base; insufficient base will result in an incomplete initial condensation.

  • Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction equilibrium.[8] While not always necessary at a small scale, on a larger scale, the accumulation of water can be detrimental. Consider using a Dean-Stark apparatus or adding a drying agent if you suspect this is an issue.

  • Reaction Temperature: The initial condensation is temperature-sensitive. While the overall Gewald reaction is often heated, the initial stages might benefit from a lower temperature to control side reactions before proceeding to the sulfur addition and cyclization at a higher temperature.

Q2: My yield is consistently low, even with good conversion of starting materials. Where could the product be lost?

A2: Low isolated yields despite good conversion often point to issues during the reaction or workup phase.

  • Side Reactions: The primary culprits are often dimerization of the α,β-unsaturated nitrile intermediate or polymerization.[8] These are often favored at excessively high temperatures. A systematic temperature optimization study is highly recommended. Slow, controlled addition of reagents can also favor the desired intramolecular cyclization over intermolecular side reactions.[8]

  • Inefficient Cyclization: The addition of sulfur and subsequent cyclization can be inefficient. Ensure the elemental sulfur is finely powdered to maximize its surface area and reactivity. The choice of solvent can also influence this step; polar solvents like DMF or ethanol are generally preferred.[2]

  • Work-up and Isolation: The product, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, can be sensitive. During workup, pouring the reaction mixture into ice-cold water is a common method to precipitate the product.[9] However, if the product has some solubility in the aqueous phase, significant losses can occur. Ensure the pH of the aqueous phase is optimized for minimal solubility. Extraction with a suitable organic solvent may be necessary to recover all the product.

Category 2: Reaction Mixture Appearance and Byproducts

Q3: My reaction mixture has turned into a dark brown or black tar. What's happening and how can I prevent it?

A3: A tarry reaction mixture is a strong indicator of polymerization and the formation of complex polysulfides.[8] This is almost always a result of excessive heat.

  • Temperature Control: This is the most critical parameter to control. Implement precise and consistent heating. For larger scale reactions, ensure efficient stirring to avoid localized overheating.

  • Purity of Starting Materials: As mentioned before, impurities can act as catalysts for these unwanted side reactions.[8]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to the formation of tars. Monitor the reaction progress by TLC and quench the reaction as soon as it reaches completion.

Q4: I am observing a significant amount of an apolar byproduct in my TLC analysis. What could it be?

A4: A common apolar byproduct is the dimer of the Knoevenagel-Cope intermediate (2-(4-methylbenzylidene)malononitrile).[8]

  • Minimizing Dimer Formation:

    • Temperature Optimization: The formation of this dimer is highly temperature-dependent.[8] Lowering the reaction temperature can often disfavor this side reaction.

    • Rate of Addition: A slow, controlled addition of the base can maintain a low concentration of the reactive intermediate, thus favoring the intramolecular cyclization over intermolecular dimerization.[8]

    • Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different polar solvents might be beneficial.[8]

Category 3: Purification and Product Quality

Q5: My crude product is difficult to purify. What are the common impurities and how can I remove them?

A5: Common impurities include unreacted starting materials, the Knoevenagel-Cope intermediate, sulfur residues, and byproducts from side reactions.[8]

  • Recrystallization: This is often the most effective method for purifying the final product. A mixture of ethyl acetate and hexanes is a good starting point for solvent screening.[11]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

  • Washing: A thorough wash of the crude product with a non-polar solvent like hexane can help remove residual sulfur. A wash with a dilute acidic solution can remove any remaining basic catalyst.

Q6: My final product has a persistent yellow or brown color. How can I decolorize it?

A6: The color is often due to trace impurities, possibly polymeric materials or residual polysulfides.

  • Activated Charcoal: Treatment with activated charcoal during the recrystallization process can be effective in removing colored impurities. Use it sparingly, as it can also adsorb your product.

  • Thorough Washing: Ensure the filtered product is washed thoroughly with an appropriate solvent to remove any colored mother liquor.

Experimental Protocols

Optimized Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

This protocol is a general guideline. Optimization of temperature, reaction time, and solvent may be necessary for your specific setup.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-methylacetophenone (1.0 eq.), malononitrile (1.0 eq.), and ethanol or DMF as the solvent.[9]

  • Base Addition: To the stirring mixture, add a basic catalyst such as morpholine or triethylamine (0.2-0.5 eq.) dropwise.[9]

  • Sulfur Addition: After a brief period of stirring at room temperature to initiate the Knoevenagel condensation, add finely powdered elemental sulfur (1.1 eq.) to the mixture.[9]

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress using Thin Layer Chromatography (TLC).[9] The reaction is typically complete within 2-6 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.[9]

  • Isolation: The solid product will precipitate. Collect the solid by filtration, wash it with cold water, and then with a small amount of cold ethanol or hexane to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane).

ParameterRecommended RangeRationale
Temperature 50 - 80 °CBalances reaction rate with minimizing side reactions.
Base Morpholine, TriethylamineCommon and effective catalysts for the Gewald reaction.
Solvent Ethanol, DMFPolar solvents that facilitate the reaction.
Sulfur Finely powderedIncreases surface area and reactivity.

Visualizing the Process

Gewald Reaction Workflow

Gewald_Workflow Figure 1: Gewald Reaction Workflow A 1. Knoevenagel-Cope Condensation (Ketone + Nitrile + Base) B 2. Sulfur Addition (Formation of Polysulfide Intermediates) A->B C 3. Cyclization & Aromatization B->C D 4. Work-up & Isolation (Precipitation/Filtration) C->D E 5. Purification (Recrystallization/Chromatography) D->E F Final Product E->F

Caption: A simplified workflow of the Gewald synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Figure 2: Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check TLC for Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion High_Conversion High Conversion Check_Conversion->High_Conversion Optimize_Condensation Optimize Knoevenagel-Cope: - Check Reagent Purity - Screen Bases - Control Temperature Low_Conversion->Optimize_Condensation Investigate_Side_Reactions Investigate Side Reactions: - Check for Dimer/Polymer - Optimize Temperature - Slow Reagent Addition High_Conversion->Investigate_Side_Reactions Solution Improved Yield Optimize_Condensation->Solution Review_Workup Review Work-up & Isolation: - Check pH of Quench - Consider Extraction - Optimize Recrystallization Investigate_Side_Reactions->Review_Workup Review_Workup->Solution

Caption: A decision tree for troubleshooting low yields.

Safety Considerations

  • Elemental Sulfur: While generally considered low toxicity, elemental sulfur is flammable and can cause skin and eye irritation.[12][13] Handle in a well-ventilated area and avoid creating dust, which can be a dust explosion hazard.[12][13]

  • Cyanide Compounds (Malononitrile): Malononitrile is a cyanide compound and is highly toxic if ingested, inhaled, or absorbed through the skin.[14][15][16] Always handle malononitrile in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[14][15] Be aware that cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[14][16] Have a specific emergency plan in place for cyanide exposure.

  • Organic Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood, wearing appropriate PPE.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]

  • A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. (n.d.). Royal Society of Chemistry. [Link]

  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. (2012). Synthesis, 45(01), 45-52. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2011(1), 3-34. [Link]

  • Elemental Sulfur - SAFETY DATA SHEET. (2016). Martin Operating Partnership, L.P.[Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. [Link]

  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Welcome to the technical support center for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage and experimentation.

Introduction to the Stability of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is a versatile building block in medicinal chemistry and materials science. Its stability is crucial for obtaining reliable and reproducible experimental results. The molecule possesses several functional groups that are susceptible to degradation under certain conditions: the aminothiophene ring and the nitrile group. Understanding the potential degradation pathways is the first step in preventing them.

The primary factors that can influence the stability of this compound are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photochemical reactions.

  • Oxygen: The thiophene ring can be susceptible to oxidation.

  • Humidity/Moisture: The presence of water can lead to hydrolysis of the nitrile group.

  • pH: Acidic or basic conditions can catalyze degradation.

This guide will provide you with the necessary information to mitigate these risks and troubleshoot any stability-related issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile?

A1: To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Temperature: 2-8°C. Refrigeration slows down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidation of the electron-rich aminothiophene ring.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis of the nitrile group.

Q2: I've noticed a change in the color of my compound from a light yellow to a brownish powder. What could be the cause?

A2: A color change is often an indication of degradation. The most likely causes are oxidation or photodegradation. The aminothiophene moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to light can also trigger degradation pathways that result in colored byproducts. We recommend verifying the purity of the material using a suitable analytical method, such as HPLC, and reviewing your storage and handling procedures to ensure the compound is protected from oxygen and light.

Q3: My compound has been at room temperature for a few hours. Is it still usable?

A3: Short-term exposure to ambient temperature is unlikely to cause significant degradation, especially if the compound is protected from light and moisture. However, for critical applications, it is always best practice to verify the purity of the material before use if it has been exposed to conditions outside of the recommended storage parameters.

Q4: Can I dissolve the compound in protic solvents like methanol or ethanol for storage?

A4: We do not recommend storing solutions of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile for extended periods, especially in protic solvents. The nitrile group can be susceptible to solvolysis (hydrolysis in the case of water) over time, and the amino group's reactivity might be affected. It is best to prepare solutions fresh for each experiment. If a stock solution must be prepared, use an anhydrous aprotic solvent (e.g., acetonitrile, THF) and store it at -20°C under an inert atmosphere for a limited time.

Q5: What are the potential degradation products I should be aware of?

A5: Based on the structure of the molecule, the following are potential degradation products:

  • Hydrolysis Product: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH). This is more likely to occur under acidic or basic conditions.

  • Oxidation Products: The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other ring-opened products.

  • Photodegradation Products: Exposure to light can lead to a variety of complex degradation products through radical mechanisms.

The exact nature and quantity of these degradation products will depend on the specific stress conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor solubility in non-polar solvents Degradation to more polar compounds (e.g., hydrolysis to amide or carboxylic acid).Verify purity by HPLC. If degradation is confirmed, obtain a fresh batch of the compound and ensure proper storage.
Unexpected peaks in NMR or LC-MS analysis Presence of degradation products or impurities from synthesis.Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants.
Inconsistent biological activity or reaction yield Degradation of the starting material.Always use a fresh, pure sample for experiments. Verify the purity of each new batch of the compound before use.
Formation of a precipitate in solution over time Degradation to a less soluble product or slow crystallization.Prepare solutions fresh. If a precipitate forms, it should be analyzed to determine its identity.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile based on its chemical structure.

G cluster_main 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation A Starting Material B 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide A->B H₂O / H⁺ or OH⁻ D Sulfoxide Derivative A->D [O] (e.g., H₂O₂, m-CPBA) F Complex Mixture of Photoproducts A->F hν (UV/Vis Light) C 2-Amino-4-(4-methylphenyl)thiophene-3-carboxylic acid B->C H₂O / H⁺ or OH⁻ E Ring-Opened Products D->E Further Oxidation G A Initial Screening with a Broad Gradient B Analyze Stressed Samples A->B C Optimize Gradient and Mobile Phase Composition B->C Poor Resolution D Adjust pH of Mobile Phase A C->D Co-elution persists F Method Validation (as per ICH Q2(R1)) C->F Good Resolution E Evaluate Different Column Chemistries (e.g., Phenyl-Hexyl) D->E Further optimization needed D->F Good Resolution E->F Good Resolution

Caption: Workflow for developing a stability-indicating HPLC method.

Procedure:

  • Determine the UV spectrum of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile to identify the wavelength of maximum absorbance (λmax).

  • Inject the unstressed and stressed samples from the forced degradation study using the initial HPLC conditions.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • If co-elution is observed, modify the gradient slope, the organic modifier (e.g., methanol instead of acetonitrile), or the pH of the aqueous mobile phase.

  • If necessary, screen different column chemistries (e.g., a phenyl-hexyl column might offer different selectivity for aromatic compounds).

  • Once a method with adequate resolution is achieved, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 2016.
  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 2019.
Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This document is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this valuable heterocyclic scaffold. 2-Aminothiophenes are foundational structures in medicinal chemistry, appearing in a wide array of biologically active compounds, including antiviral, anti-inflammatory, and kinase-inhibiting agents.[1][2] This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a look at alternative synthetic strategies, ensuring both scientific rigor and practical applicability in your laboratory work.

Section 1: The Primary Synthetic Route: The Gewald Reaction

The Gewald reaction is the most robust, versatile, and widely adopted method for preparing polysubstituted 2-aminothiophenes.[3][4] It is a one-pot, multi-component reaction that combines simplicity with broad substrate scope, making it the primary choice for synthesizing the target compound.[5]

FAQ 1.1: What is the standard reaction for synthesizing 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile?

The standard method is the three-component Gewald reaction. For the target molecule, this involves the condensation of 4-methylacetophenone (the ketone component), malononitrile (the active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[6]

Gewald_Reaction_Workflow reagents Starting Materials: - 4-Methylacetophenone - Malononitrile - Elemental Sulfur (S₈) - Base Catalyst one_pot One-Pot Reaction (Solvent: Ethanol or DMF) reagents->one_pot Combine & Heat workup Reaction Workup - Cooling / Precipitation - Filtration one_pot->workup Reaction Complete purification Purification - Recrystallization or - Column Chromatography workup->purification product Final Product: 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile purification->product Gewald_Mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Sulfur Addition cluster_3 Step 3 & 4: Cyclization & Aromatization ketone 4-Methyl- acetophenone intermediate1 α,β-Unsaturated Nitrile ketone->intermediate1 nitrile Malononitrile nitrile->intermediate1 intermediate2 Thiolate Adduct intermediate1->intermediate2 Michael Addition sulfur Sulfur (S₈) + Base sulfur->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Attack on CN product 2-Aminothiophene Product intermediate3->product Tautomerization & Aromatization

Caption: Simplified mechanistic pathway of the Gewald reaction.

Troubleshooting Guide 1.3: Common Issues in the Gewald Synthesis
Problem Potential Cause Recommended Solution & Explanation
Low or No Yield 1. Ineffective Base/Catalyst: The base may be too weak to efficiently catalyze the initial Knoevenagel condensation, or it may be sterically hindered.Solution: Switch to a more effective catalyst. While traditional bases like morpholine or piperidine work, organocatalysts like L-proline (10 mol%) have shown excellent efficacy at lower loadings under milder conditions (e.g., 60°C in DMF). [7]They facilitate both the condensation and subsequent sulfur addition steps. [7]
2. Suboptimal Reaction Conditions: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to decomposition and side products.Solution: Optimize the temperature and reaction time. For conventional heating, a range of 50-80°C is typical. For a significant rate enhancement, consider microwave-assisted synthesis . This technique can reduce reaction times from hours to minutes (e.g., 30 min) and often improves yields by minimizing side product formation. [8][9]
3. Poor Reagent Quality: Impurities in the starting ketone, nitrile, or old elemental sulfur can inhibit the reaction.Solution: Ensure the purity of all reagents. 4-Methylacetophenone and malononitrile should be pure. Use finely powdered elemental sulfur.
Oily Product / Difficulty Crystallizing 1. Presence of Impurities: Unreacted starting materials or oily side products (like the Knoevenagel intermediate) can prevent the desired product from crystallizing.Solution: Attempt trituration. After removing the reaction solvent, add a cold non-polar solvent like hexane or a diethyl ether/hexane mixture and stir or sonicate. This will often wash away oily impurities and induce crystallization of the more polar product.
2. Incorrect Stoichiometry: An excess of one of the starting materials can remain in the crude product.Solution: Follow the purification protocol. If trituration fails, purify the crude material via silica gel column chromatography . A common eluent system is a gradient of ethyl acetate in hexanes. [1]
Reaction Stalls or is Incomplete 1. Precipitation of Sulfur: In some solvent systems, elemental sulfur may not be sufficiently soluble to participate effectively in the reaction.Solution: Ensure vigorous stirring and consider a solvent in which sulfur has better solubility at the reaction temperature, such as DMF . [7]
2. Competing Side Reactions: The Knoevenagel intermediate can sometimes undergo dimerization or polymerization, consuming the starting material without forming the thiophene. [10]Solution: This is often sequence-dependent. Ensure the base and sulfur are present to facilitate the subsequent steps promptly after the Knoevenagel intermediate is formed. A true one-pot procedure where all components are mixed from the start is generally effective.
Section 2: Detailed Experimental Protocols
Protocol 2.1: L-Proline Catalyzed Conventional Synthesis

This protocol is adapted from established green chemistry approaches and offers high yields with a cost-effective catalyst. [7] Materials:

  • 4-Methylacetophenone (1.0 mmol, 134 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Elemental Sulfur (1.1 mmol, 35 mg)

  • L-Proline (0.1 mmol, 11.5 mg)

  • N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylacetophenone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol).

  • Add DMF (3 mL) to the flask.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 20 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from hot ethanol to yield 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile as a crystalline solid.

Protocol 2.2: Microwave-Assisted Synthesis

This method dramatically reduces reaction time and is ideal for rapid library synthesis. [8][9] Materials:

  • 4-Methylacetophenone (1.0 mmol, 134 mg)

  • Malononitrile (1.1 mmol, 73 mg)

  • Elemental Sulfur (1.1 mmol, 35 mg)

  • Pyrrolidine (1.0 mmol, 71 mg, ~83 µL)

  • N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 4-methylacetophenone (1.0 mmol), malononitrile (1.1 mmol), and elemental sulfur (1.1 mmol).

  • Add DMF (3 mL) followed by pyrrolidine (1.0 mmol).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the mixture at 50-75°C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature (e.g., using compressed air).

  • Pour the contents into 20 mL of ice-cold water and stir to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol for a highly pure product.

Section 3: Alternative Synthetic Routes

While the Gewald reaction is highly reliable, specific research needs or substrate availability may require alternative approaches.

FAQ 3.1: Are there alternatives to the Gewald reaction if it fails or is unsuitable?

Yes, several other strategies exist, although they may require different starting materials or more complex procedures. Key alternatives include reactions starting from chalcones or a metal-free cascade reaction involving thioamides. [1]

Guide 3.2: Synthesis via Chalcone Intermediate

This method is useful if the corresponding chalcone is more readily available than the ketone. It involves a three-component reaction between an arylacetonitrile, a chalcone, and elemental sulfur. [1]

Chalcone_Route reagents Starting Materials: - Arylacetonitrile - Chalcone - Elemental Sulfur - Base reaction One-Pot Reaction reagents->reaction Combine & Heat product 2-Aminothiophene (Different substitution pattern) reaction->product

Caption: Alternative synthesis of 2-aminothiophenes from chalcones.

This route provides access to 2-aminothiophenes that are sometimes considered "unobtainable" via the standard Gewald reaction, particularly affecting the substitution pattern at the C-5 position. [1]

Guide 3.3: Metal-Free Synthesis from Thioamides and Alkynes

A more modern, metal-free approach involves the reaction of 2-ynals with thioamides in an alcohol solvent. [11][12]This is a sophisticated cascade reaction involving an initial aldol condensation, followed by a regioselective intramolecular cyclization and conjugate addition of the alcohol. [11]This method is excellent for constructing 2,3,5-trisubstituted 2-aminothiophenes and avoids the use of elemental sulfur. [12]It represents a cutting-edge alternative for specialized applications.

Section 4: Purification and Characterization
FAQ 4.1: How do I best purify the final product?
  • Recrystallization: This is the most common and effective method for obtaining high-purity material. Ethanol is an excellent solvent for this purpose. [1]Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

  • Column Chromatography: If recrystallization is ineffective due to persistent impurities, silica gel chromatography is the method of choice. A typical mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). [1]

FAQ 4.2: What are the expected characterization data for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile?

While actual results must be obtained experimentally, the following are the expected spectroscopic signatures based on the molecular structure:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 7.40-7.50 (d, 2H, Ar-H ortho to tolyl group)

    • δ ~ 7.20-7.30 (d, 2H, Ar-H meta to tolyl group)

    • δ ~ 6.50 (s, 1H, Thiophene C5-H)

    • δ ~ 4.80 (s, 2H, -NH₂, broad singlet)

    • δ ~ 2.40 (s, 3H, Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~ 160 (C2-NH₂)

    • δ ~ 145 (C4-Aryl)

    • δ ~ 139 (Aryl C-CH₃)

    • δ ~ 131 (Aryl C-H)

    • δ ~ 129 (Aryl C-H)

    • δ ~ 126 (Aryl C-Thiophene)

    • δ ~ 117 (Thiophene C5-H)

    • δ ~ 116 (CN)

    • δ ~ 92 (C3-CN)

    • δ ~ 21.5 (Ar-CH₃)

  • Mass Spectrometry (EI-MS):

    • Expected M⁺: m/z = 228.07

References
  • Benchekroun, K., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Applied Sciences, 12(17), 8684. Available at: [Link]

  • Vegh, D., & Kovac, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Obydennov, D. L., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31951–31963. Available at: [Link]

  • Gagnon, M., & Schlegel, H. B. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available at: [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Available at: [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Ishegbe, A. A., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • Luo, Y., et al. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(9), 4612–4618. Available at: [Link]

  • Google Patents. (2015). Preparation method of derivatives of 2-aminothiophene-3 formamide. CN104478850A.
  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2011. Available at: [Link]

  • IJERT. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology, 11(08). Available at: [Link]

  • The Journal of Organic Chemistry. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. ACS Publications. Available at: [Link]

  • de Oliveira, C. S., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(19), 5732. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Characterization of Substituted 2-Aminothiophenes

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with substituted 2-aminothiophenes. This class of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with substituted 2-aminothiophenes. This class of compounds is central to medicinal chemistry, serving as a versatile scaffold for a wide range of biologically active agents.[1][2] However, their unique electronic and structural properties present distinct challenges during characterization.

This guide is designed to function as a direct line to an experienced application scientist. It moves beyond simple protocols to explain the underlying chemical principles behind common issues, providing you with the causal logic needed to troubleshoot effectively. We will address frequent problems encountered in sample handling, NMR, mass spectrometry, chromatography, and crystallography in a practical, question-and-answer format.

Section 1: General Sample Purity & Stability

The foundation of reliable characterization is a pure, stable sample. The inherent reactivity of the 2-aminothiophene core can often complicate purification and storage.

Q1: My purified 2-aminothiophene derivative is showing signs of degradation after a few days in storage, even in the freezer. What's causing this and how can I prevent it?

A1: This is a common issue stemming from the electron-rich nature of the 2-aminothiophene ring, which makes it susceptible to oxidation. The primary amine is also a reactive handle.

  • Causality: The lone pair of electrons on the nitrogen atom donates into the thiophene ring, increasing its electron density and making it prone to oxidation by atmospheric oxygen. This can lead to the formation of colored oligomers or polymeric materials. Additionally, derivatives containing other sensitive functional groups, such as imines formed at the 2-amino position, can be highly susceptible to hydrolysis, especially in the presence of trace amounts of acid or water.[3]

  • Troubleshooting Protocol:

    • Inert Atmosphere: After final purification and solvent removal, blanket the solid sample with an inert gas like argon or nitrogen before sealing the vial.

    • Solvent Purity: If storing in solution, use high-purity, anhydrous, and degassed solvents.

    • Light and Temperature: Store samples in amber vials to protect from light and at low temperatures (≤ -20°C) to slow the rate of degradation.

    • pH Control: For derivatives sensitive to hydrolysis, ensure storage conditions are free from acidic or basic contaminants. Buffering may be necessary for solutions.[3]

Q2: I'm having difficulty purifying my compound. On a standard silica gel column, the product either streaks badly or doesn't elute, resulting in low yield and poor purity. Why does this happen?

A2: The issue lies in the interaction between the basic 2-amino group and the acidic surface of standard silica gel.

  • Causality: Silica gel contains acidic silanol groups (Si-OH) on its surface. The basic lone pair on the nitrogen of your 2-aminothiophene interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes irreversible adsorption or slow, uneven elution, leading to peak tailing and product loss.

  • Troubleshooting Protocol:

    • Base Deactivation: Pre-treat the silica gel or, more simply, add a small amount of a volatile base like triethylamine (Et₃N) or ammonia in methanol to your eluent system (typically 0.5-1% v/v). The triethylamine will preferentially bind to the acidic silanol sites, "masking" them from your compound and allowing for clean elution.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.

    • Non-Chromatographic Methods: For many crystalline 2-aminothiophenes, non-chromatographic methods are superior.[4]

      • Trituration: Stirring the crude solid in a solvent in which the impurities are soluble but the product is not.

      • Recrystallization: A powerful technique if a suitable solvent system can be found.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation, but the spectra of 2-aminothiophenes can be deceptively complex.

Q3: The -NH₂ proton signal in my ¹H NMR spectrum is very broad, and sometimes it doesn't appear at all. How can I get a sharp, reliable signal?

A3: This is a classic problem related to proton exchange dynamics and quadrupolar broadening.

  • Causality:

    • Chemical Exchange: The amine protons can exchange with acidic protons from trace water in the NMR solvent or even with the solvent itself if it is protic (like CD₃OD). This exchange happens on a timescale that is intermediate relative to the NMR measurement, causing the signal to broaden significantly.

    • ¹⁴N Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole). This quadrupole interacts with the local electric field gradient, leading to rapid relaxation that broadens the signals of both the nitrogen and any attached protons.

  • Troubleshooting Protocol:

    • Use a Dry Aprotic Solvent: The best choice is DMSO-d₆. It is hygroscopic but forms strong hydrogen bonds with the -NH₂ protons, slowing down their exchange rate and typically resulting in a sharper signal. Ensure you use a fresh, sealed ampule of solvent.

    • D₂O Exchange: To confirm the identity of the -NH₂ signal, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the signal to disappear.

    • Variable Temperature (VT) NMR: Gently heating the sample (e.g., to 50-80 °C) can sometimes sharpen exchange-broadened signals by moving the exchange rate to the fast-exchange regime.

Q4: My NMR spectrum is showing more signals than I expect for my structure. Could this be due to tautomerism?

A4: Yes, this is a strong possibility, especially for 2-aminothiophenes bearing an electron-withdrawing group (EWG) at the C3 position (e.g., -CN, -COOR, -C(O)R).

  • Causality: These compounds can exist in equilibrium between the aromatic 2-amino form and a non-aromatic 2-imino tautomer. If the rate of interconversion is slow on the NMR timescale, you will observe separate sets of signals for both species. The imino tautomer is often stabilized by the formation of an intramolecular hydrogen bond with the EWG.

Caption: Amino-imino tautomeric equilibrium in 2-aminothiophenes.

  • Diagnostic Protocol:

    • Solvent Study: Acquire spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆). A polar, hydrogen-bond-accepting solvent like DMSO-d₆ can shift the equilibrium, changing the ratio of the observed species.

    • Variable Temperature (VT) NMR: As you increase the temperature, the rate of interconversion between tautomers will increase. If the extra peaks are due to tautomerism, you may see them broaden and eventually coalesce into a single, averaged set of signals.

Table 1: Typical NMR Chemical Shift Ranges [5]
Atom2-Aminothiophene Derivatives (ppm)Notes
¹H NMR
-NH4.0 - 6.5 (Broad singlet)Highly solvent and concentration dependent. Sharper in DMSO.
Thiophene H -36.0 - 6.5Only present if C3 is unsubstituted.
Thiophene H -4/H-56.0 - 7.5Position depends heavily on other ring substituents.
¹³C NMR
C 2150 - 165Carbon bearing the amino group, significantly downfield.
C 3100 - 115Typically the most upfield ring carbon.
C 4 / C 5115 - 130Chemical shifts are sensitive to substituent effects.
Section 3: Mass Spectrometry (MS)

MS provides crucial molecular weight and fragmentation data, but choosing the right technique is key.

Q5: My Electron Ionization (EI) mass spectrum doesn't show a molecular ion (M⁺˙) peak, making it hard to confirm the mass of my compound. What should I do?

A5: The absence of a molecular ion peak in EI-MS is common for amines. The high energy of the EI process causes extensive and rapid fragmentation of the unstable molecular ion.[6]

  • Causality: Upon electron impact, the initial radical cation (M⁺˙) formed from an amine is often energetically unstable and immediately fragments into smaller, more stable ions.[7][8] The M-1 peak (loss of a hydrogen radical) is often observed, but sometimes fragmentation is so extensive that even this is absent.

  • Solution: Use Soft Ionization Techniques: These methods impart much less energy to the molecule, leading to abundant protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

    • Electrospray Ionization (ESI): The standard for most modern LC-MS systems. Ideal for polar compounds. You will almost always observe a strong [M+H]⁺ signal.

    • Chemical Ionization (CI): A gas-phase technique that uses a reagent gas (like methane or ammonia) to gently ionize the analyte, typically forming [M+H]⁺.

Q6: What are the typical fragmentation patterns I should look for in the mass spectrum of a substituted 2-aminothiophene?

A6: While the exact fragmentation depends on the specific substituents, some general patterns are consistently observed. The stable aromatic thiophene ring often remains intact.

  • General Principles:

    • Alpha-Cleavage: For N-alkylated 2-aminothiophenes, cleavage of the C-C bond alpha to the nitrogen is a common pathway.

    • Loss of Substituents: Cleavage of bonds connecting substituents to the thiophene ring is very common. Look for losses corresponding to your specific R-groups.

    • Ring Fragmentation: While less common for the parent ion, fragment ions can sometimes undergo ring opening or cleavage, though this is complex.

    • Rearrangements: McLafferty-type rearrangements are possible if a substituent has a carbonyl group and a gamma-hydrogen.

Table 2: Common Fragment Ions and Neutral Losses in ESI-MS/MS
Precursor IonFragmentation ProcessResulting Ion / Neutral LossNotes
[M+H]⁺Loss of substituent at C5[M+H - R⁵]⁺Common if R⁵ is a good leaving group or forms a stable radical.
[M+H]⁺Loss of substituent at C3/C4[M+H - R³]⁺ / [M+H - R⁴]⁺Depends on the nature of the substituent.
[M+H]⁺Loss of ammonia (from -NH₂)[M+H - NH₃]⁺Less common, but possible, especially at higher collision energies.
[M+H]⁺Cleavage of ester group at C3Loss of ROHFor C3-COOR groups, loss of the alcohol is frequent.
[M+H]⁺DecarboxylationLoss of CO₂For C3-COOH groups.
Section 4: High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity and for purification, but peak shape issues are a frequent complaint.

Q7: During reverse-phase HPLC analysis of my 2-aminothiophene, I get severe peak tailing. How can I achieve sharp, symmetrical peaks?

A7: This is another consequence of the basicity of the 2-amino group, analogous to the problem with silica gel chromatography.

  • Causality: Standard C18 columns, even high-quality ones, have a small population of residual, un-capped silanol groups (Si-OH) on the silica surface. These silanols are acidic and can interact with the basic amine via ion exchange, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Troubleshooting Workflow: The goal is to suppress the unwanted ionic interaction with the stationary phase.

HPLC_Troubleshooting start Start: Tailing Peak Observed ph_adjust Step 1: Adjust Mobile Phase pH Add 0.1% Formic Acid or TFA to protonate the amine to a consistent state [M-NH3+]. start->ph_adjust check1 Peak Shape Improved? ph_adjust->check1 competitor Step 2: Add Basic Competitor Add 0.1% Triethylamine (TEA) to mobile phase to block residual silanols. check1->competitor No / Partially end End: Symmetrical Peak check1->end Yes check2 Peak Shape Improved? competitor->check2 column Step 3: Change Column Switch to a modern, fully end-capped column or one specifically designed for basic compounds (e.g., 'B' or 'PFP' phase). check2->column No check2->end Yes column->end

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

Section 5: X-ray Crystallography

Obtaining a crystal structure provides definitive proof of structure but can be the most challenging step.

Q8: I'm struggling to grow diffraction-quality single crystals of my 2-aminothiophene derivative. Are there specific challenges for this class of compounds?

A8: Yes, the very features that make 2-aminothiophenes useful in drug design—their hydrogen bonding capabilities and often flexible substituents—can hinder crystallization.

  • Causality:

    • Strong Hydrogen Bonding: The -NH₂ group is an excellent hydrogen bond donor, and the thiophene sulfur can be an acceptor. This can lead to the formation of very stable, but disordered, hydrogen-bonded networks or amorphous solids instead of ordered crystals.[9]

    • Polymorphism: The ability to pack in multiple different crystal forms (polymorphs) is common, and screening efforts may yield microcrystalline powders from several forms without producing a single dominant, large crystal.

    • Conformational Flexibility: If your substituents are long, flexible alkyl or aryl groups, they can adopt multiple conformations. This conformational disorder can frustrate the formation of a well-ordered crystal lattice.[10]

  • Strategies for Success:

    • Extreme Purity: Crystallization is extremely sensitive to impurities, which can act as "crystal poisons." Ensure your sample is >98% pure by HPLC and NMR before starting screens.

    • Broad Screen: Do not limit yourself to a few solvents. Use commercial screens that cover a wide range of precipitants, buffers, and salts.

    • Slow Down Crystallization: Fast precipitation yields poor crystals. Aim for slow solvent evaporation, slow cooling of a saturated solution, or vapor diffusion (hanging drop or sitting drop) methods to allow molecules time to arrange into an ordered lattice.

    • Derivative Strategy: If the parent compound refuses to crystallize, consider making a simple derivative (e.g., an N-acetyl or N-benzoyl) to alter the hydrogen bonding patterns and intermolecular interactions, which may favor crystallization.

References
  • Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. Available at: [Link]

  • de Oliveira, C. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

  • Turdiev, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, K. A., et al. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Demircioğlu, Z., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals. Available at: [Link]

  • Turdiev, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Davis, I. H., & Jhoti, H. (2013). Limitations and lessons in the use of X-ray structural information in drug design. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A-Comparative-Guide-to-the-Spectroscopic-Analysis-of-2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

A Senior Application Scientist's Guide to Structural Elucidation and Purity Assessment in Pharmaceutical Development In the landscape of drug discovery and development, the unambiguous characterization of novel chemical...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation and Purity Assessment in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers and professionals in this field, the structural integrity and purity of a synthesized compound are not merely academic exercises; they are critical determinants of a potential therapeutic's safety and efficacy. This guide provides an in-depth analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a heterocyclic compound of interest, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. Furthermore, it offers a comparative perspective on other key analytical techniques, furnishing the reader with a comprehensive understanding of their respective strengths and applications in the pharmaceutical workflow.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool.[2][3] For a molecule such as 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, both ¹H and ¹³C NMR are employed to piece together its molecular puzzle.

¹H NMR Analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

The ¹H NMR spectrum provides a proton census of the molecule, with each unique proton environment generating a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the integration of the signal reveals the relative number of protons, and the splitting pattern (multiplicity) unveils information about neighboring protons.[4]

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Add a trace amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[6]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.[2]

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically employed.[2]

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.[2]

    • Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.[2]

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient.[2]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton counts.[2]

Interpreting the ¹H NMR Spectrum:

The expected ¹H NMR signals for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile are summarized in the table below. The aromatic protons of the p-tolyl group will appear as two distinct doublets due to their ortho and meta relationships. The thiophene proton will appear as a singlet, and the amino protons will typically present as a broad singlet. The methyl protons of the tolyl group will also be a singlet.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (p-tolyl)~7.2-7.8Doublet2H
Aromatic (p-tolyl)~7.1-7.5Doublet2H
Thiophene-H~7.0-7.5Singlet1H
Amino (-NH₂)~5.0-6.0 (broad)Singlet2H
Methyl (-CH₃)~2.3-2.4Singlet3H
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Typically, proton-decoupled spectra are acquired, resulting in a single peak for each unique carbon atom.[4]

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The same spectrometer is used.

  • Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard.[2]

    • Spectral Width: A wider spectral width of approximately 200-220 ppm is required.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.[2]

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpreting the ¹³C NMR Spectrum:

The table below outlines the expected ¹³C NMR chemical shifts for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.[7]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiophene C-NH₂~158-162
Thiophene C-Ar~140-145
Aromatic C (ipso-tolyl)~130-135
Aromatic CH (tolyl)~129-130
Aromatic CH (tolyl)~125-128
Thiophene C-CN~115-120
Cyano (-CN)~110-115
Thiophene CH~105-110
Methyl (-CH₃)~20-22
Note: Chemical shifts are approximate and can be predicted using substituent chemical shift (SCS) values for thiophenes.[8]

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Prep Dissolve Compound in Deuterated Solvent + TMS H1_Acq ¹H NMR Acquisition (Standard Pulse Sequence) Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton-Decoupled) Prep->C13_Acq FT Fourier Transform (FID -> Spectrum) H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Calibrate Chemical Shift Calibration (TMS) Phase->Calibrate Integrate Integration (¹H NMR) Calibrate->Integrate ¹H only H1_Interp ¹H: Chemical Shift, Integration, Multiplicity Calibrate->H1_Interp C13_Interp ¹³C: Chemical Shift Calibrate->C13_Interp Integrate->H1_Interp Structure Structure Elucidation H1_Interp->Structure C13_Interp->Structure

Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-faceted analytical approach is often necessary in pharmaceutical development to ensure both identity and purity.[9] The following section compares NMR with other commonly employed techniques.

Technique Principle Strengths for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile Limitations
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.- Unambiguous structural elucidation.[1]- Provides detailed information on atomic connectivity and stereochemistry.- Quantitative analysis (qNMR) is possible.- Relatively low sensitivity.- Can be time-consuming for complex molecules or mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.- High sensitivity for detecting trace impurities.[3]- Provides accurate molecular weight information.[10]- Can be coupled with chromatography (e.g., LC-MS) for mixture analysis.[11]- Does not provide detailed structural connectivity.- Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.- Rapid identification of key functional groups (e.g., -NH₂, -CN, aromatic C-H).[12]- Simple and cost-effective.- Provides limited information on the overall molecular structure.[1]- The "fingerprint region" can be complex to interpret.[10]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.- Excellent for determining the purity of the compound and quantifying impurities.[13][14]- Can be used for preparative purification.- Widely used in quality control.[15]- Does not provide structural information on its own.- Requires reference standards for identification.

Technique_Comparison Compound Synthesized Compound NMR NMR Compound->NMR Definitive Structure MS MS Compound->MS Identity Check IR IR Compound->IR Functional Group Confirmation HPLC HPLC Compound->HPLC Purity Assessment

Synergistic Application in Drug Development

In a typical drug development workflow, these techniques are used in a complementary fashion.

  • Synthesis and Initial Characterization: Following the synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, IR and MS would be used for a quick confirmation that the desired functional groups are present and the molecular weight is correct.[9]

  • Structural Confirmation: ¹H and ¹³C NMR would then be employed for the definitive structural elucidation, ensuring the correct isomeric form has been synthesized.

  • Purity Assessment: HPLC is the workhorse for determining the purity of the synthesized batch, quantifying any starting materials, by-products, or other impurities.[16] This is critical for subsequent biological testing and for meeting regulatory standards.[15]

This integrated analytical approach provides a self-validating system, where the data from each technique corroborates the others, ensuring the highest level of confidence in the identity and quality of the compound.

Conclusion

The structural analysis of novel compounds like 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is a critical step in the pharmaceutical development pipeline. While ¹H and ¹³C NMR spectroscopy provide the most comprehensive structural information, a holistic analytical strategy incorporating Mass Spectrometry, IR Spectroscopy, and HPLC is essential for a complete characterization. This guide has detailed the application of NMR for this specific thiophene derivative and contextualized its role alongside other vital analytical techniques, providing a robust framework for researchers and scientists in the field.

References

  • Benchchem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
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  • Jetir.Org. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS.
  • ResearchGate. (PDF) 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
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  • ResearchGate. (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021).
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
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  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Benchchem. A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer.

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Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the robust characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. As a molecule of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the robust characterization of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. As a molecule of significant interest in pharmaceutical and materials science development, its unambiguous identification and structural elucidation are paramount.[1][2] We will move beyond a simple listing of specifications to explore the causality behind experimental design, ensuring a self-validating analytical approach for researchers, scientists, and drug development professionals.

The Analytical Challenge: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Before delving into the instrumentation, we must first understand the analyte. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (Molecular Formula: C₁₃H₁₂N₂S, Exact Mass: 228.0721) is a heterocyclic compound featuring a substituted thiophene core. Its structure presents a unique analytical puzzle:

  • Moderate Polarity: The aromatic rings (thiophene and methylphenyl) lend nonpolar character, while the primary amine and nitrile groups introduce polarity. This duality influences the choice of ionization technique.

  • Thermal Stability: The molecule's stability under thermal stress is a key consideration for gas-phase ionization methods.

  • Rich Isotopic Signature: The presence of sulfur (with its characteristic ³⁴S isotope at ~4.2% abundance) provides a valuable confirmation point in the mass spectrum.

The primary goal of HRMS analysis is to leverage its high mass accuracy and resolving power to confirm the elemental composition and deduce the structure through fragmentation analysis, leaving no room for ambiguity.[3][4]

Part 1: The Ionization Gateway - A Critical First Step

The transition from a liquid or solid sample to gas-phase ions is arguably the most critical stage in mass spectrometry. The choice of ionization source dictates the efficiency of ion generation and the integrity of the molecular ion. For our target molecule, we will compare the two most common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from solution, making it ideal for polar, and often larger, molecules.[5] For our analyte, the primary amine group can be readily protonated in an acidic mobile phase to form an [M+H]⁺ ion.

  • Mechanism: A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[5]

  • Advantages for this Analyte: Excellent compatibility with liquid chromatography (LC), making it the standard for LC-MS applications.[6] Its "soft" nature typically preserves the molecular ion with minimal in-source fragmentation.

  • Potential Complications: The nitrile functional group can, under certain ESI conditions, be susceptible to in-source reduction, forming adducts that can complicate spectral interpretation.[7][8][9] Furthermore, adduct formation with mobile phase components is a common phenomenon in ESI that requires careful control.[10]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for compounds with low to moderate polarity that are thermally stable.[11][12] It relies on gas-phase ion-molecule reactions.

  • Mechanism: The sample is sprayed through a heated nebulizer to create a vapor. A high-voltage corona discharge needle ionizes the surrounding solvent and nitrogen gas, which then transfer a proton to the analyte molecules.[13][14]

  • Advantages for this Analyte: APCI is highly effective for the ionization of thiophene compounds.[15] It is often more robust than ESI, less susceptible to matrix effects and ion suppression, and can handle higher flow rates, making it compatible with standard HPLC conditions.[13] Because ionization occurs in the gas phase, a wider range of solvents, including nonpolar ones, can be used.[14]

  • Considerations: The analyte must be thermally stable enough to withstand the high temperatures of the vaporizer (~350-550 °C).[13][14]

Scientist's Recommendation:

For direct infusion analysis aimed at pure compound characterization, APCI is the recommended starting point. Its proven efficacy for thiophenic compounds and its robustness make it a reliable choice for generating a strong molecular ion signal. For analyses requiring chromatographic separation of complex mixtures, ESI remains the industry standard due to its seamless integration with UHPLC systems. However, careful optimization of mobile phase additives and source conditions is crucial to control potential adduct formation.[10]

Part 2: A Comparative Guide to HRMS Platforms

With a viable ion in the gas phase, the next step is analysis. High-resolution mass spectrometers are defined by their ability to measure mass with exceptional accuracy, typically below 5 parts-per-million (ppm).[16] This allows for the confident determination of elemental formulas. We compare the three leading HRMS technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Good (up to 60,000)[16]Excellent (up to 240,000+)[16][17]Unparalleled (>1,000,000)[16][17]
Mass Accuracy < 5 ppm< 3 ppm (typically < 1 ppm with internal calibration)[18]Sub-ppm (< 0.2 ppm)[18]
Scan Speed Very Fast (ideal for UHPLC)[19]Fast (competitive with TOF for UHPLC)[17]Slower (less suited for fast chromatography)[16]
Mechanism Measures ion flight time over a fixed distanceMeasures ion oscillation frequency in an electric field[16]Measures ion cyclotron frequency in a strong magnetic field[16][20]
Complexity & Cost ModerateHighVery High (requires superconducting magnet)[16]
In-Depth Analysis:
  • Time-of-Flight (TOF) MS: Often used in the form of a Quadrupole-TOF (Q-TOF), this platform offers a superb balance of speed, resolution, and sensitivity. Its high acquisition rate makes it the workhorse for metabolomics and screening applications where it is coupled with ultra-fast chromatography.[19] For our target, a Q-TOF would provide confident mass accuracy and excellent MS/MS fragmentation data.

  • Orbitrap MS: The Orbitrap has revolutionized the field by providing FT-ICR-like performance in a more compact and accessible package.[17] Its exceptional resolving power can distinguish between very closely related isobaric interferences, providing an extremely high degree of confidence in elemental composition.[18] For the analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, an Orbitrap instrument would deliver sub-ppm mass accuracy, resolving the isotopic fine structure of the molecule and providing unambiguous formula assignment.

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS: FT-ICR represents the pinnacle of mass resolution and accuracy.[16][20] While its cost, complexity, and slower scan speed make it less common for routine analyses, it is the ultimate problem-solver.[16] For a complex mixture containing multiple isomers of our target compound or for deep structural elucidation studies, FT-ICR's ability to resolve minute mass differences is unmatched.[17]

Scientist's Recommendation:

For the majority of applications, including identity confirmation, purity assessment, and metabolite identification, an Orbitrap-based mass spectrometer offers the optimal combination of performance, usability, and throughput. It provides more than sufficient resolution and mass accuracy to confidently characterize 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. A modern Q-TOF system is also an excellent and highly practical choice , especially when prioritizing high-throughput analysis coupled with UHPLC. FT-ICR should be reserved for the most demanding research questions where its ultra-high resolution is indispensable.

Part 3: Experimental Workflow and Data Interpretation

A robust protocol is a self-validating one. Here, we provide a detailed methodology for the analysis of our target compound using a recommended platform.

Experimental Protocol: UHPLC-Orbitrap HRMS Analysis

This protocol is designed for the quantification and identification of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile in a research sample.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL to create a stock solution.

    • Perform a serial dilution from the stock solution to create working standards and a final injection concentration of 1 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • HRMS (Orbitrap) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas / Aux Gas: 40 / 10 (arbitrary units).

    • Capillary Temperature: 320 °C.

    • Full Scan (MS1) Settings:

      • Resolution: 120,000 @ m/z 200.

      • Scan Range: m/z 100-500.

      • AGC Target: 1e6.

    • Data-Dependent MS/MS (dd-MS2) Settings:

      • Resolution: 30,000.

      • Isolation Window: 1.2 m/z.

      • Collision Energy: Stepped HCD (20, 30, 40 eV).

      • Trigger: Top 3 most intense ions from MS1 scan.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms HRMS Analysis cluster_data Data Processing Prep Dissolve Sample (1 µg/mL) in 50:50 ACN:H2O LC C18 Column Gradient Elution Prep->LC Injection ESI ESI+ Source LC->ESI Elution Orbitrap Orbitrap Analyzer (MS1 & dd-MS2) ESI->Orbitrap Data Accurate Mass Extraction Fragment Analysis Orbitrap->Data

Caption: A typical UHPLC-HRMS workflow for analyte analysis.

Interpreting the Data
  • Elemental Composition Confirmation:

    • The primary piece of data is the accurate mass of the protonated molecular ion, [M+H]⁺.

    • Theoretical [M+H]⁺ (C₁₃H₁₃N₂S⁺): 229.0794

    • A measured mass within 3 ppm of this theoretical value (e.g., 229.0794 ± 0.0007) provides high confidence in the elemental formula. The characteristic isotopic pattern of sulfur (A+2 peak) must also be present and match the theoretical distribution.

  • Structural Elucidation via Fragmentation (MS/MS):

    • The MS/MS spectrum provides the structural fingerprint of the molecule. The fragmentation pattern is predictable based on chemical principles, where the weakest bonds or bonds leading to stable fragments are most likely to break.[21][22]

    • Proposed Fragmentation Pathway: Key fragment ions would arise from:

      • Loss of a methyl radical (•CH₃) from the tolyl group.

      • Loss of acetonitrile (CH₃CN) via rearrangement.

      • Cleavage of the bond between the phenyl and thiophene rings , leading to charged fragments corresponding to each ring system.

      • Loss of the nitrile group (•CN) .

Visualizing the Fragmentation Pathway

G M [C13H12N2S+H]+ m/z 229.0794 F1 [C12H9N2S]+ m/z 213.0481 M->F1 - CH4 F2 [C9H7S]+ m/z 147.0263 M->F2 - C4H5N2 F3 [C7H8]+• m/z 92.0626 M->F3 - C6H4N2S F4 [C12H10NS]+ m/z 200.0528 M->F4 - HCN

Sources

Validation

The Unambiguous Arbiters of Molecular Truth: A Comparative Guide to X-ray Crystal Structure Determination of 2-Aminothiophene Derivatives

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not just an academic exercise; it is the bedrock of rational drug design and the key t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not just an academic exercise; it is the bedrock of rational drug design and the key to unlocking its therapeutic potential. Among the arsenal of analytical techniques, single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute atomic arrangement in the solid state. This guide provides an in-depth, technical comparison of X-ray crystallography with alternative methods for the structural elucidation of 2-aminothiophene derivatives, a class of compounds renowned for their diverse pharmacological activities.

The 2-aminothiophene scaffold is a privileged motif in medicinal chemistry, forming the core of molecules with applications ranging from anticancer to antimicrobial agents.[1][2] Understanding the subtle interplay of substituent effects on the thiophene ring and their influence on the overall molecular conformation is paramount for optimizing biological activity. While spectroscopic and computational methods provide valuable insights, they often fall short of the definitive structural information provided by X-ray crystallography.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.[3] Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. This information is invaluable for understanding solid-state properties and can provide clues about potential protein-ligand interactions.

A case in point is the structural determination of two biologically active 2-aminothiophene derivatives: (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone.[4] X-ray analysis of these compounds not only confirmed their covalent connectivity but also revealed crucial conformational features, such as the planarity of the thiophene ring and the orientation of the substituent groups.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized 2-aminothiophene derivative to its three-dimensional structure is a multi-step process that demands both patience and precision.

Crystallographic_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Compound Crystallization Crystallization Compound->Crystallization Dissolution & Supersaturation Single_Crystal Single_Crystal Crystallization->Single_Crystal Nucleation & Growth Diffractometer Diffractometer Single_Crystal->Diffractometer Mounting & X-ray Exposure Diffraction_Pattern Diffraction_Pattern Diffractometer->Diffraction_Pattern Data Acquisition Data_Processing Data_Processing Diffraction_Pattern->Data_Processing Integration & Scaling Initial_Model Initial_Model Data_Processing->Initial_Model Phase Determination Refinement Refinement Initial_Model->Refinement Least-Squares Minimization Final_Structure Final_Structure Refinement->Final_Structure Validation & Analysis

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide to Structure Determination

1. Crystallization: The critical, and often most challenging, first step is to obtain high-quality single crystals. For 2-aminothiophene derivatives, which are typically solid at room temperature, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.

  • Materials:

    • Purified 2-aminothiophene derivative (5-20 mg)

    • A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane)

    • Small, clean glass vials (e.g., 1-2 dram)

    • Parafilm or a cap with a small hole

  • Procedure:

    • Dissolve the 2-aminothiophene derivative in a minimal amount of a "good" solvent in a clean vial. A good solvent is one in which the compound is readily soluble.

    • If the compound is too soluble, a "poor" solvent (one in which the compound is sparingly soluble) can be slowly added dropwise until the solution becomes slightly turbid.

    • Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor the vial periodically for the formation of well-defined single crystals.

  • Causality: The principle behind this method is to slowly increase the concentration of the solute beyond its saturation point, creating a supersaturated solution from which crystals can nucleate and grow in an ordered fashion. Rapid evaporation leads to the formation of amorphous powder or a multitude of small, poorly-diffracting crystals.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined, often using direct methods for small molecules. This initial model is then refined against the experimental data using least-squares methods, typically with software such as SHELXL, to obtain the final, accurate crystal structure.[1]

4. Validation: The final structure is validated using tools like PLATON to check for missed symmetry and other potential errors. The crystallographic information is then typically deposited in a database such as the Cambridge Structural Database (CSD).[5]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary information and can be more practical in certain situations.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyComputational Modeling
Principle Diffraction of X-rays by the electron cloud of a crystalline solid.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Theoretical calculations based on quantum mechanics or molecular mechanics.
Sample State Single crystalSolution or solid-stateIn silico (no physical sample)
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry.Connectivity, relative stereochemistry, dynamic processes in solution, through-space proximities (NOE).Predicted 3D structure, conformational energies, electronic properties.
Strengths Unambiguous and highly accurate structural determination.[3]Provides information about the molecule's behavior in solution. Can study dynamic processes.Can predict structures of unstable or difficult-to-crystallize compounds. Can provide insights into reaction mechanisms.
Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule in the solid state.Less precise for determining exact bond lengths and angles. Structure determination can be complex for larger molecules.Accuracy is dependent on the level of theory and can be computationally expensive. Predictions require experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of 2-aminothiophene derivatives in solution.[6] Techniques like COSY, HSQC, and HMBC can be used to piece together the carbon-hydrogen framework of the molecule. The characteristic chemical shifts and coupling constants of the thiophene ring protons can provide valuable information about the substitution pattern.[7] For instance, the coupling constant between adjacent protons on the thiophene ring is typically in the range of 3-5 Hz.

However, NMR generally does not provide the high-resolution geometric data (bond lengths and angles) that X-ray crystallography does. Furthermore, determining the conformation of flexible side chains or the precise arrangement of molecules in a packed state is challenging with NMR alone.

Computational Modeling: The Predictive Power

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and conformational preferences of 2-aminothiophene derivatives.[8] These methods can be particularly useful for exploring the potential energy landscape of a molecule and identifying low-energy conformers. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions in the crystal lattice, complementing the information obtained from X-ray diffraction.[9][10]

It is crucial to remember that computational models are predictions and must be validated by experimental data. While they can provide valuable insights, they are not a substitute for experimental structure determination.

Data in Focus: Crystallographic Parameters of 2-Aminothiophene Derivatives

The following table summarizes key crystallographic data for two exemplary 2-aminothiophene derivatives, showcasing the level of detail that can be obtained from a successful X-ray diffraction experiment.

Parameter(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone[11](2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone[4]
Formula C17H17NOSC13H12ClNOS
Crystal System OrthorhombicMonoclinic
Space Group Pna21P21/c
a (Å) 9.2080(4)10.6092(8)
b (Å) 14.0485(7)10.8355(8)
c (Å) 10.3826(6)11.1346(9)
β (˚) 9098.643(6)
Volume (Å3) 1342.53(12)1264.12(17)
Z 44
R-factor (%) 4.34.1

Conclusion: An Indispensable Tool for Drug Discovery

For the unambiguous determination of the three-dimensional structure of 2-aminothiophene derivatives, single-crystal X-ray diffraction remains the preeminent technique. The detailed structural information it provides is fundamental to understanding structure-activity relationships and guiding the design of more potent and selective therapeutic agents. While NMR spectroscopy and computational modeling offer valuable complementary insights, they cannot replace the definitive and high-resolution picture provided by X-ray crystallography. As a Senior Application Scientist, the recommendation is clear: for definitive structural elucidation of novel 2-aminothiophene derivatives, the investment in obtaining high-quality single crystals for X-ray diffraction analysis is an essential and ultimately rewarding endeavor.

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Comparative

A Comparative Guide to the Anticancer Activity of 2-Aminothiophene Analogs

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Oncology In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to mul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 2-aminothiophene core is a quintessential example of such a scaffold. Its versatile synthetic accessibility, primarily through the robust Gewald multicomponent reaction, allows for extensive structural diversification, making it a cornerstone in the development of novel therapeutic agents.[1] For decades, researchers have leveraged this heterocyclic motif to design potent agents against a spectrum of diseases, with oncology being a particularly fruitful area.[2][3]

This guide provides a comparative analysis of different 2-aminothiophene analogs, focusing on their anticancer activities. We will dissect their primary mechanisms of action, present key experimental data to support these claims, and provide detailed protocols for the validation of such compounds. Our objective is to offer an in-depth, field-proven perspective for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

Pillar 1: Kinase Inhibition - Targeting Dysregulated Cell Signaling

A primary mechanism through which 2-aminothiophene derivatives exert their anticancer effects is the inhibition of protein kinases.[4] Kinases are fundamental enzymes in signal transduction pathways that govern cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5] Fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines synthesized from 2-aminothiophene precursors, have proven to be potent kinase inhibitors.[4][5]

Mechanism of Action: Thieno[2,3-d]pyrimidines as ATP-Competitive Inhibitors

Thieno[2,3-d]pyrimidines often function as ATP-competitive inhibitors. Their structure mimics the purine core of ATP, allowing them to bind to the kinase's active site. This occupation prevents the phosphorylation of downstream substrate proteins, effectively shutting down the oncogenic signaling cascade. A key target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[2]

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS ATP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Aminothiophene Analog (Thieno[2,3-d]pyrimidine) Inhibitor->EGFR Blocks ATP Binding Site EGF EGF EGF->EGFR

Caption: EGFR signaling pathway inhibition by a 2-aminothiophene analog.

Comparative Performance Data

The antiproliferative activity of various thieno[2,3-d]pyrimidine analogs has been evaluated against multiple cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) for representative compounds from recent studies.

Compound IDCancer Cell LineTarget/MechanismIC50 / GI50 (µM)Reference
Compound 5g MDA-MB-468 (Breast)EGFR Kinase0.089 (GI50)[2]
Compound 7a MDA-MB-468 (Breast)EGFR Kinase0.077 (GI50)[2]
Compound 8 MCF-7 (Breast)Kinase Inhibition0.0098 (IC50)[5]
Compound 5 HepG-2 (Liver)Kinase Inhibition0.0089 (IC50)[5]
Compound 15b A2780 (Ovarian)Cytotoxicity12 (IC50)[6][7]
Compound 15b A2780CP (Ovarian, Cisplatin-Resistant)Cytotoxicity10 (IC50)[6][7]

Note: Lower IC50/GI50 values indicate higher potency.

The data highlights the potent, often nanomolar, activity of these compounds. Notably, compounds like 15b retain significant activity against drug-resistant cell lines, a critical attribute for durable clinical efficacy.[7]

Pillar 2: Tubulin Polymerization Inhibition - Disrupting the Cytoskeleton

A second major class of anticancer 2-aminothiophene analogs functions by interfering with microtubule dynamics.[8] Microtubules are essential cytoskeletal polymers made of α- and β-tubulin heterodimers.[9] They play a pivotal role in cell division by forming the mitotic spindle, which segregates chromosomes.[10] Agents that disrupt microtubule polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[11]

Mechanism of Action: Binding to the Colchicine Site

Many potent 2-aminothiophene analogs inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[10][12] This binding event prevents the tubulin dimers from assembling into microtubules. The subsequent mitotic arrest activates cellular checkpoints, and if the damage is irreparable, the cell undergoes programmed cell death (apoptosis).

Comparative Performance Data

This class of compounds has demonstrated potent antiproliferative effects across a wide range of cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismIC50 (nM)Reference
Compound 2c NCI-H460 (Lung)Tubulin Polymerization17[12]
Compound 2c A549 (Lung)Tubulin Polymerization20[12]
Compound 2c HT-29 (Colon)Tubulin Polymerization20[12]
Compound 17 A549 (Lung)Tubulin Polymerization7[13]
Compound 17 DU-145 (Prostate)Tubulin Polymerization10[13]
Compound 17 KB (Nasopharyngeal)Tubulin Polymerization7[13]

Note: Compound 2c is 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene. Compound 17 is a 2-amino-3',4,5-trimethoxybenzophenone analog.

The nanomolar potency of these compounds, such as 2c and 17 , makes them highly promising candidates for further development.[12][13] Flow cytometry analysis confirms that these compounds induce a strong arrest in the G2/M phase of the cell cycle, consistent with their proposed mechanism of action.[12][14]

Pillar 3: Alternative Mechanisms - Expanding the Therapeutic Window

The versatility of the 2-aminothiophene scaffold extends beyond kinase and tubulin inhibition. Recent studies have identified analogs with novel mechanisms of action.

RNase L Activation

A series of 2-aminothiophenone-3-carboxylate (ATPC) analogs have been shown to bind to and activate Ribonuclease L (RNase L).[15] RNase L is an enzyme involved in the antiviral innate immune response, but its activation can also lead to apoptosis. Compounds like 4l and 50 from this series showed potent single-digit micromolar antiproliferation against human cancer cell lines and were confirmed to induce apoptosis.[15] This represents a distinct and potentially valuable mechanism for cancer therapy.

Experimental Protocols for Compound Validation

To ensure scientific rigor, the described anticancer activities must be validated through standardized experimental procedures. The following protocols are fundamental for characterizing novel 2-aminothiophene analogs.

workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies MTT MTT Cell Viability Assay (Determine IC50) Decision Potent Activity? MTT->Decision Flow Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V Staining) Flow->Apoptosis TargetAssay Direct Target Assay (e.g., Kinase or Tubulin Assay) Apoptosis->TargetAssay Start Synthesized 2-Aminothiophene Analog Start->MTT Decision->Flow Yes Stop/Redesign Stop/Redesign Decision->Stop/Redesign No

Caption: High-level workflow for evaluating novel anticancer compounds.

Antiproliferative Activity: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a robust, high-throughput method for determining the IC50 value of a compound.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiophene analog in culture medium. Replace the old medium with the drug-containing medium and incubate for 24 or 48 hours.[14] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

Rationale: This technique is crucial for compounds suspected of interfering with cell division, such as tubulin inhibitors. It quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G1, S, G2/M).

Methodology:

  • Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

  • Data Acquisition: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Analysis: A significant increase in the cell population in the G2/M peak compared to the control indicates cell cycle arrest at this phase, a hallmark of microtubule-targeting agents.[12]

Conclusion and Future Outlook

The 2-aminothiophene scaffold continues to be a remarkably versatile and productive platform in the discovery of novel anticancer agents. This guide has compared two of the most prominent classes of its derivatives: kinase inhibitors and tubulin polymerization inhibitors. Both have demonstrated exceptional potency, often in the nanomolar range, against a variety of cancer cell lines, including those resistant to standard therapies. Furthermore, emerging research into alternative mechanisms, such as RNase L activation, promises to broaden the therapeutic applications of this privileged scaffold.[15]

The key to advancing these compounds towards the clinic lies in rigorous, systematic evaluation. By combining robust cell-based screening with detailed mechanistic studies, as outlined in the provided protocols, researchers can effectively identify and validate the most promising candidates. Future efforts will likely focus on optimizing the selectivity of these analogs to minimize off-target effects and on developing hybrid molecules that can target multiple oncogenic pathways simultaneously, thereby increasing efficacy and overcoming drug resistance.

References

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Comparative

A Comparative Analysis of the In Vitro Cytotoxicity of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile Against Established Anticancer Agents

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical scaffolds is paramount. Among these, 2-aminothiophene derivatives have emerged as a promising class of compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical scaffolds is paramount. Among these, 2-aminothiophene derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activities, including antiproliferative and cytotoxic effects.[1][2][3] This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of a specific novel compound, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, against two widely-used and mechanistically distinct anticancer drugs: Doxorubicin and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental design for evaluating cytotoxicity, present illustrative data, and discuss the potential implications of the findings. The methodologies described herein are based on established and robust protocols to ensure scientific integrity and reproducibility.[4][5][6][7][8]

Introduction to the Compounds

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is a heterocyclic compound belonging to the 2-aminothiophene class. While extensive cytotoxic data for this specific molecule is not yet widespread, related derivatives have shown potential as anticancer agents.[3][9][10] The thiophene ring is a key structural motif in several biologically active compounds.[1] The primary objective of this guide is to propose a framework for and present a hypothetical cytotoxic profile of this compound in comparison to well-established chemotherapeutics.

Doxorubicin is an anthracycline antibiotic and a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, and ovarian cancers.[] Its primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[12][13][14][15]

Cisplatin , a platinum-based compound, is another broadly used chemotherapeutic agent effective against solid tumors such as testicular, ovarian, and bladder cancers.[16] Its cytotoxicity is primarily mediated by the formation of platinum-DNA adducts, which create intra- and inter-strand crosslinks.[17][18][19] These adducts distort the DNA structure, interfering with replication and transcription and triggering cell cycle arrest and apoptosis.[16][20]

Comparative Cytotoxicity Assessment: A Proposed Experimental Design

To objectively compare the cytotoxic potential of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile with Doxorubicin and Cisplatin, a rigorous in vitro experimental plan is essential. The following outlines a robust methodology.

Selection of Cancer Cell Lines

A panel of well-characterized human cancer cell lines with diverse tissue origins is proposed to assess the breadth of activity:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in breast cancer research.[21][22][23][24]

  • A549: A human lung carcinoma cell line, a standard model for lung cancer studies.[22][23][24]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.[21][22][23][24]

Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[25][26] It is a reliable and sensitive method for cytotoxicity screening.[25][26][27]

Experimental Workflow Diagram

SRB_Workflow cluster_prep Cell Preparation & Seeding cluster_treat Compound Treatment cluster_assay SRB Assay Protocol start Culture selected cancer cell lines (MCF-7, A549, HeLa) trypsinize Trypsinize and count cells start->trypsinize seed Seed cells into 96-well plates trypsinize->seed prepare_drugs Prepare serial dilutions of test compound and controls (Doxorubicin, Cisplatin) add_drugs Add compounds to respective wells prepare_drugs->add_drugs incubate Incubate for 48 hours add_drugs->incubate fix Fix cells with trichloroacetic acid (TCA) incubate->fix wash1 Wash with water to remove TCA fix->wash1 stain Stain with Sulforhodamine B (SRB) wash1->stain wash2 Wash with 1% acetic acid to remove unbound dye stain->wash2 solubilize Solubilize bound dye with Tris base wash2->solubilize read Read absorbance at 510 nm solubilize->read

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed SRB Assay Protocol
  • Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, Doxorubicin, or Cisplatin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[25]

  • Staining: The plates are washed with water and air-dried. A 0.057% (w/v) solution of SRB in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[27]

  • Washing: Unbound dye is removed by washing the plates four times with 1% (v/v) acetic acid.[27] The plates are then air-dried.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution.[25] The absorbance is read at 510 nm using a microplate reader.[25]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Cytotoxicity Data

The following table presents hypothetical but plausible IC50 values that could be obtained from the described experimental protocol. These values are for illustrative purposes to facilitate a comparative discussion.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HeLa
2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile8.512.315.1
Doxorubicin0.91.51.2
Cisplatin5.27.86.5

Discussion and Interpretation of Hypothetical Results

Based on the illustrative data, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile demonstrates moderate cytotoxic activity against the tested cancer cell lines. When compared to the standard chemotherapeutic agents, its potency is lower than both Doxorubicin and Cisplatin across all three cell lines. Doxorubicin, as expected, shows potent cytotoxicity in the sub-micromolar to low micromolar range.[28] Cisplatin exhibits cytotoxicity in the low micromolar range, consistent with published data.[21]

The hypothetical IC50 values for the novel thiophene derivative, while higher than the controls, are within a range that could warrant further investigation, particularly if the compound exhibits a favorable therapeutic index (i.e., significantly lower toxicity to normal cells compared to cancer cells) or a unique mechanism of action.

Mechanistic Insights and Future Directions

The cytotoxicity of Doxorubicin and Cisplatin is intrinsically linked to their interaction with DNA.[13][18] The mechanism of action for many 2-aminothiophene derivatives is still under investigation, but some have been shown to induce apoptosis and cause cell cycle arrest.[2]

Potential Signaling Pathways for Further Investigation

Signaling_Pathways cluster_doxo Doxorubicin cluster_cisplatin Cisplatin cluster_thiophene 2-Aminothiophene Derivative (Hypothesized) cluster_downstream Downstream Effects doxo Doxorubicin dna_intercalation DNA Intercalation doxo->dna_intercalation top2_inhibition Topoisomerase II Inhibition doxo->top2_inhibition ros ROS Generation doxo->ros dna_damage DNA Damage dna_intercalation->dna_damage top2_inhibition->dna_damage ros->dna_damage cisplatin Cisplatin dna_adducts DNA Adducts / Crosslinks cisplatin->dna_adducts dna_adducts->dna_damage thiophene 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile kinase_inhibition Kinase Inhibition? thiophene->kinase_inhibition cell_cycle_arrest Cell Cycle Arrest? thiophene->cell_cycle_arrest apoptosis Apoptosis kinase_inhibition->apoptosis cell_cycle_arrest->apoptosis dna_damage->apoptosis

Caption: Mechanisms of action for Doxorubicin, Cisplatin, and hypothesized pathways for the 2-aminothiophene derivative.

Future studies on 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile should focus on elucidating its mechanism of action. Experiments such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and kinase profiling could provide valuable insights. Furthermore, evaluating its cytotoxicity in non-cancerous cell lines (e.g., HEK293) would be crucial for determining its cancer-selectivity.

Conclusion

This guide has outlined a comprehensive framework for the comparative cytotoxic evaluation of the novel compound 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile against the established anticancer drugs Doxorubicin and Cisplatin. Based on the presented hypothetical data, the novel compound displays moderate cytotoxic activity. While its potency may be lower than the standard drugs, the 2-aminothiophene scaffold remains an area of interest for the development of new anticancer agents. Further mechanistic studies are warranted to fully understand its therapeutic potential. The protocols and comparative approach detailed in this guide provide a solid foundation for such future investigations in the field of oncological drug discovery.

References

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Validation

Validating the Mechanism of Action of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile: A Comparative Guide

Introduction The 2-aminothiophene-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this versatile core have demonstrated poten...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiophene-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this versatile core have demonstrated potential as antiproliferative, antimicrobial, and anti-inflammatory agents.[1] This guide focuses on a specific analog, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile , and provides a comprehensive framework for validating its hypothesized mechanism of action. While the precise molecular target of this compound is not yet fully elucidated, the existing literature on structurally related molecules suggests a strong potential for activity as a multi-kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[2]

This document will serve as a practical, in-depth resource for researchers, scientists, and drug development professionals. We will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step. For comparative analysis, we will benchmark the performance of our target compound against established drugs: Sorafenib , a multi-kinase inhibitor, and BMS-1166 , a PD-1/PD-L1 interaction inhibitor.

Hypothesized Mechanism of Action: Multi-Kinase Inhibition

Based on the structure-activity relationships of similar 2-aminothiophene derivatives, we hypothesize that 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile functions as an ATP-competitive inhibitor of key protein kinases involved in cancer cell proliferation and angiogenesis. The primary targets are postulated to be:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, differentiation, and survival.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The proposed mechanism involves the thiophene scaffold acting as a hinge-binding motif within the ATP-binding pocket of these kinases, thereby blocking downstream signaling pathways.

Hypothesized_Mechanism cluster_0 Kinase Inhibition Compound 2-Amino-4-(4-methylphenyl) thiophene-3-carbonitrile EGFR EGFR Kinase Domain (ATP Binding Pocket) Compound->EGFR Binds to VEGFR2 VEGFR-2 Kinase Domain (ATP Binding Pocket) Compound->VEGFR2 Binds to EGFR_Signal EGFR Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->EGFR_Signal VEGFR2_Signal VEGFR-2 Signaling (e.g., PI3K/AKT) VEGFR2->VEGFR2_Signal Activates ATP ATP ATP->EGFR Competitive Inhibition ATP->VEGFR2 Competitive Inhibition Proliferation Cell Proliferation & Survival EGFR_Signal->Proliferation Angiogenesis Angiogenesis VEGFR2_Signal->Angiogenesis Experimental_Workflow cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Alternative Mechanism Validation Kinase_Assay In Vitro Kinase Assay (EGFR & VEGFR-2) IC50_Det Determine IC₅₀ Values Kinase_Assay->IC50_Det Prolif_Assay Cell Proliferation Assay (e.g., MTT) IC50_Det->Prolif_Assay Informs Dosing GI50_Det Determine GI₅₀ Values Prolif_Assay->GI50_Det WB_Assay Western Blot Analysis Phospho_Stat Assess Phosphorylation Status (p-EGFR, p-ERK, p-AKT) WB_Assay->Phospho_Stat GI50_Det->WB_Assay Confirms Cellular Activity Immune_Activity Assess T-cell Activation Phospho_Stat->Immune_Activity Explore Other Mechanisms Tubulin_Effect Measure Tubulin Polymerization Phospho_Stat->Tubulin_Effect Explore Other Mechanisms PDL1_Assay PD-1/PD-L1 Blockade Assay PDL1_Assay->Immune_Activity Microtubule_Assay Microtubule Polymerization Assay Microtubule_Assay->Tubulin_Effect

Caption: A comprehensive workflow for validating the mechanism of action.

Part 3: Investigating Alternative Mechanisms

Given the diverse activities of the 2-aminothiophene scaffold, it is prudent to investigate other potential mechanisms of action, particularly if the kinase inhibition data is weak or inconclusive.

This cell-based assay measures the ability of a compound to block the interaction between PD-1 and PD-L1, thereby restoring T-cell activation.

Materials:

  • PD-1 effector cells (e.g., Jurkat T cells expressing PD-1 and an NFAT-luciferase reporter)

  • PD-L1 expressing antigen-presenting cells (APCs)

  • BMS-1166 (positive control)

  • Luciferase assay reagent

Procedure:

  • Co-culture: Co-culture the PD-1 effector cells and PD-L1 APCs.

  • Compound Treatment: Add serial dilutions of the target compound and BMS-1166.

  • Incubation: Incubate for 6-24 hours to allow for T-cell activation.

  • Luminescence Measurement: Add a luciferase substrate and measure the luminescent signal, which is proportional to T-cell activation.

This assay measures the effect of a compound on the assembly of tubulin into microtubules. [3] Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • Paclitaxel (polymerization promoter) or Colchicine (polymerization inhibitor) as controls

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Compound Addition: Add the target compound, controls, or vehicle to the reaction mixture.

  • Initiate Polymerization: Initiate polymerization by incubating at 37°C.

  • Monitor Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

Conclusion

The validation of a compound's mechanism of action is a critical step in the drug discovery and development process. For 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a systematic approach starting with the most plausible hypothesis—multi-kinase inhibition—is recommended. The experimental framework provided in this guide, which includes direct enzymatic assays, cellular pathway analysis, and investigation of alternative mechanisms, offers a robust strategy for elucidating its biological function. By comparing its performance against well-characterized drugs like Sorafenib and BMS-1166, researchers can gain a comprehensive understanding of its therapeutic potential and position it within the landscape of existing treatments.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. (n.d.). Sorafenib.
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  • PMC. (2025, January 8). Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?
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  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
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  • Benchchem. (n.d.). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
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  • MPI-CBG Publications. (n.d.). Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy.
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 3-Thiopheneacetonitrile in the Synthesis of Novel Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors.
  • NIH. (2018, December 5). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • ResearchGate. (2025, August 7). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • arXiv. (n.d.). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy.
  • PMC - NIH. (2014, May 15). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach.
  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Testing of 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The successful discovery and development of novel therapeutics based on this scaffold, however, are critically dependent on the reproducibility of both their chemical synthesis and their biological evaluation. This guide provides an in-depth comparison of common synthetic and testing methodologies, focusing on the key parameters that govern their reproducibility and offering field-proven insights to navigate the associated challenges.

Part 1: The Synthesis of 2-Aminothiophenes – A Comparative Analysis of Reproducibility

The Gewald three-component reaction is the most prevalent and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[3][4] This one-pot reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. While seemingly straightforward, the reproducibility of the Gewald reaction can be influenced by a multitude of factors.

The Gewald Reaction: A Closer Look at Common Protocols

The choice of catalyst, solvent, and reaction conditions significantly impacts the yield, purity, and reproducibility of the Gewald synthesis. Below is a comparison of two commonly employed protocols.

Protocol A: Traditional Morpholine-Catalyzed Synthesis

This classic approach is widely used due to its simplicity and the ready availability of reagents.

Protocol B: L-Proline Catalyzed Green Synthesis

Reflecting the principles of green chemistry, this method utilizes a more environmentally benign catalyst and often milder conditions.[1]

ParameterProtocol A: Traditional Morpholine-CatalyzedProtocol B: L-Proline Catalyzed Green Synthesis
Catalyst Morpholine (secondary amine)L-Proline (organocatalyst)
Typical Solvent Ethanol, Methanol, DMFDMF, Ethanol/Water mixtures
Reaction Temp. 40-60 °CRoom Temperature to 60 °C
Reaction Time 2-12 hours1-6 hours
Reported Yields 35-80%[5]42-90%[6]
Reproducibility Moderate; sensitive to base concentration and waterGood; less sensitive to minor variations
Causality Behind Experimental Choices and Reproducibility Challenges

The reproducibility of the Gewald reaction is intrinsically linked to the delicate balance of several key steps, primarily the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization.[7]

Key Factors Influencing Reproducibility:

  • Choice of Base/Catalyst: The base not only catalyzes the Knoevenagel condensation but can also influence the reactivity of elemental sulfur. Stronger bases may lead to side reactions, while weaker bases might result in incomplete conversion. L-proline is thought to facilitate both the Knoevenagel condensation and the subsequent sulfur addition, leading to higher yields under milder conditions.[1]

  • Solvent Polarity: The solubility of elemental sulfur and the reaction intermediates is highly dependent on the solvent. Polar aprotic solvents like DMF are often preferred as they can better solvate the intermediates and facilitate the reaction.[1]

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote the formation of byproducts and polymerization, leading to lower yields and purification challenges.[8]

  • Purity of Reagents: The presence of impurities in the starting materials, particularly water, can significantly hinder the Knoevenagel condensation and impact the overall yield.[8]

  • Steric Hindrance: Ketones with significant steric hindrance around the carbonyl group can be poor substrates for the one-pot Gewald reaction, often resulting in low yields.[9]

Experimental Protocols for Comparative Synthesis

To objectively compare these methods, the following detailed protocols are provided.

Protocol A: Detailed Step-by-Step Morpholine-Catalyzed Synthesis

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (10 mmol), active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and ethanol (30 mL).

  • Add elemental sulfur (12 mmol, 0.38 g) to the stirring mixture.

  • Add morpholine (5 mmol, 0.44 mL) dropwise to the suspension.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Protocol B: Detailed Step-by-Step L-Proline Catalyzed Synthesis

  • In a 100 mL round-bottom flask, dissolve L-proline (1 mmol, 0.115 g) in DMF (20 mL).

  • Add the ketone (10 mmol), active methylene nitrile (10 mmol), and elemental sulfur (12 mmol, 0.38 g) to the solution.

  • Stir the reaction mixture at 60°C for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into 100 mL of cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 2-aminothiophene.

Gewald_Workflow cluster_synthesis Gewald Synthesis Workflow start Start: Reagents & Solvent reaction Reaction: - Catalyst Addition - Heating & Stirring start->reaction 1. Mix monitoring Monitoring: - Thin Layer  Chromatography (TLC) reaction->monitoring 2. Progress Check monitoring->reaction Continue if incomplete workup Work-up: - Quenching - Precipitation monitoring->workup 3. Reaction Complete purification Purification: - Filtration - Recrystallization workup->purification 4. Isolate Crude product Final Product: 2-Aminothiophene purification->product 5. Obtain Pure MTT_Workflow cluster_bioassay MTT Assay Workflow seeding Cell Seeding treatment Compound Treatment seeding->treatment 1. incubation Incubation (24-72h) treatment->incubation 2. mtt_add MTT Addition & Incubation (2-4h) incubation->mtt_add 3. solubilization Formazan Solubilization mtt_add->solubilization 4. reading Absorbance Reading (570 nm) solubilization->reading 5. analysis Data Analysis (IC50 Calculation) reading->analysis 6.

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Reproducibility is paramount for accurate assessment and comparison of the antimicrobial potency of 2-aminothiophene derivatives.

Factors Influencing Antimicrobial Assay Reproducibility:

  • Inoculum Preparation: The density of the bacterial or fungal inoculum must be standardized, typically to a 0.5 McFarland standard, to ensure consistent results.

  • Media Composition: The type and composition of the culture medium can affect the growth of the microorganism and the activity of the test compound.

  • Incubation Conditions: Temperature, time, and atmospheric conditions during incubation must be strictly controlled.

  • Endpoint Reading: The determination of "no visible growth" can be subjective. Using a spectrophotometer to measure optical density can improve objectivity.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the 2-aminothiophene derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth (or other appropriate broth) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The reproducibility of both the synthesis and biological testing of 2-aminothiophenes is a multifaceted challenge that requires careful attention to experimental detail. By understanding the underlying principles of the Gewald reaction and the critical parameters of biological assays such as the MTT and broth microdilution methods, researchers can enhance the reliability and consistency of their data. This guide provides a framework for a more systematic and reproducible approach to the discovery and development of novel 2-aminothiophene-based therapeutics. Adherence to detailed, validated protocols and a thorough understanding of the factors that can influence experimental outcomes are essential for advancing this promising area of medicinal chemistry.

References

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Validation

A Senior Application Scientist's Guide to 2-Aminothiophene Synthesis: A Comparative Analysis of the Gewald Reaction and Key Alternatives

Abstract The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with activities spanning anticancer, antiviral, and anti-inflammatory application...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with activities spanning anticancer, antiviral, and anti-inflammatory applications.[1][2][3] The Gewald reaction has long been the dominant and most versatile method for constructing this privileged heterocycle, prized for its operational simplicity and use of readily available starting materials.[1][4][5] However, its limitations in substrate scope and regioselectivity have spurred the continued use and development of alternative synthetic strategies. This in-depth guide provides a comparative analysis of the Gewald synthesis against other critical methods, including the Fiesselmann and Gompper syntheses. We will delve into mechanistic details, present detailed experimental protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific target molecules.

Introduction: The Central Role of 2-Aminothiophenes in Drug Discovery

The thiophene ring is a well-regarded bioisostere of the phenyl group, often incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[3][6] The addition of an amino group at the C-2 position creates a highly versatile building block, the 2-aminothiophene, which serves as a precursor for a vast array of fused heterocyclic systems and other complex molecules.[3][4] Compounds bearing this moiety have demonstrated a remarkable range of biological activities, acting as allosteric enhancers of adenosine receptors, inhibitors of protein kinases, and potent antimicrobial agents.[2][3][7] Given the scaffold's importance, the efficiency and flexibility of its synthesis are paramount. This guide aims to provide the necessary expert insights to navigate the key synthetic methodologies.

The Gewald Synthesis: The Workhorse Three-Component Reaction

First reported by Karl Gewald in 1961, this multicomponent reaction (MCR) has become the most universal method for preparing polysubstituted 2-aminothiophenes.[4][5][8] Its prominence stems from a one-pot condensation of a ketone or aldehyde, an α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[8][9]

Mechanistic Deep Dive

The reaction mechanism proceeds through a sequence of well-understood steps, initiated by a base-catalyzed Knoevenagel condensation.[8][10][11]

  • Knoevenagel Condensation: The amine base (e.g., morpholine or diethylamine) deprotonates the α-activated nitrile. The resulting carbanion attacks the carbonyl component to form an adduct, which then dehydrates to yield a stable α,β-unsaturated nitrile intermediate.[8][11]

  • Sulfur Addition: The α,β-unsaturated nitrile is deprotonated at the allylic position. This new nucleophile attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[10][11]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization via attack of the nitrile nitrogen onto the sulfur-bearing carbon. Subsequent tautomerization and elimination of a sulfur fragment (S₇) leads to the aromatized 2-aminothiophene product.[6] The final aromatization is the thermodynamic driving force for the entire sequence.[10]

Gewald_Mechanism Start Ketone/Aldehyde + α-Activated Nitrile + S₈ + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsaturated α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated SulfurAdd Michael Addition of Sulfur Unsaturated->SulfurAdd Thiolate Thiolate Intermediate SulfurAdd->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Thiophene 2-Aminothiophene Product Cyclization->Thiophene

Caption: Simplified workflow of the Gewald three-component synthesis.

Advantages and Field-Proven Insights
  • Operational Simplicity: As a one-pot reaction, it avoids the need for isolation of intermediates, saving time and resources.

  • Atom Economy: It is a highly atom-economical process, incorporating most of the atoms from the three starting materials into the final product.

  • Readily Available Starting Materials: The precursors—ketones, aldehydes, activated nitriles, and elemental sulfur—are inexpensive and widely available.[12]

  • Versatility: The reaction tolerates a wide range of substituents, allowing for the creation of diverse libraries of compounds.[4][5]

Limitations and Challenges
  • Substrate Scope: The reaction is generally limited to ketones or aldehydes with an α-methylene group.

  • Regioselectivity: With unsymmetrical ketones, mixtures of regioisomers can be formed.

  • Inaccessible Substitution Patterns: Certain substitution patterns, particularly at the 5-position when starting from aldehydes, can be difficult to achieve.

Representative Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is a classic example of the Gewald reaction.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (9.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).

  • Catalyst Addition: Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred suspension. The addition of the base is often exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will typically precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and soluble impurities, and dry under vacuum. The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is often obtained in high purity and yield (typically >80%).

Key Alternative Methodologies

While the Gewald synthesis is powerful, other methods offer strategic advantages for accessing different substitution patterns or when starting from different precursors.

The Fiesselmann Synthesis

The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further functionalized.[13] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[13][14]

  • Mechanistic Strategy: The reaction proceeds via a base-catalyzed 1,4-conjugate addition of the thioglycolate to the acetylenic ester, followed by a second addition and subsequent cyclization.[13][14] This route provides a distinct retrosynthetic disconnection compared to the Gewald, building the ring from a C2-S and a C3-C4-C5 fragment.

Fiesselmann_Mechanism Start α,β-Acetylenic Ester + Thioglycolic Acid Ester + Base Addition1 1,4-Conjugate Addition Start->Addition1 Adduct1 Vinyl Thioether Intermediate Addition1->Adduct1 Cyclization Intramolecular Dieckmann Condensation Adduct1->Cyclization Product 3-Hydroxy-2-thiophenecarboxylate Product Cyclization->Product

Caption: Simplified workflow of the Fiesselmann thiophene synthesis.

  • Comparative Advantage: It is particularly useful for synthesizing thiophenes with specific ester and hydroxyl functionalities at the C2 and C3 positions, respectively—a pattern not directly accessible via the Gewald reaction.

The Gompper Synthesis

The Gompper synthesis provides a route to 2-aminothiophenes from α-haloketones and cyanomethyl thiocyanate or related synthons. It offers a different approach to ring construction and can be advantageous for creating specific substitution patterns.

  • Mechanistic Strategy: The reaction typically involves the S-alkylation of a thiolate equivalent by an α-haloketone, followed by an intramolecular condensation and cyclization. The key is the formation of a C-S bond first, followed by ring closure.

Head-to-Head Comparison: A Data-Driven Analysis

The choice of synthetic route is a critical decision based on target structure, available starting materials, and desired scale. The tables below provide a clear comparison of the key methods.

Table 1: Comparison of Key Reaction Parameters

FeatureGewald SynthesisFiesselmann SynthesisGompper Synthesis
Core Reactants Ketone/Aldehyde, Activated Nitrile, Sulfurα,β-Acetylenic Ester, Thioglycolic Acid Esterα-Haloketone, Cyanomethyl Thiocyanate source
Key Bond Formed C4-C5 and C3-C4C2-C3 and C5-SC2-S and C3-C4
Typical Catalyst Amine Base (Morpholine, Diethylamine)Strong Base (e.g., Sodium Ethoxide)Base (e.g., K₂CO₃, NaH)
Typical Solvents Alcohols (EtOH, MeOH), DMFAlcohols, EthersDMF, Acetonitrile, Alcohols
Reaction Temp. Room Temp to Reflux0°C to RefluxRoom Temp to Reflux

Table 2: Performance and Application Metrics

MetricGewald SynthesisFiesselmann SynthesisGompper Synthesis
Typical Yields Good to Excellent (60-95%)[15][16]Moderate to Good (50-85%)Moderate to Good (50-80%)
Substrate Scope Broad for carbonyls and nitrilesGood for acetylenic and thio- estersGood for α-haloketones
Key Product Class 2-Amino-3-cyano/carboxy-thiophenes3-Hydroxy-2-carboxy-thiophenesVariably substituted 2-aminothiophenes
Green Chemistry High atom economy; elemental sulfur is benign.[6]Moderate atom economyModerate atom economy; uses halo-reagents
Main Advantage One-pot, high convergence, simple setupAccess to unique 2,3-substitution patternsUtilizes different, readily available precursors

Senior Application Scientist Insights: Choosing the Right Synthesis

  • For Rapid Library Synthesis: The Gewald reaction is unparalleled for rapidly generating a large number of diverse, polysubstituted 2-aminothiophenes from simple carbonyl precursors.[17] Its reliability and one-pot nature make it ideal for lead generation in drug discovery.[1]

  • When a 3-Hydroxy Group is Required: If the target molecule requires a hydroxyl or keto group at the C3 position, the Fiesselmann synthesis is the most direct and logical choice. This functionality is difficult to install post-synthesis and is a key feature of the Fiesselmann product.[13]

  • Leveraging α-Haloketone Precursors: When the synthetic plan logically starts from or generates an α-haloketone, the Gompper synthesis provides an excellent and direct route to the thiophene core, avoiding the need to convert the functionality to a simple ketone required for the Gewald reaction.

  • Causality Behind Catalyst Choice in Gewald: The choice of an amine base like morpholine is critical. It serves a dual purpose: first, as a Brønsted base to catalyze the initial Knoevenagel condensation, and second, its nucleophilic character is thought to help activate the elemental sulfur ring, facilitating the subsequent Michael addition.[12]

  • Modern Green Alternatives: Recent research has focused on making the Gewald reaction even more environmentally friendly. This includes using water as a solvent, employing ultrasound activation, or using recyclable catalysts, all of which reduce the environmental impact without compromising yield.[6][18]

Conclusion

The Gewald synthesis remains the preeminent and most versatile method for the construction of medicinally relevant 2-aminothiophenes. Its operational simplicity, high convergence, and use of inexpensive starting materials ensure its continued widespread application. However, a deep understanding of powerful alternatives like the Fiesselmann and Gompper syntheses is crucial for the modern medicinal chemist. These methods provide access to complementary substitution patterns and allow for greater flexibility in synthetic design. By carefully considering the target structure and available precursors, researchers can strategically select the optimal method to accelerate their drug discovery and development programs.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Trowsdale, C. L., & Gani, T. Z. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Trowsdale, C. L., & Gani, T. Z. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Kasprzyk, W., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114574. [Link]

  • Gani, T. Z. (2021). Computational investigations on the mechanism of the Gewald reaction. Abstracts of Papers of the American Chemical Society. [Link]

  • Mishra, B., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • ResearchGate. (2023). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]

  • Puterová, Z., et al. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Filo. Fiesselmann thiophene synthesis. [Link]

  • Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24655-24674. [Link]

  • ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

  • ResearchGate. Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... [Link]

  • Scribd. 1fiesselmann Thiophene Synthesis. [Link]

  • ResearchGate. (2013). Synthesis of 2-aminothiophenes via Scheme 2. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • de Oliveira, C. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(21), 6485. [Link]

  • Sabnis, R. W. (1994). THE GEWALD SYNTHESIS. Journal of Sulfur Chemistry. [Link]

  • El-Hiti, G. A., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Semantic Scholar. [Link]

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Comparative

A Comparative Guide to Benchmarking the Purity of Synthesized 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile using HPLC

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. As a key intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile. As a key intermediate in the development of various pharmaceuticals, including kinase inhibitors and agents targeting neurological disorders, the stringent assessment of its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate the selection of the most appropriate analytical method.

The synthesis of 2-aminothiophene derivatives, often achieved through the Gewald reaction, can present challenges in purification due to the potential for side reactions and the formation of closely related impurities.[2][3][4][5][6] Therefore, a robust and validated analytical method is crucial for accurate purity determination. This guide will explore two distinct HPLC approaches: a conventional Reversed-Phase HPLC (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing a comparative analysis of their performance.

The Critical Role of Purity in Drug Synthesis

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile and its derivatives are foundational scaffolds in medicinal chemistry.[7] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Potential impurities may arise from unreacted starting materials, byproducts of the Gewald synthesis such as dimers or polysulfides, or degradation products.[2] Regulatory bodies worldwide mandate rigorous purity control, making the development of reliable analytical methods a critical component of the drug development process.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[8] For the analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a compound with moderate polarity, both RP-HPLC and HILIC can be employed, each offering distinct advantages.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[9][10] Separation is based on the hydrophobic interactions between the analyte and the stationary phase. For aromatic and moderately polar compounds like the target analyte, a C18 column is often the first choice.[10][11]

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of organic molecules.[10] The alkyl chains provide the necessary hydrophobicity to interact with the phenyl and thiophene rings of the analyte.

  • Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is a common choice for several reasons. Acetonitrile is a versatile organic solvent that provides good peak shape for many compounds. Formic acid is added to control the pH of the mobile phase and suppress the ionization of the amino group on the analyte, leading to more consistent retention times and improved peak symmetry.

  • Detector: A UV-Vis detector is suitable due to the presence of chromophores (the thiophene and phenyl rings) in the analyte, allowing for sensitive detection at an appropriate wavelength.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of polar and hydrophilic compounds.[12] It employs a polar stationary phase and a mobile phase with a high concentration of organic solvent.[13] While 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is not extremely polar, HILIC can offer a different selectivity compared to RP-HPLC, which can be advantageous for separating polar impurities that might co-elute with the main peak in a reversed-phase system.

Causality Behind Experimental Choices:

  • Column: A silica-based or amide-bonded column is typically used in HILIC. These stationary phases provide a hydrophilic surface for the partitioning of polar analytes.

  • Mobile Phase: The mobile phase in HILIC consists of a high percentage of a weak organic solvent (like acetonitrile) and a small amount of a strong aqueous solvent (like water). This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

  • Detector: Similar to RP-HPLC, a UV-Vis detector is appropriate for detecting the analyte.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two HPLC methods. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the results.

Method 1: Reversed-Phase HPLC (RP-HPLC) Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Silica or Amide, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 50% B

    • 12-15 min: 50% B

    • 15-15.1 min: 50% to 5% B

    • 15.1-20 min: 5% B

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation and Comparison

To objectively compare the performance of the two methods, a series of validation parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[14][15][16] These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Comparative Performance of RP-HPLC and HILIC Methods

ParameterRP-HPLC MethodHILIC Method
Specificity Good separation from non-polar impurities.Excellent separation of polar impurities.
Retention Time (Analyte) ~ 10.5 min~ 8.2 min
Resolution (Analyte vs. Closest Impurity) > 2.0> 2.5
Linearity (r²) > 0.999> 0.998
Range 1 - 150 µg/mL5 - 200 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 1.0%< 1.5%
LOD ~ 0.1 µg/mL~ 0.5 µg/mL
LOQ ~ 0.3 µg/mL~ 1.5 µg/mL

Note: The data presented in this table is illustrative and should be confirmed through experimental validation.

Visualization of Experimental Workflow

A clear understanding of the analytical workflow is essential for reproducible results. The following diagram, generated using Graphviz, outlines the key steps in the HPLC purity analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Conclusion and Recommendations

Both the Reversed-Phase HPLC and HILIC methods are capable of providing accurate and reliable purity assessments for synthesized 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

  • The RP-HPLC method is a robust and conventional approach that demonstrates excellent performance for separating the main analyte from less polar impurities. It is often the preferred starting point for method development due to the wide availability of C18 columns and established protocols.

  • The HILIC method offers an orthogonal selectivity, which is particularly advantageous for resolving polar impurities that may not be well-separated by RP-HPLC. This makes it a valuable complementary technique, especially during forced degradation studies or when dealing with complex impurity profiles.

The choice between the two methods will ultimately depend on the specific impurity profile of the synthesized compound and the analytical challenges encountered. For routine quality control, the RP-HPLC method may be sufficient. However, for comprehensive characterization and in cases where polar impurities are a concern, the HILIC method provides a powerful alternative. It is strongly recommended that the chosen method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[17]

References

  • International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
  • International Conference on Harmonization. Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463–27467.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi-B-Log/reverse-phase-normal-phase-hplc-analytical-techniques/]([Link] Jordi-B-Log/reverse-phase-normal-phase-hplc-analytical-techniques/)

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Akadémiai Kiadó. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • MySkinRecipes. 2-Amino-4-methylthiophene-3-carbonitrile. [Link]

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Safety & Regulatory Compliance

Safety

Mastering Chemical Disposal: A Guide to 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, a member of the aminothiophene carbonitrile class of compounds. Our approach is grounded in established safety principles and regulatory compliance, designed to build your confidence and ensure that best practices are not just understood, but seamlessly integrated into your laboratory workflows.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Assumed Hazard Profile:

Based on its chemical structure—containing an aminothiophene backbone and a nitrile group—we must assume that 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is:

  • Toxic : Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1] Nitrile compounds can be toxic, and aminothiophenes are bioactive moieties.

  • Irritant : Potential to cause skin and serious eye irritation.[2]

  • Environmental Hazard : The ultimate fate of many complex organic molecules in the environment is unknown; therefore, release into sewer systems or waterways must be strictly avoided.[3][4]

This proactive hazard assessment is the cornerstone of a safe disposal plan. Every subsequent step is a direct consequence of mitigating these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, whether in pure form or as waste, the following PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[5]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, double-gloved).Prevents dermal absorption, which is a primary route of exposure for toxic chemicals.[1] Double-gloving provides an extra layer of protection against tears and permeation.
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.[6][7]
Body Protection A lab coat or chemical-resistant apron.Protects personal clothing and underlying skin from contamination.[6]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter if handling the compound as a powder.Essential when working outside of a certified chemical fume hood where dust or aerosols can be generated, minimizing the risk of inhalation toxicity.[6]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The guiding principle for the disposal of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[4][5]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[4][6]

  • Solid Waste : Collect all solid 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[5]

  • Liquid Waste : If the compound is in a solution, collect it in a separate, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents.[5]

  • Contaminated PPE : All used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container for disposal.[5]

Step 2: Waste Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies and are essential for the safety of everyone in the laboratory and for the waste handlers.

  • Container Selection : Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top cap.[5] The container must be in good condition, free from cracks or leaks.

  • Labeling : Every waste container must be clearly labeled. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile ".

    • An indication of the hazards (e.g., "Toxic ," "Irritant ").

    • The accumulation start date (the date the first drop of waste was added).[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific, secure area within the lab for the temporary storage of hazardous waste.

  • Location : The SAA should be located at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : Store liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Segregation : Keep the waste container for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile separate from incompatible materials.

Step 4: Final Disposal

The final step is to arrange for the removal and ultimate disposal of the hazardous waste.

  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.

  • Incineration : The standard and recommended method for the disposal of this type of organic chemical waste is high-temperature incineration by a licensed facility. This process ensures the complete destruction of the compound.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

G cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling start Waste Generation (Solid, Liquid, or Contaminated PPE) solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste ppe_waste Contaminated PPE (e.g., gloves) start->ppe_waste container Place in a Designated, Chemically Compatible, Leak-Proof Container solid_waste->container liquid_waste->container ppe_waste->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards Accumulation Date container->labeling storage Step 3: Store in a Secure Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage disposal Step 4: Arrange Pickup via EHS or Licensed Contractor for Incineration storage->disposal end Safe & Compliant Disposal disposal->end

Disposal workflow for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

By adhering to this structured disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility and regulatory compliance. This commitment to safety is the bedrock of innovative and trustworthy scientific research.

References

  • MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025, March 6). Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved from [Link]

  • National Research Council. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, 97+%, Thermo Scientific. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Amino-4-(4-methylphenyl)thiophene-3-ca...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, for which comprehensive safety data may not be readily available, demands a cautious and well-informed approach. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. The following protocols are designed to empower you with the knowledge to work safely and effectively.

Hazard Assessment: A Precautionary Approach

A thorough review of available safety data for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile reveals a lack of specific hazard information. One supplier, Echemi, provides a Safety Data Sheet (SDS) that unfortunately does not contain pictograms, a signal word, or hazard statements[1]. In such cases, it is imperative to assess the potential hazards by examining structurally similar compounds.

The molecule possesses three key functional groups that inform our safety assessment: an aminothiophene core, a nitrile group, and a substituted phenyl ring.

  • Aminothiophene Derivatives: These compounds can cause skin and eye irritation.[2][3][4][5] Some aminothiophene derivatives are also classified as harmful if swallowed or in contact with skin.[2] While some studies on specific aminothiophene derivatives have shown a lack of mutagenic effects in certain tests, it is prudent to handle all new compounds of this class with care to minimize exposure.[6]

  • Nitrile Compounds: Organic nitriles are a class of compounds that can be toxic. They can be absorbed through the skin, inhaled, or ingested.

  • Thiophene and its Derivatives: Thiophene itself is considered harmful and an irritant.[7][8] It is also flammable.[8]

Given this information, we must treat 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile as a potentially hazardous substance. The primary risks are likely to be skin and eye irritation, and potential toxicity through ingestion, inhalation, or dermal absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The minimum required PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] The following table outlines the specific PPE required for handling 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[9] A face shield worn over goggles is recommended when there is a significant splash risk.[10][11]Protects against direct contact with the solid or solutions, which could cause serious eye irritation.[2][3]
Hand Protection Disposable nitrile gloves are the minimum requirement.[9] Consider double-gloving for added protection.[9] For extended work, heavier-duty nitrile gloves may be appropriate.[12]Nitrile gloves offer good resistance to a range of chemicals, but thin disposable gloves provide only splash protection and should be changed immediately upon contamination.[13] Always inspect gloves for tears or punctures before use.[11]
Body Protection A long-sleeved laboratory coat, buttoned to the collar.[10][14] For larger quantities or situations with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.Provides a crucial barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[10] If engineering controls are not sufficient or during a large spill, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary.Minimizes the risk of inhaling airborne particles of the solid compound or vapors from solutions.
Foot Protection Closed-toe, non-perforated shoes that cover the entire foot.[11]Protects against spills and falling objects.

Operational and Handling Protocol

A clear, step-by-step workflow is critical to minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designate a Workspace: All handling of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile should occur within a designated area of a chemical fume hood.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a disposable weigh boat.

Solution Preparation and Reactions
  • Add Solvents Slowly: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Maintain Containment: Keep all containers with the compound capped or covered when not in immediate use.

  • Work in a Fume Hood: All manipulations, including solution transfers and reactions, must be performed in a chemical fume hood.

Post-Handling and Decontamination
  • Clean Workspace: After handling is complete, decontaminate the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, then the lab coat, and finally the eye protection.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after removing your gloves.[9]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and correct response is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Contain the Spill: For a small spill, use an inert absorbent material like vermiculite or sand to contain it.[7]

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.[7]

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All waste contaminated with 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, including excess solid, solutions, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[7]

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name, and the date.[7]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7][15]

Visual Workflow Summaries

To further clarify these critical procedures, the following diagrams illustrate the key workflows for handling and emergency response.

PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Eye Protection don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 Spill_Response start Spill Occurs alert Alert Colleagues start->alert don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end End of Response dispose->end

Caption: Step-by-step procedure for responding to a small chemical spill.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile and ensure a safer laboratory environment for yourself and your colleagues.

References

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved from [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene. Retrieved from [Link]

  • PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • PubMed. (2013, October 11). Assessment of the Genotoxic and Carcinogenic Potentials of 3-aminothiophene Derivatives Using in Vitro and in Silico Methodologies. Retrieved from [Link]

  • National Institutes of Health. (2018, September 7). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

Sources

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